molecular formula C174H261N51O52S6 B612390 BeKm-1

BeKm-1

Katalognummer: B612390
Molekulargewicht: 4092 g/mol
InChI-Schlüssel: OQEMUGXECXBKDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

A 36 amino-acids peptide with 3 disulfide bridges , synthetic, initially isolated from the venom of the Lesser Asian scorpion Buthus eupeus.>BeKm-1 toxin, a potassium channel toxin gamma-KTx 2.1, blocks human and/or rat Kv11.1/KCNH2/ERG1, Kv11.2/KCNH6/ERG2 and Kv11.3/KCNH7/ERG3 by binding to channel outer vestibule (S5P domain) with a 1:1 stoichiometry. Reported Kd and IC50 are: hERG1 (reversible, Kd=7.7 nM), IC50=3.3 nM, IC50=11.9 nM, rERG1 (reversible, Kd=19 nM), hERG2 (reversible, Kd=77 nM), rERG2 (irreversible, Kd=4.2 nM, hERG3 (reversible, Kd=11.5 nM) and rERG3 (reversible, Kd=747 nM) potassium channels. This compound toxin (at 100 nM) does not inhibit hEAG1/KCNH1, hBK/KCa1.1/KCNMA1, hSK1/KCa2.1/KCNN1, rSK2/KCa2.2/KCNN2, hIK/KCa3.1/KCNN4, KCNQ1+KCNE1, KCNQ2+KCNQ3 and KCNQ4 channels. At 50 nM it does not either inhibit Kv1.2/KCNA2, Kv1.4/KCNA4, Kv2.1/KCNB1, Kv4.3/KCND3, Kir1.1/KCNJ1.>Potent and selective KV11.1 (hERG) channel blocker. Selective for KV11.1 over a panel of 14 other potassium channels. Dose-dependently prolongs QTc interval in isolated rabbit heart.

Eigenschaften

IUPAC Name

4-[[1-[[6-amino-1-[[15,30-bis(4-aminobutyl)-36,81-bis(2-amino-2-oxoethyl)-65-(3-amino-3-oxopropyl)-24,75,89-tribenzyl-21,42-bis(3-carbamimidamidopropyl)-56-(2-carboxyethyl)-4-(carboxymethyl)-7-[(1-carboxy-2-phenylethyl)carbamoyl]-33-(1-hydroxyethyl)-18,53,59-tris(hydroxymethyl)-62-[(4-hydroxyphenyl)methyl]-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,96,99-octacosaoxo-84,98-di(propan-2-yl)-9,10,47,48,70,71-hexathia-a,3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,97-octacosazatetracyclo[43.27.14.1412,68.091,95]hectan-50-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[2-[[1-(2-amino-5-carbamimidamidopentanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C174H261N51O52S6/c1-9-88(6)136(221-152(257)111(73-133(242)243)207-168(273)138(90(8)230)223-163(268)123-47-31-63-224(123)169(274)97(178)41-28-60-188-172(182)183)166(271)201-101(44-24-27-59-177)145(250)213-120-83-281-283-85-122-161(266)219-134(86(2)3)164(269)205-108(70-126(180)233)140(245)193-76-130(237)196-106(66-92-35-16-11-17-36-92)149(254)216-117-80-278-279-81-118(214-147(252)103(53-55-125(179)232)199-150(255)107(67-95-49-51-96(231)52-50-95)203-155(260)116(79-228)211-146(251)104(54-56-131(238)239)200-154(259)115(78-227)212-160(120)265)158(263)208-112(68-93-37-18-12-19-38-93)170(275)225-64-32-48-124(225)162(267)220-135(87(4)5)165(270)218-121(84-282-280-82-119(217-151(256)110(72-132(240)241)204-157(117)262)159(264)209-113(171(276)277)69-94-39-20-13-21-40-94)156(261)198-100(43-23-26-58-176)144(249)210-114(77-226)153(258)197-102(46-30-62-190-174(186)187)143(248)202-105(65-91-33-14-10-15-34-91)139(244)191-74-128(235)194-98(42-22-25-57-175)148(253)222-137(89(7)229)167(272)206-109(71-127(181)234)141(246)192-75-129(236)195-99(142(247)215-122)45-29-61-189-173(184)185/h10-21,33-40,49-52,86-90,97-124,134-138,226-231H,9,22-32,41-48,53-85,175-178H2,1-8H3,(H2,179,232)(H2,180,233)(H2,181,234)(H,191,244)(H,192,246)(H,193,245)(H,194,235)(H,195,236)(H,196,237)(H,197,258)(H,198,261)(H,199,255)(H,200,259)(H,201,271)(H,202,248)(H,203,260)(H,204,262)(H,205,269)(H,206,272)(H,207,273)(H,208,263)(H,209,264)(H,210,249)(H,211,251)(H,212,265)(H,213,250)(H,214,252)(H,215,247)(H,216,254)(H,217,256)(H,218,270)(H,219,266)(H,220,267)(H,221,257)(H,222,253)(H,223,268)(H,238,239)(H,240,241)(H,242,243)(H,276,277)(H4,182,183,188)(H4,184,185,189)(H4,186,187,190)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEMUGXECXBKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC1CSSCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC3=O)CC(=O)O)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CCCNC(=N)N)CC(=O)N)C(C)O)CCCCN)CC6=CC=CC=C6)CCCNC(=N)N)CO)CCCCN)C(C)C)CC7=CC=CC=C7)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CCC(=O)O)CO)CC8=CC=C(C=C8)O)CCC(=O)N)CC9=CC=CC=C9)CC(=O)N)C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C174H261N51O52S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4092 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BeKm-1 on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1][2][3] Inhibition of hERG channels is a primary cause of drug-induced long QT syndrome (LQTS), a disorder that can lead to life-threatening cardiac arrhythmias.[3][4] Understanding the mechanisms of hERG channel modulation is therefore of paramount importance in cardiovascular research and drug safety assessment. BeKm-1, a 36-amino acid peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and highly selective blocker of hERG channels.[2][4][5][6] This guide provides a comprehensive technical overview of the mechanism of action of this compound on hERG channels, detailing its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these properties.

Molecular Profile of this compound

This compound is a 4 kDa peptide characterized by a compact structure consisting of an α-helix and a three-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[4][5] This structural motif is common to the α-KTx family of scorpion toxins that target potassium channels.[2][5] However, this compound belongs to a distinct subfamily due to differences in its C-terminal amino acid sequence.[5] The primary amino acid sequence of this compound is H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH.[5]

Mechanism of Action: Pore Obstruction and Gating Modulation

This compound exerts its inhibitory effect on hERG channels primarily through a pore-obstruction mechanism, binding to the extracellular vestibule of the channel.[4][7] Unlike many small-molecule hERG blockers that access their binding site from the intracellular side, this compound acts exclusively from the extracellular face.[3][4] A key feature of its action is the preferential binding to the closed (resting) state of the channel, although some interaction with the open state has also been reported.[4][6][8] The toxin does not completely occlude the pore, allowing for some residual potassium ion flux even at saturating concentrations.[1][2][4] This incomplete block reaches a plateau of approximately 90%.[4]

Binding Affinity and Kinetics

This compound is one of the highest affinity ligands for the hERG channel.[4] The reported inhibitory concentrations and dissociation constants vary slightly across different studies and experimental conditions.

ParameterValueExperimental SystemReference
IC50 1.9 ± 0.3 nMHEK293 cells (automated patch-clamp)[4]
IC50 3.3 nMHEK293 cells[5][6]
IC50 4.4 ± 0.2 nMXenopus oocytes (two-electrode voltage clamp)[1]
IC50 7 nMHEK293 cells (patch-clamp)[9]
IC50 10-30 nMHEK293 cells[6]
IC50 27 nM (mono-[127I]-BeKm-1)HEK293 cells (patch-clamp)[9]
Kd 13 pM (saturation binding)Purified hERG membranes from HEK293 cells[9]
Kd 14 pM (kinetic analysis)Purified hERG membranes from HEK293 cells[9]
Kon 3.6 x 107 M-1s-1Purified hERG membranes from HEK293 cells[9]
Koff 0.005 s-1Purified hERG membranes from HEK293 cells[9]
Effects on Channel Gating

Beyond simple pore blockage, this compound significantly modulates the gating properties of the hERG channel. Binding of the toxin leads to a pronounced positive shift in the voltage-dependence of activation.[1] This means that a stronger depolarization is required to open the channel in the presence of this compound.

Gating ParameterControl1000 nM this compoundReference
V0.5 of Activation -17.4 ± 0.9 mV+37.5 ± 3.2 mV[1]
Slope Factor (k) 9.0 ± 0.3 mV24.8 ± 1.7 mV[1]

This alteration of gating kinetics suggests that this compound-bound channels can still conduct current, but their probability of opening is markedly reduced at physiological membrane potentials.[1][2][10] The toxin unbinds when the channel enters the inactivated state.[5]

Structural Basis of Interaction

The high-affinity and selective interaction of this compound with the hERG channel is dictated by specific amino acid residues on both the toxin and the channel.

Key Toxin Residues

Mutagenesis studies have identified a cluster of positively charged and aromatic residues on the α-helical face of this compound as crucial for its binding and inhibitory activity.[2][5][11] This is in contrast to many other scorpion toxins that utilize residues in their β-sheet for channel interaction.[2][11]

  • Critical for Binding: Tyr-11, Lys-18, Arg-20, and Lys-23 are the most critical residues for the interaction with the hERG channel.[2][5][11]

  • Indispensable Residue: Arg-20 plays an indispensable role, forming multiple interactions including a salt bridge and hydrogen bonds with the channel vestibule.[7] Mutation of this residue to lysine (B10760008) (R20K) dramatically reduces the toxin's activity.[7]

  • Pore Insertion: Computational models suggest that Lys-18 inserts its side chain into the channel's selectivity filter.[12]

hERG Channel Binding Site

The binding site for this compound is located in the outer vestibule of the hERG channel pore.[1][5] This region is formed by the S5-P linker and the turret loops of the channel.[1][10] The interaction is primarily electrostatic, with the positively charged surface of this compound interacting with negatively charged residues in the hERG vestibule.[5] However, van der Waals forces also contribute significantly to the molecular recognition.[12]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a combination of electrophysiological, biochemical, and computational techniques.

Electrophysiology

Whole-Cell Patch-Clamp: This is the primary technique used to measure the effect of this compound on hERG currents in mammalian cell lines (e.g., HEK293) stably expressing the channel.

  • Cell Culture: HEK293 cells stably expressing hERG are cultured under standard conditions.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 150 KCl, 0.1 CaCl2, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH).

  • Voltage Protocol for IC50 Determination:

    • Holding potential of -80 mV.

    • Depolarizing step to +20 mV for 1 second to activate the channels.

    • Repolarizing step to -50 mV to elicit a large tail current.

    • The amplitude of the tail current is measured before and after the application of various concentrations of this compound.

  • Data Analysis: The fractional block is calculated and plotted against the toxin concentration. The data are then fitted with the Hill equation to determine the IC50.

Two-Electrode Voltage Clamp (TEVC): This technique is used to study hERG channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation: Oocytes are injected with cRNA encoding the hERG channel and incubated for 2-4 days.

  • Solutions:

    • Bath Solution (low Cl-, in mM): Typically contains a high concentration of a non-chloride salt (e.g., sodium methanesulfonate) to minimize interference from endogenous chloride currents.

  • Voltage Protocol: Similar to patch-clamp protocols, a depolarizing pulse is applied from a holding potential to activate the channels, followed by a repolarizing step to measure the tail current.

Site-Directed Mutagenesis

This technique is employed to identify the key amino acid residues involved in the toxin-channel interaction.

  • Procedure: Specific amino acid residues in either the this compound peptide or the hERG channel are replaced with other amino acids (commonly alanine) through PCR-based methods.[13][14]

  • Analysis: The functional effects of these mutations are then assessed using electrophysiological techniques. A significant change in the IC50 or binding affinity of the toxin for the mutated channel indicates that the altered residue is important for the interaction.

Radioligand Binding Assays

These assays are used to directly measure the binding affinity (Kd) of this compound to the hERG channel.

  • Radiolabeling: this compound is radiolabeled, for example, with 125I at the Tyr-11 residue.[9]

  • Membrane Preparation: Membrane vesicles containing the hERG channel are prepared from transfected HEK293 cells.

  • Saturation Binding: Increasing concentrations of radiolabeled this compound are incubated with the membrane vesicles until equilibrium is reached. The amount of bound and free ligand is then measured to determine the Kd and Bmax (maximum number of binding sites).

  • Competition Binding: A fixed concentration of radiolabeled this compound is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound or its mutants. This allows for the determination of the inhibitory constant (Ki) of the unlabeled compounds.

Visualizing the Mechanism of Action

Experimental_Workflow cluster_question Scientific Question cluster_methods Methodology cluster_data Data & Analysis cluster_conclusion Conclusion Question How does this compound block hERG? PatchClamp Whole-Cell Patch-Clamp (HEK293-hERG cells) Question->PatchClamp Mutagenesis Site-Directed Mutagenesis (Toxin & Channel) Question->Mutagenesis BindingAssay Radioligand Binding Assay ([125I]-BeKm-1) Question->BindingAssay Modeling Computational Modeling & Docking Question->Modeling IC50 Determine IC50 (Potency) PatchClamp->IC50 Gating Analyze Gating Shifts (V0.5, slope) PatchClamp->Gating KeyResidues Identify Key Residues (ΔIC50) Mutagenesis->KeyResidues Kd Determine Kd (Affinity) BindingAssay->Kd Structure Predict Complex Structure Modeling->Structure Conclusion Mechanism of Action: Extracellular pore block, preferential closed-state binding, gating modulation. IC50->Conclusion Gating->Conclusion KeyResidues->Conclusion Kd->Conclusion Structure->Conclusion

References

The Origin and Profile of BeKm-1 Toxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BeKm-1 is a peptide toxin originally isolated from the venom of the Central Asian scorpion, Buthus eupeus.[1] It has garnered significant interest within the scientific community for its potent and highly selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][2] The etymology of its name reflects its origin and function: "Be" for Buthus eupeus and "Km" for its inhibitory action on M-type K+ currents.[1] This document provides a comprehensive overview of the origin, biochemical properties, mechanism of action, and experimental methodologies associated with this compound, tailored for a scientific audience.

Origin and Discovery

Biological Source

This compound is a natural constituent of the venom of the scorpion Buthus eupeus, a species now commonly referred to as Mesobuthus eupeus. This polymorphic scorpion species is widely distributed across arid and semi-arid regions of Central Asia, including eastern Turkey, Iran, Afghanistan, Pakistan, Turkmenistan, Uzbekistan, Kazakhstan, southern Mongolia, and northern China.[3][4]

Initial Isolation and Characterization

The toxin was first isolated and described in 1996 by Filippov and colleagues. Their work identified this compound as a novel peptide inhibitor of M-type K+ currents in neuroblastoma-glioma cells. Subsequent research has since elucidated its primary target as the hERG channel.

Biochemical and Structural Properties

This compound is a 36-amino acid peptide with a molecular weight of approximately 4.09 kDa.[1][2] Its structure is characterized by an α-helix and a three-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[1] While it shares a structural scaffold with the α-KTx family of scorpion potassium channel blockers, this compound is classified into a new subfamily due to differences in its C-terminal amino acid sequence.[1]

Primary Amino Acid Sequence: H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH[1]

Mechanism of Action

This compound is a potent and selective blocker of hERG (Kv11.1) potassium channels, which are crucial for cardiac repolarization.[5] Unlike many small-molecule hERG inhibitors that bind to the intracellular pore, this compound interacts with the external vestibule of the channel.[6] The toxin does not fully occlude the pore, but rather modifies the channel's gating properties, making it a valuable tool for studying hERG channel structure and function.[7][8] The interaction is primarily driven by electrostatic forces, with key positively charged residues on the toxin's α-helix, such as Arg20, playing a critical role in binding to the negatively charged outer vestibule of the hERG channel.[1][5] this compound preferentially binds to the closed state of the channel.[6]

Quantitative Data

The following tables summarize the binding affinity and selectivity of this compound for various ion channels.

Target Parameter Value Cell Line Notes
hERG1 (Kv11.1)IC503.3 nMHEK-293Native Toxin
hERG1 (Kv11.1)IC501.9 ± 0.3 nMHEK-293Automated patch-clamp
hERG1 (Kv11.1)IC507 nMHEK-293Wild-type this compound
hERG1 (Kv11.1)IC5027 nMHEK-293Mono-[127I]-BeKm-1
hERG1 (Kv11.1)Kd13 pMHEK-293 MembranesSaturation binding of [125I]-BeKm-1
hERG1 (Kv11.1)Kd14 pMHEK-293 MembranesKinetic analysis of [125I]-BeKm-1
hERG1 (Kv11.1)Kd4.4 ± 0.2 nM-Apparent dissociation constant
hERG1 (Kv11.1)Kd7.7 nM-Reversible binding
rERG1Kd19 nM-Reversible binding
hERG2 (Kv11.2)Kd77 nM-Reversible binding
rERG2Kd4.2 nM-Irreversible binding
hERG3 (Kv11.3)Kd11.5 nM-Reversible binding
rERG3Kd747 nM-Reversible binding

Table 1: Binding Affinity of this compound for ERG Channels [7][9][10]

Channel Type Species Effect at 100 nM this compound
EAGHumanNo effect
SK1HumanNo effect
SK2RatNo effect
IKHumanNo effect
BKHumanNo effect
KCNQ1/KCNE1-No effect
KCNQ2/KCNQ3-No effect
KCNQ4-No effect

Table 2: Selectivity Profile of this compound [2]

Experimental Protocols

Recombinant Expression and Purification of this compound

Recombinant this compound is often produced in Escherichia coli to obtain sufficient quantities for structural and functional studies. The following protocol is a generalized summary based on published methods.[7]

  • Vector Construction : The cDNA encoding the 36 amino acid mature this compound toxin is cloned into an expression vector. Often, it is expressed as a fusion protein to enhance stability and simplify purification. A common strategy is to fuse it with the IgG-binding domains of Staphylococcal protein A.[7]

  • Transformation : The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3) or HB101.[7][11]

  • Culture and Induction : A single colony is used to inoculate a starter culture in LB medium with the appropriate antibiotic. This is then used to inoculate a larger expression culture. The culture is grown at 37°C with shaking until the optical density (OD600) reaches 0.4-0.8.[12] Protein expression is then induced, commonly with Isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]

  • Cell Lysis and Fusion Protein Purification : Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed, for example, by ultrasonication.[7] After centrifugation to remove cell debris, the supernatant containing the soluble fusion protein is loaded onto an IgG-Sepharose affinity column.[7]

  • Cleavage and Toxin Purification : The this compound toxin is cleaved from the fusion partner using a specific protease, such as enterokinase.[7] The cleaved toxin is then purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Electrophysiological Analysis using Whole-Cell Patch Clamp

The functional effects of this compound on hERG channels are typically assessed using the whole-cell patch-clamp technique on cells heterologously expressing the channel, such as Human Embryonic Kidney (HEK-293) cells.[13]

  • Cell Preparation : HEK-293 cells stably expressing hERG channels are cultured and plated onto glass coverslips for recording.

  • Recording Solutions :

    • External Solution (in mM) : e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM) : e.g., 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Recording Procedure :

    • A glass micropipette with a resistance of 2-4 MΩ when filled with the internal solution is brought into contact with a cell.

    • A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.

    • The cell membrane under the pipette is ruptured by applying further suction, establishing the whole-cell configuration.

    • The cell is held at a holding potential of -80 mV.

  • Voltage Protocol for hERG Current Elicitation : A typical voltage protocol to elicit hERG currents involves a depolarizing step to activate the channels (e.g., to +20 mV for 1-2 seconds) followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current as the channels recover from inactivation and deactivate.

  • Data Acquisition and Analysis : Currents are recorded before and after the application of this compound to the external solution. The percentage of current inhibition is calculated to determine the IC50 value by fitting the concentration-response data to the Hill equation.

Visualizations

BeKm1_Mechanism_of_Action hERG_channel hERG K+ Channel Pore Intracellular Intracellular Space BeKm1 This compound Toxin BeKm1->hERG_channel Binds to Outer Vestibule Extracellular Extracellular Space

Caption: Mechanism of this compound action on the hERG channel.

BeKm1_Experimental_Workflow cluster_isolation Toxin Isolation & Production cluster_characterization Functional Characterization venom Venom from Buthus eupeus purification Purification (HPLC) venom->purification recombinant Recombinant Expression in E. coli recombinant->purification cells hERG-expressing HEK-293 Cells purification->cells Apply Purified Toxin patch_clamp Whole-Cell Patch Clamp cells->patch_clamp analysis Data Analysis (IC50 determination) patch_clamp->analysis

Caption: Experimental workflow for this compound characterization.

References

BeKm-1 Peptide: A Technical Guide to its Sequence, Structure, and Function as a Selective hERG Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BeKm-1 is a 36-amino acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It has garnered significant scientific interest due to its potent and highly selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[3][4] Dysfunctional hERG channels are implicated in Long QT Syndrome, a disorder that can lead to fatal cardiac arrhythmias.[5] This technical guide provides a comprehensive overview of the this compound peptide, detailing its primary and tertiary structure, its mechanism of action on the hERG channel, and the experimental methodologies employed for its characterization.

Physicochemical and Biological Properties

This compound is a member of the α-KTx family of scorpion toxins, characterized by a conserved structural scaffold.[1] However, it belongs to a new subfamily distinguished by specific residues in its C-terminal region.[1]

Amino Acid Sequence and Molecular Characteristics

The primary structure of this compound consists of 36 amino acids with a molecular weight of approximately 4091.70 Da.[3] The peptide contains six cysteine residues that form three disulfide bridges, crucial for its stable three-dimensional structure.[1][3]

Table 1: Molecular Characteristics of this compound Peptide

PropertyValueReference
Amino Acid SequenceRPTDIKCSESYQCFPVCKSRFGKTNGRCVNGFCDCF[3][4]
Disulfide BridgesCys7-Cys28, Cys13-Cys33, Cys17-Cys35[3]
Molecular FormulaC₁₇₄H₂₆₁N₅₁O₅₂S₆[3][4]
Molecular Weight4091.70 Da[3][4]
Number of Amino Acids36[1][3]
Three-Dimensional Structure

The tertiary structure of this compound has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[2] It adopts a compact fold consisting of a short α-helix and a three-stranded antiparallel β-sheet.[1][2] This "cysteine-stabilized α/β" (CSα/β) motif is a hallmark of many scorpion toxins.[1] The key residues responsible for its interaction with the hERG channel are located on the α-helix and the subsequent loop.[2][6]

Biological Activity and Selectivity

This compound is a potent and selective blocker of the hERG (Kv11.1) potassium channel.[3][4] Its high affinity and specificity make it a valuable tool for studying the structure and function of this important ion channel.

Inhibition of hERG Channels

This compound inhibits hERG channels by physically occluding the outer vestibule of the pore, thereby preventing the flux of potassium ions.[1][6] Unlike many small-molecule hERG blockers that bind to the inner cavity of the channel, this compound interacts with the external face.[5][6] The toxin binds to the channel in both its resting and activated states, but unbinds from the inactivated state.[1]

Table 2: Inhibitory Activity of this compound on hERG Channels

ParameterValueCell LineMethodReference
IC₅₀3.3 nMHEK-293Patch Clamp[1][3]
IC₅₀7 nMHEK-293Patch Clamp[7]
IC₅₀1.9 ± 0.3 nMHEK-293Automated Patch Clamp[8]
Kd4.4 ± 0.2 nMOocytesPatch Clamp[9]
Kd (saturation)13 pMHEK-293 membranesRadioligand Binding[1][4]
Kd (kinetic)14 pMHEK-293 membranesRadioligand Binding[1][4]
kon3.6 x 10⁷ M⁻¹s⁻¹HEK-293 membranesRadioligand Binding[1][4]
koff0.005 s⁻¹HEK-293 membranesRadioligand Binding[1][4]
Selectivity Profile

This compound exhibits remarkable selectivity for hERG channels over a wide range of other potassium channels.[3] This specificity is crucial for its use as a pharmacological probe.

Table 3: Selectivity of this compound for Various Potassium Channels

ChannelConcentration TestedEffectReference
hEAG100 nMNo effect[3]
hSK1100 nMNo effect[3]
rSK2100 nMNo effect[3]
hIK100 nMNo effect[3]
hBK100 nMNo effect[3]
KCNQ1/KCNE1100 nMNo effect[3]
KCNQ2/KCNQ3100 nMNo effect[3]
KCNQ4100 nMNo effect[3]
rELK1100 nMMinimal effect[3]

Mechanism of Action and Key Residues

Mutagenesis studies have identified several key amino acid residues in this compound that are critical for its high-affinity binding to the hERG channel.[2][6] These residues form a positively charged surface on the α-helical region of the peptide, which interacts with the negatively charged outer vestibule of the hERG channel.[1]

Table 4: Key this compound Residues for hERG Channel Interaction

ResidueLocationImportanceReference
Tyr-11α-helixCritical for binding[2][6]
Lys-18α-helixCritical for binding; plugs into the selectivity filter[2][5][6]
Arg-20α-helixCritical for binding; forms multiple interactions[2][6][9][10]
Lys-23α-helixImportant for binding[2][6]

The interaction of this compound with the hERG channel leads to a prolongation of the QT interval in the electrocardiogram, a hallmark of hERG channel inhibition.[3][5]

This compound Signaling Pathway BeKm1 This compound Peptide hERG hERG (Kv11.1) Channel (Outer Vestibule) BeKm1->hERG Binds and Blocks K_efflux K+ Efflux Inhibition Repolarization Delayed Myocyte Repolarization K_efflux->Repolarization AP_Duration Prolonged Action Potential Duration Repolarization->AP_Duration QT_Interval QT Interval Prolongation AP_Duration->QT_Interval Arrhythmia Increased Risk of Arrhythmia (Torsades de Pointes) QT_Interval->Arrhythmia

This compound's mechanism leading to potential cardiac arrhythmia.

Experimental Protocols

Recombinant Production and Purification of this compound

A common method for producing this compound for research purposes involves recombinant expression in Escherichia coli.[11]

Recombinant this compound Production Workflow cluster_expression Expression in E. coli cluster_purification Purification Expression Expression as a Protein A Fusion Product Lysis Cell Lysis (Ultrasonication) Expression->Lysis Centrifugation Ultracentrifugation Lysis->Centrifugation IgG_Sepharose IgG-Sepharose Affinity Chromatography Centrifugation->IgG_Sepharose Supernatant Cleavage Enterokinase Cleavage IgG_Sepharose->Cleavage RP_HPLC Reverse-Phase HPLC Cleavage->RP_HPLC Final_Product Pure, Functional this compound RP_HPLC->Final_Product Purified this compound Patch Clamp Experimental Workflow Cell_Prep Prepare hERG-expressing cells (e.g., HEK-293) Patching Establish whole-cell patch clamp configuration Cell_Prep->Patching Control_Rec Record baseline hERG currents Patching->Control_Rec Drug_App Perfuse with this compound (various concentrations) Control_Rec->Drug_App Test_Rec Record hERG currents in the presence of this compound Drug_App->Test_Rec Washout Washout with control solution Test_Rec->Washout Data_Analysis Analyze current inhibition and calculate IC50 Washout->Data_Analysis

References

Unraveling the Molecular Embrace: A Technical Guide to the BeKm-1 Binding Site on the hERG Channel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the scorpion toxin BeKm-1 and the human Ether-à-go-go-Related Gene (hERG) potassium channel. Understanding this interaction is of paramount importance in the fields of cardiology, pharmacology, and drug safety assessment due to the critical role of hERG channels in cardiac repolarization and their susceptibility to unintended blockade by a wide range of therapeutic compounds.

Executive Summary

This compound, a 36-amino acid peptide toxin isolated from the Central Asian scorpion Buthus eupeus, is a potent and selective blocker of the hERG potassium channel.[1] Unlike many small-molecule hERG inhibitors that bind to the inner pore of the channel, this compound interacts with the external vestibule.[2][3] This interaction is not a simple "pore-plugging" mechanism; instead, this compound binding modulates the channel's gating kinetics, leading to a reduction in current.[4][5] The binding is characterized by high affinity, with reported IC50 values in the low nanomolar range.[1][2] Mutagenesis studies on both the toxin and the channel have identified key amino acid residues that form the molecular interface, highlighting the importance of electrostatic and other interactions. This guide will delve into the quantitative aspects of this binding, detail the experimental methodologies used to elucidate this interaction, and provide visual representations of the key molecular players and pathways.

Quantitative Binding and Functional Data

The affinity of this compound for the hERG channel has been quantified through various experimental paradigms. The following tables summarize the key quantitative data available in the literature, providing a comparative look at binding affinities and the functional consequences of mutations.

Table 1: this compound Binding Affinity and Inhibitory Potency on hERG Channels

ParameterValueExperimental SystemCommentsReference(s)
IC50 3.3 nMHeterologous expression[1]
IC50 1.9 ± 0.3 nMAutomated patch-clamp on HEK293 cellsCompared to dofetilide (B1670870) (7.2 nM) and E-4031 (30.6 nM) under the same conditions.[2][2]
IC50 7 nMPatch-clamp recordingsWild-type this compound.[6]
IC50 15.3 nMReported range of values.[2]
Kd 13 pMSaturation binding analysis with [125I]-BeKm-1Using purified membrane vesicles from HEK-293 cells transfected with hERG.[6]
Kd 14 pMKinetic binding analysis with [125I]-BeKm-1[6]
k_on 3.6 x 10^7 M^-1s^-1Kinetic binding analysis with [125I]-BeKm-1[6]
k_off 0.005 s^-1Kinetic binding analysis with [125I]-BeKm-1[6]

Table 2: Key Residues in this compound and hERG Channel Involved in Binding

MoleculeResidue(s)Importance in BindingExperimental EvidenceReference(s)
This compound Tyr-11, Lys-18, Arg-20, Lys-23These residues, located on the α-helix, form a positive electrostatic surface that interacts with the hERG channel's outer vestibule.[1][5]Alanine (B10760859) scanning mutagenesis.[4][1][4][5]
This compound Lys-18Critical for binding. The K18A mutation results in a >300-fold drop in affinity.[6]Competition experiments with radiolabeled this compound.[6][6]
This compound Arg-20Plays a key role, forming multiple interactions (salt bridge and hydrogen bonds) with the channel vestibule.[7]Molecular dynamics simulations and mutagenesis; the R20K mutant showed dramatically decreased activity.[7][7]
hERG Channel S5-P linker (turret) residuesResidues in the middle of the S5-P linker (putative 583–597 helix) are critical for binding.[4][8]Cysteine scanning mutagenesis.[4][4][8]
hERG Channel Pore entrance residuesCrucial for forming the binding site along with the S5-P linker residues.[4][8]Cysteine scanning mutagenesis.[4][4][8]
hERG Channel S631The S631C mutation decreases this compound affinity.Mutagenesis and electrophysiological recordings.[9][9]

Experimental Protocols

The characterization of the this compound binding site on the hERG channel has relied on a combination of electrophysiology, molecular biology, and computational modeling.

Electrophysiological Recording of hERG Currents
  • Cell Systems: Human Embryonic Kidney (HEK293) cells stably expressing hERG channels are a common model system.[2][10] Xenopus laevis oocytes injected with hERG cRNA are also widely used.[4][9]

  • Recording Technique: The two-microelectrode voltage-clamp technique is employed for Xenopus oocytes, while the whole-cell patch-clamp technique is used for HEK293 cells.[4][10] Automated high-throughput patch-clamp systems have also been utilized for dose-response analysis.[2]

  • Voltage Protocols: To elicit hERG currents, a typical voltage protocol involves a depolarizing step from a holding potential of -80 mV to a positive potential (e.g., +20 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current.[2][4] The effect of this compound is quantified by measuring the reduction in the peak tail current amplitude.[9]

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and fitting the data to the Hill equation to determine the IC50 value.[2]

Mutagenesis Studies
  • Site-Directed Mutagenesis: To identify key residues, site-directed mutagenesis is performed on both the this compound toxin and the hERG channel. For this compound, alanine scanning mutagenesis, where specific residues are replaced with alanine, helps to pinpoint amino acids critical for the interaction.[4] For the hERG channel, cysteine scanning mutagenesis is a powerful tool to probe the structure of the outer vestibule.[4]

  • Functional Characterization: The functional effects of these mutations on the this compound/hERG interaction are then assessed using the electrophysiological techniques described above. A significant change in the IC50 value for a mutant indicates the importance of that residue in the binding process.

Radioligand Binding Assays
  • Radiolabeling: this compound can be radiolabeled, for instance with Iodine-125 at Tyrosine 11, to create a high-affinity radioligand ([125I]-BeKm-1).[6]

  • Binding Assays: Saturation and competition binding assays are performed using purified membrane vesicles from cells overexpressing hERG channels.[6] In saturation experiments, increasing concentrations of the radioligand are incubated with the membranes to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). In competition experiments, a fixed concentration of the radioligand is co-incubated with increasing concentrations of unlabeled this compound or its mutants to determine their inhibitory constants (Ki).[6]

Molecular Modeling and Simulation
  • Homology Modeling: In the absence of a co-crystal structure, the three-dimensional structure of the hERG channel is often modeled based on the known structures of homologous potassium channels.[11][12]

  • Protein-Protein Docking: Computational docking algorithms are used to predict the binding mode of this compound to the hERG channel model. These simulations are guided by experimental data from mutagenesis studies to generate a plausible complex structure.[9][11][12]

  • Molecular Dynamics (MD) Simulations: Once a model of the this compound-hERG complex is obtained, MD simulations are performed to study the dynamic behavior of the complex over time.[11][12] These simulations can provide insights into the stability of the interaction and the specific atomic-level interactions, such as hydrogen bonds and salt bridges, that mediate binding.[7]

Visualizing the Interaction: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and experimental approaches discussed in this guide.

BeKm1_Binding_Mechanism cluster_Toxin This compound Toxin cluster_hERG hERG Channel cluster_Interaction Binding and Effect BeKm1 This compound PositiveSurface Positive Electrostatic Surface (Lys18, Arg20, Lys23) BeKm1->PositiveSurface possesses Binding Binding to Outer Vestibule PositiveSurface->Binding interacts with hERG hERG Channel (Outer Vestibule) S5P_Linker S5-P Linker (Turret) hERG->S5P_Linker contains PoreEntrance Pore Entrance hERG->PoreEntrance contains S5P_Linker->Binding PoreEntrance->Binding GatingModulation Modulation of Gating Kinetics Binding->GatingModulation CurrentSuppression IKr Current Suppression GatingModulation->CurrentSuppression

Caption: Molecular interaction pathway of this compound with the hERG channel.

Experimental_Workflow cluster_Electrophysiology Electrophysiology cluster_MolecularBiology Molecular Biology & Biochemistry cluster_Computational Computational Modeling PatchClamp Whole-Cell Patch Clamp (HEK293 cells) IC50 Determine IC50 PatchClamp->IC50 TwoElectrode Two-Electrode Voltage Clamp (Xenopus oocytes) TwoElectrode->IC50 BindingMode Predict Binding Mode & Interactions IC50->BindingMode informs Mutagenesis Site-Directed Mutagenesis (this compound & hERG) Mutagenesis->PatchClamp Functional analysis of mutants Mutagenesis->TwoElectrode Radiolabeling Radiolabeling of this compound ([125I]-BeKm-1) BindingAssay Radioligand Binding Assay Radiolabeling->BindingAssay Kd Determine Kd BindingAssay->Kd Kd->BindingMode informs HomologyModeling hERG Homology Modeling Docking Protein-Protein Docking HomologyModeling->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation MD_Simulation->BindingMode

Caption: Workflow for characterizing the this compound-hERG interaction.

Conclusion and Future Directions

The interaction between this compound and the hERG channel is a well-characterized example of a peptide toxin modulating an ion channel through an allosteric mechanism rather than direct pore occlusion. The high affinity and specificity of this interaction are governed by a defined set of residues on both the toxin and the channel's outer vestibule. The experimental approaches detailed in this guide have been instrumental in building our current understanding.

Future research will likely focus on obtaining a high-resolution co-crystal or cryo-EM structure of the this compound-hERG complex, which would provide the ultimate atomic-level detail of the binding interface. Such a structure would be invaluable for the rational design of novel therapeutic agents that can modulate hERG channel activity with high specificity, potentially leading to new antiarrhythmic drugs with improved safety profiles. Furthermore, fluorescently labeled this compound analogues are being developed as powerful tools to study the distribution and dynamics of hERG channels in living cells.[9][13] Continued investigation into this fascinating molecular interaction will undoubtedly yield further insights into the structure, function, and pharmacology of the hERG channel.

References

The Physiological Effects of BeKm-1 on Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1, a peptide toxin isolated from the venom of the scorpion Buthus eupeus, is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its inhibition can lead to acquired long QT syndrome (LQTS), a condition that increases the risk of life-threatening arrhythmias.[3][4] This technical guide provides an in-depth overview of the physiological effects of this compound on cardiomyocytes, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by binding to the extracellular vestibule of the hERG channel, obstructing the ion conduction pathway.[5][6] Unlike many small-molecule hERG blockers that access the channel's inner pore, this compound acts from the outside.[1][6] A key characteristic of this compound is its preferential binding to the closed state of the channel.[1] This interaction leads to a reduction in the repolarizing IKr current, which is carried by hERG channels.[3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on hERG channel function and cardiomyocyte electrophysiology.

Table 1: this compound Affinity and Inhibition of hERG Channels

ParameterValueCell TypeReference
IC503.3–15.3 nMHEK293 cells[1]
IC50 (mono-[127I]-BeKm-1)27 nMHEK293 cells[7]
IC50 (wild-type this compound)7 nMHEK293 cells[7]
Kd (mono-[125I]-BeKm-1)13 pM (saturation), 14 pM (kinetic)HEK293 cell membranes[7]

Table 2: Electrophysiological Effects of this compound on Human iPS-Cell Derived Cardiomyocytes (hiPS-CMs)

ParameterConditionValueReference
Action Potential FrequencyVehicle2.50 ± 0.20 Hz[1]
5 nM this compound0.70 ± 0.26 Hz[1]
Maximum Diastolic PotentialVehicle-52.2 ± 1.7 mV[1]
5 nM this compound-36.1 ± 2.3 mV[1]
Maximal Upstroke VelocityVehicle6.9 ± 0.9 mV/s[1]
5 nM this compound4.6 ± 0.9 mV/s[1]
Action Potential Duration 90% (APD90)Vehicle95.0 ± 8.4 ms[1]
5 nM this compound117.4 ± 11.3 ms[1]

Table 3: Effects of this compound on QTc Interval in Isolated Rabbit Hearts

ConcentrationQTc ProlongationReference
10 nM4.7%[6]
100 nM16.3%[6]

Signaling Pathways and Physiological Consequences

The primary signaling event initiated by this compound is the direct blockade of the hERG potassium channel. This initial action triggers a cascade of electrophysiological changes within the cardiomyocyte, ultimately impacting its electrical stability and contractile function.

BeKm1_Signaling_Pathway BeKm1 This compound hERG hERG (Kv11.1) Channel (Extracellular Pore) BeKm1->hERG Binds and Blocks IKr Reduced IKr Current hERG->IKr Inhibits Repolarization Delayed Phase 3 Repolarization IKr->Repolarization APD Prolonged Action Potential Duration (APD) Repolarization->APD CaEntry Increased Ca2+ Entry (via L-type Ca2+ channels) APD->CaEntry Contraction Altered Contractility and Calcium Transients APD->Contraction EAD Early Afterdepolarizations (EADs) CaEntry->EAD Arrhythmia Arrhythmias EAD->Arrhythmia

Caption: Signaling cascade initiated by this compound in cardiomyocytes.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to study the effects of this compound.

Cell Culture of hiPS-CMs

Human induced pluripotent stem cell-derived cardiomyocytes are cultured to form a spontaneously beating syncytium.[1] Commercially available hiPS-CMs are typically thawed and plated on fibronectin-coated multi-well plates in a specialized plating medium. After 24-48 hours, the medium is replaced with a maintenance medium, and the cells are maintained at 37°C and 5% CO2. Experiments are generally performed on mature, synchronously contracting monolayers.[1]

Automated Patch-Clamp Electrophysiology

To assess the effect of this compound on hERG currents, an automated high-throughput patch-clamp system is often employed using HEK293 cells stably expressing the hERG channel.[1]

  • Cell Preparation: Cells are harvested and suspended in an extracellular solution.

  • Recording: The automated system performs whole-cell patch-clamp recordings. A voltage protocol is applied to elicit hERG currents, typically involving a depolarization step to activate the channels followed by a repolarizing step to measure the tail current.[1]

  • Drug Application: this compound is perfused at various concentrations to determine the dose-dependent block of the hERG current.[1] The IC50 is calculated from the resulting concentration-response curve.

Action Potential Recordings in hiPS-CMs

The impact of this compound on the action potential of cardiomyocytes is measured using the perforated patch-clamp technique in current-clamp mode.

  • Preparation: A single spontaneously beating cardiomyocyte within a monolayer is targeted.

  • Recording: The patch pipette contains an internal solution with an agent like β-escin to perforate the cell membrane, maintaining the integrity of the intracellular environment.

  • Data Acquisition: Spontaneous action potentials are recorded before and after the application of this compound.[1] Parameters such as action potential duration (APD), frequency, and maximum diastolic potential are analyzed.[1]

Calcium Transient and Contractility Measurements

The effects of this compound on calcium handling and mechanical function are assessed through calcium imaging and video microscopy.

  • Calcium Imaging: hiPS-CMs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The cells are then stimulated, and the changes in intracellular calcium concentration are recorded using a fluorescence imaging system before and after this compound application.[1][3]

  • Contractility: The mechanical contractions of the cardiomyocyte monolayer are recorded using a video-based system.[3] The contraction and relaxation velocities and amplitudes are analyzed to determine the impact of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the effects of a compound like this compound on cardiomyocytes.

Experimental_Workflow cluster_0 In Vitro hERG Assay cluster_1 Cardiomyocyte Functional Assays cluster_2 Data Analysis and Interpretation HEK_Culture HEK293-hERG Cell Culture Patch_Clamp Automated Patch-Clamp HEK_Culture->Patch_Clamp IC50 Determine IC50 Patch_Clamp->IC50 hiPSC_Culture hiPS-CM Culture (Monolayer) IC50->hiPSC_Culture Inform Concentration Selection AP_Recording Action Potential Recording hiPSC_Culture->AP_Recording Ca_Imaging Calcium Imaging hiPSC_Culture->Ca_Imaging Contraction_Assay Contractility Assay hiPSC_Culture->Contraction_Assay AP_Analysis Analyze APD, Frequency, EADs AP_Recording->AP_Analysis Ca_Analysis Analyze Calcium Transients Ca_Imaging->Ca_Analysis Contractility_Analysis Analyze Contraction Parameters Contraction_Assay->Contractility_Analysis Proarrhythmic_Risk Assess Proarrhythmic Risk AP_Analysis->Proarrhythmic_Risk Ca_Analysis->Proarrhythmic_Risk Contractility_Analysis->Proarrhythmic_Risk

Caption: Workflow for assessing this compound's effects on cardiomyocytes.

Conclusion

This compound serves as a valuable research tool for understanding the role of the hERG channel in cardiac electrophysiology and for studying the mechanisms of drug-induced arrhythmias. Its high affinity and specific extracellular binding site distinguish it from many other hERG inhibitors.[1][8] The data clearly demonstrate that by blocking hERG channels, this compound prolongs the action potential duration, reduces the spontaneous beating rate, and can induce arrhythmogenic events like early afterdepolarizations in cardiomyocytes.[1][3] These findings underscore the utility of this compound in preclinical models for assessing cardiac safety and for the development of novel antiarrhythmic therapies.

References

BeKm-1: A Selective Blocker of the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, has emerged as a highly potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] The hERG channel, which conducts the rapid delayed rectifier potassium current (IKr), plays a critical role in cardiac action potential repolarization.[2][3] Due to its crucial function, the hERG channel is a key target for antiarrhythmic drug development and a primary focus in cardiotoxicity screening of new chemical entities. This technical guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, quantitative data on its interaction with hERG channels, and detailed experimental protocols for its characterization.

Introduction

The hERG (Kv11.1) potassium channel is a voltage-gated ion channel essential for the normal repolarization of the cardiac action potential.[2][3] Inhibition of hERG channel function can lead to a prolongation of the QT interval in the electrocardiogram, a condition known as Long QT Syndrome (LQTS), which can increase the risk of life-threatening cardiac arrhythmias.[4][5] Consequently, the identification and characterization of selective hERG channel blockers are of paramount importance for both cardiovascular research and drug safety assessment.

This compound is a 36-amino acid peptide toxin that has demonstrated high affinity and selectivity for the hERG channel.[1][4] Its unique mechanism of action, targeting the extracellular vestibule of the channel, distinguishes it from many small-molecule hERG blockers that typically bind to the intracellular pore domain.[4][5] This makes this compound an invaluable tool for probing the structure and function of the hERG channel and a potential scaffold for the design of novel cardiac therapeutics.

Biochemical and Structural Properties

This compound is a 4 kDa peptide characterized by a compact structure stabilized by three disulfide bridges.[1] Its primary amino acid sequence is H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH.[1] Structurally, this compound consists of an α-helix and a three-stranded antiparallel β-sheet.[1][4] Mutagenesis studies have revealed that key positively charged residues, particularly Lys-18, Arg-20, and Lys-23, located in the α-helical region, are crucial for its binding to the hERG channel.[1][3][6]

Mechanism of Action

This compound selectively inhibits hERG channels by binding to the outer vestibule of the channel pore.[1][7] Unlike many hERG-blocking drugs that act from the intracellular side, this compound exerts its effect from the extracellular space.[4] The toxin interacts with the S5-P linker region of the hERG channel, a domain that contributes to the formation of the channel's outer mouth.[7][8][9]

The binding of this compound is state-dependent, showing a preference for the closed or resting state of the channel.[4][10][11][12] This is in contrast to many small-molecule blockers that preferentially bind to the open or inactivated states. The interaction between the positively charged surface of this compound and the negatively charged residues in the hERG channel's vestibule is a key determinant of its high-affinity binding.[1][8] While this compound is a potent inhibitor, it does not cause a complete pore block, suggesting that the toxin-bound channel may still conduct ions, albeit with altered gating properties.[3][4][8][9]

Quantitative Data

The potency and selectivity of this compound have been quantified through various electrophysiological and binding assays. The following tables summarize the key quantitative data for this compound's interaction with hERG and other ion channels.

Table 1: Potency of this compound on hERG Channels

PreparationMethodIC50 / KdReference
hERG expressed in HEK293 cellsWhole-cell patch clampIC50: 3.3 nM[1]
hERG expressed in HEK293 cellsWhole-cell patch clampIC50: 1.9 ± 0.3 nM[4]
hERG expressed in HEK293 cellsWhole-cell patch clampApparent Kd: 4.4 ± 0.2 nM[8]
hERG expressed in Xenopus oocytesTwo-electrode voltage clampApparent Kd: 4.4 ± 0.2 nM[8]
Purified hERG channel protein in membrane vesiclesRadioligand binding assay ([¹²⁵I]-BeKm-1)Kd: 13 pM (saturation), 14 pM (kinetic)[13]

Table 2: Selectivity of this compound against other Ion Channels

ChannelSpeciesMethodConcentration TestedEffectReference
hEAGHumanElectrophysiology100 nMNo effect[14]
hSK1HumanElectrophysiology100 nMNo effect[14]
rSK2RatElectrophysiology100 nMNo effect[14]
hIKHumanElectrophysiology100 nMNo effect[14]
hBKHumanElectrophysiology100 nMNo effect[14]
KCNQ1/KCNE1HumanElectrophysiology100 nMNo effect[14]
KCNQ2/KCNQ3HumanElectrophysiology100 nMNo effect[14]
KCNQ4HumanElectrophysiology100 nMNo effect[14]
Kv1.2/KCNA2-Electrophysiology50 nMNo effect
Kv1.4/KCNA4-Electrophysiology50 nMNo effect
Kv2.1/KCNB1-Electrophysiology50 nMNo effect
Kv4.3/KCND3-Electrophysiology50 nMNo effect
Kir1.1/KCNJ1-Electrophysiology50 nMNo effect

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is adapted from studies characterizing the effects of this compound on hERG channels expressed in HEK293 cells.[4][10][11]

Cell Culture:

  • HEK293 cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 400 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

  • Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.

  • Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Compensate for cell capacitance and series resistance to minimize voltage errors.

  • Hold the cell membrane potential at a holding potential of -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 1-2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • After recording stable baseline currents, apply this compound at various concentrations to the bath solution.

  • Record the currents in the presence of the toxin until a steady-state block is achieved.

  • To determine the IC50, apply a range of this compound concentrations and measure the fractional block of the tail current at each concentration. Fit the concentration-response data to the Hill equation.

Radioligand Binding Assay

This protocol is based on the use of [¹²⁵I]-BeKm-1 to determine its binding affinity for the hERG channel.[13]

Membrane Preparation:

  • Harvest HEK293 cells expressing the hERG channel.

  • Homogenize the cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable binding buffer and determine the protein concentration.

Binding Assay:

  • In a microcentrifuge tube, combine the cell membrane preparation, [¹²⁵I]-BeKm-1 (at a low picomolar concentration), and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

  • Incubate the mixture at a specified temperature (e.g., on ice) for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) pre-soaked in a wash buffer.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, use increasing concentrations of [¹²⁵I]-BeKm-1 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • For competition binding experiments, use a fixed concentration of [¹²⁵I]-BeKm-1 and increasing concentrations of unlabeled this compound or other competing ligands to determine their inhibitory constants (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

BeKm1_Mechanism cluster_membrane Cell Membrane hERG hERG Channel Pore Block Blockade hERG:p->Block K_ion_in K+ K_ion_in->hERG:p K+ Efflux (IKr) K_ion_out K+ BeKm1 This compound BeKm1->hERG Binds to Outer Vestibule Block->K_ion_out Repolarization Delayed Repolarization Block->Repolarization AP Action Potential Prolongation Repolarization->AP LQTS Long QT Syndrome AP->LQTS

Caption: Mechanism of this compound action on the hERG channel and its physiological consequences.

Experimental_Workflow start Start cell_culture Cell Culture (hERG-expressing cells) start->cell_culture electrophysiology Electrophysiology (Whole-cell Patch Clamp) cell_culture->electrophysiology binding_assay Binding Assay (Radioligand) cell_culture->binding_assay data_analysis Data Analysis electrophysiology->data_analysis binding_assay->data_analysis ic50_determination IC50 / Kd Determination data_analysis->ic50_determination selectivity_screen Selectivity Screening (Other Ion Channels) ic50_determination->selectivity_screen conclusion Conclusion selectivity_screen->conclusion

Caption: A typical experimental workflow for characterizing this compound.

Conclusion

This compound is a powerful and selective pharmacological tool for studying the hERG potassium channel. Its high affinity, selectivity, and unique extracellular binding site make it an invaluable reagent for a wide range of applications in cardiovascular research and drug discovery. The data and protocols presented in this guide are intended to facilitate the use of this compound in elucidating the role of the hERG channel in both physiological and pathological conditions. As research continues, this compound may also serve as a template for the development of novel therapeutics with improved selectivity and safety profiles for the treatment of cardiac arrhythmias.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the BeKm-1 toxin family, potent and selective blockers of the human Ether-à-go-go-Related Gene (hERG) potassium channel. Due to the critical role of hERG channels in cardiac repolarization, and by extension, in cardiac safety pharmacology, this compound and its analogs represent invaluable tools for basic research and drug development. This document details their structure, mechanism of action, and pharmacology, and provides detailed experimental protocols for their study.

Core Concepts: The this compound Toxin

This compound is a 36-amino-acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It exhibits high affinity and selectivity for the hERG (Kv11.1) potassium channel, a key ion channel involved in the repolarization phase of the cardiac action potential.[1][2] Structurally, this compound adopts a common scorpion toxin motif, featuring a short α-helix connected to a triple-stranded antiparallel β-sheet, stabilized by three disulfide bridges.[1]

The primary amino acid sequence of this compound is: RPTDIKCSESYQCFPVCKSRFGKTNGRCVNGCFDCF[1]

Unlike many other potassium channel-blocking toxins that physically occlude the ion pore, this compound binds to the outer vestibule of the hERG channel.[3][4][5] This interaction does not completely block ion flow but rather modulates the channel's gating properties, leading to a reduction in current.[6] This mechanism of action involves key positively charged residues on the toxin's α-helical surface, particularly Lys18 and Arg20, which interact with the channel's turret region.[4][5][7][8] Computational models suggest that Lys18 inserts its side chain into the selectivity filter, while Arg20 forms multiple hydrogen bonds with neighboring channel residues.[4][5][8]

Quantitative Pharmacology of this compound and Related Peptides

The potency of this compound and its derivatives has been quantified across various experimental paradigms. The following tables summarize key affinity (Kd) and inhibitory concentration (IC50) values, providing a comparative look at their activity.

CompoundTargetCell TypeAssayParameterValueReference
This compound (native)hERGHEK293Whole-cell Patch ClampIC503.3 nM[2]
This compound (synthetic)hERGHEK293Whole-cell Patch ClampIC501.9 nM[9]
This compound (recombinant)hERGXenopus oocytesTwo-electrode Voltage ClampKd4.4 nM[3]
mono-[127I]-BeKm-1hERGHEK293Whole-cell Patch ClampIC5027 nM[10]
[125I]-BeKm-1hERGHEK293 membranesRadioligand BindingKd13 pM[10]
This compound-K18A mutanthERGHEK293 membranesRadioligand Binding CompetitionAffinity Drop>300-fold[10]
BeKm-1R20K mutanthERGNot specifiedFunctional AssayActivityDramatically decreased[7]
Cy5-PEG3-linker4-BeKm-1hERGXenopus oocytesTwo-electrode Voltage ClampIC50~60-80 nM[11]
Cy5-spacerGS-linker6-BeKm-1hERGXenopus oocytesTwo-electrode Voltage ClampIC50~60-80 nM[11]
Cy5-PEG5-linker10-BeKm-1hERGXenopus oocytesTwo-electrode Voltage ClampIC50~60-80 nM[11]
Cy5-PEG5-BeKm1-Lys27hERGXenopus oocytesTwo-electrode Voltage ClampIC50~60-80 nM[11]
(SeC)7-BeKm-1hERGHEK293 membranesRadioligand Binding CompetitionKi~0.08-1.0 nM[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.

Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells

This protocol is adapted from methodologies described for measuring hERG currents in a stable cell line.

1. Cell Culture:

  • Maintain HEK293 cells stably expressing hERG channels in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Culture cells at 37°C in a humidified atmosphere of 5% CO2.

  • For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH.

3. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-5 MΩ when filled with the internal solution.

  • Form a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Compensate for series resistance and cell capacitance.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit hERG currents using a voltage-step protocol, for example, a depolarization to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • Apply this compound or its analogs at various concentrations to the external solution and record the steady-state block of the hERG current.

4. Data Analysis:

  • Measure the peak tail current amplitude in the absence (control) and presence of the toxin.

  • Calculate the fractional block as (1 - Itoxin / Icontrol).

  • Plot the fractional block against the toxin concentration and fit the data with the Hill equation to determine the IC50.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is suitable for studying the effects of toxins on heterologously expressed ion channels.

1. Oocyte Preparation and Injection:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

  • Inject oocytes with cRNA encoding the hERG channel using a microinjector.

  • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution.

2. Solutions:

  • Recording Solution (ND96): (in mM) 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with ND96 solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).

  • Clamp the oocyte membrane potential at a holding potential of -80 mV using a TEVC amplifier.

  • Apply a voltage-step protocol similar to that used for patch-clamp recordings to elicit hERG currents.

  • Perfuse the chamber with solutions containing different concentrations of this compound or its analogs.

4. Data Analysis:

  • Analyze the data as described for the whole-cell patch clamp experiments to determine the Kd or IC50 values.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing hERG channels to high density.

  • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) containing protease inhibitors.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add:

    • A fixed concentration of radiolabeled this compound (e.g., [125I]-BeKm-1) at a concentration close to its Kd.

    • A range of concentrations of the unlabeled competitor (e.g., wild-type this compound or an analog).

    • A constant amount of the hERG-containing cell membranes.

  • For determining non-specific binding, include wells with a high concentration of an unlabeled hERG blocker (e.g., astemizole (B1665302) or unlabeled this compound).

  • Incubate the plate for a sufficient time to reach equilibrium (e.g., 1-2 hours) at room temperature or 4°C.

3. Separation and Counting:

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter plate (e.g., using a cell harvester).

  • Wash the filters rapidly with cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Count the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all measurements to obtain the specific binding.

  • Plot the specific binding as a function of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 of the competitor.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound.

Signaling Pathway: this compound Interaction with the hERG Channel

BeKm1_hERG_Interaction cluster_BeKm1 This compound Toxin cluster_hERG hERG Channel (Outer Vestibule) cluster_Cell Cardiomyocyte BeKm1 This compound α-helix β-sheet KeyResidues Key Residues Lys18 Arg20 hERG_Vestibule Outer Vestibule Turret Region Selectivity Filter KeyResidues:k18->hERG_Vestibule Inserts into Selectivity Filter KeyResidues:r20->hERG_Vestibule Forms H-bonds with Turret K_efflux K+ Efflux hERG_Vestibule->K_efflux Modulates Gating ActionPotential Action Potential Repolarization ActionPotential->ActionPotential Prolongation K_efflux->ActionPotential Reduced K+ current

Caption: this compound interaction with the hERG channel outer vestibule.

Experimental Workflow: Screening of this compound Analogs

Analog_Screening_Workflow start Start: Synthesize this compound Analogs electrophys Electrophysiological Screening (e.g., Whole-Cell Patch Clamp) start->electrophys binding Radioligand Binding Assay (Competition with [125I]-BeKm-1) start->binding data_analysis Data Analysis (Determine IC50 / Ki) electrophys->data_analysis binding->data_analysis select_candidates Select Lead Candidates (High Affinity & Selectivity) data_analysis->select_candidates end End: Further Preclinical Development select_candidates->end

Caption: Workflow for screening and characterizing this compound analogs.

This guide provides a foundational understanding of the this compound toxin family for researchers and drug development professionals. The detailed protocols and compiled quantitative data serve as a practical resource for initiating and advancing research in this critical area of pharmacology.

References

Structural Homology of BeKm-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural and Functional Relationship of BeKm-1 to Other Scorpion Toxins for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structural homology of this compound, a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound, a 36-amino acid peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a valuable tool for studying hERG channel function and a potential lead for therapeutic development. This document details its structural similarities and key differences with other scorpion toxins, outlines the experimental methodologies used for its characterization, and illustrates the downstream consequences of its interaction with the hERG channel.

Data Presentation

Quantitative data are summarized in the following tables to facilitate comparison of this compound with other relevant toxins and compounds.

Table 1: Amino Acid Sequence Alignment of this compound and Other α-KTx Family Scorpion Toxins

ToxinSequenceLengthKey Functional Residues for Channel Interaction
This compound RPTDIKC SESYQC FPVC KSRFGKTNGRC VNGFC DC F-OH36 aaTyr-11, Lys-18, Arg-20, Lys-23 (α-helix)
Charybdotoxin (ChTx)XFTNVSC TTSKQC LPCK DNTQGKRC KGGC SC -NH237 aaLys-27 (β-sheet)
TsKapaZ-LYQIDVPDC ESFKC KPRHC KSDGKC MNGKC KC YNN-OH38 aaArg-6, Arg-9, Lys-19 (α-helix and loop)

Note: Cysteine residues forming disulfide bridges are in bold. The "X" in the ChTx sequence indicates a pyroglutamic acid.

Table 2: Inhibitory Concentration (IC50) of this compound and Other hERG Channel Blockers

CompoundIC50 (nM)Cell LineMethod
This compound 3.3HEK293Whole-cell patch-clamp
This compound 1.9HEK293Automated patch-clamp
Dofetilide7.2HEK293Automated patch-clamp
E403130.6HEK293Automated patch-clamp

Structural Insights

This compound is a member of the α-KTx family of scorpion toxins and shares the common α/β scaffold, which consists of a short α-helix and a triple-stranded antiparallel β-sheet. Despite this structural homology, this compound exhibits a unique functional profile, primarily due to the location of its binding site. Unlike traditional α-KTx toxins such as charybdotoxin, which utilize residues in their β-sheet to interact with potassium channels, this compound employs a distinct set of residues located on its α-helix (Tyr-11, Lys-18, Arg-20, and Lys-23) to bind specifically to the hERG channel. This unique binding mechanism is responsible for its high affinity and specificity for hERG channels.

This compound belongs to a new subfamily of scorpion K1 channel blocking peptides, distinguished by the presence of Arg-17, Val-29, and Phe-32 in the C-terminal region, in contrast to the Lys, Met, and Lys residues found in older subfamilies.

Experimental Protocols

The characterization of this compound and its interaction with the hERG channel involves a combination of techniques to determine its structure, function, and binding properties.

Toxin Expression and Purification

Recombinant this compound can be produced in Escherichia coli as a fusion protein. The toxin is typically expressed in the periplasm of E. coli to facilitate proper disulfide bond formation. Following cell lysis, the fusion protein is purified using affinity chromatography. The this compound peptide is then cleaved from the fusion partner and further purified by high-performance liquid chromatography (HPLC) to yield the mature, active toxin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The three-dimensional structure of this compound in solution is determined using two-dimensional proton NMR spectroscopy. This technique relies on the magnetic properties of atomic nuclei to provide information about the spatial proximity of atoms within the molecule. By analyzing the nuclear Overhauser effect (NOE) data, distance restraints between protons are generated, which are then used to calculate a family of structures consistent with the experimental data. The final structure represents the lowest energy conformation that satisfies the NMR-derived restraints.

Site-Directed Mutagenesis

To identify the key amino acid residues responsible for the interaction between this compound and the hERG channel, site-directed mutagenesis is employed. This technique involves systematically replacing specific amino acids in the toxin with a neutral amino acid, typically alanine (B10760859) (alanine scanning). The mutated toxins are then expressed, purified, and their activity on the hERG channel is assessed using electrophysiological methods. A significant reduction in blocking activity upon mutation of a particular residue indicates its importance in the toxin-channel interaction.

Whole-Cell Patch-Clamp Electrophysiology

The functional effects of this compound on the hERG channel are quantified using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents flowing through the hERG channels in the membrane of a single cell, such as a human embryonic kidney (HEK293) cell stably expressing the channel.

A typical voltage protocol to elicit hERG currents involves holding the cell membrane at a negative potential (e.g., -80 mV), followed by a depolarizing step to a positive potential (e.g., +20 mV) to activate the channels, and then a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic tail current. The inhibitory effect of this compound is determined by applying the toxin to the cell and measuring the reduction in the hERG current. The concentration-response relationship is then fitted with a Hill equation to determine the IC50 value, which represents the concentration of the toxin required to inhibit 50% of the channel activity. Both manual and automated patch-clamp systems can be utilized for these measurements, with automated systems allowing for higher throughput.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key structural relationships, experimental workflows, and signaling pathways related to this compound.

structural_homology cluster_bekm1 This compound cluster_other_toxins Other α-KTx Toxins (e.g., Charybdotoxin) bekm1 This compound Structure (α-helix + 3 β-strands) bekm1_binding Functional Site: α-helix (Tyr-11, Lys-18, Arg-20, Lys-23) bekm1->bekm1_binding Binds to hERG channel other_toxins Similar 3D Scaffold (α-helix + β-sheet) bekm1->other_toxins Structural Homology other_binding Traditional Functional Site: β-sheet (e.g., Lys-27) bekm1_binding->other_binding Different Binding Site other_toxins->other_binding Binds to other K+ channels

Structural homology and functional divergence of this compound.

experimental_workflow start Isolate/Synthesize this compound Toxin mutagenesis Site-Directed Mutagenesis (e.g., Alanine Scanning) start->mutagenesis nmr NMR Spectroscopy start->nmr patch_clamp Whole-Cell Patch-Clamp mutagenesis->patch_clamp structure Determine 3D Structure nmr->structure function Assess hERG Channel Blockade patch_clamp->function homology Compare with other toxins structure->homology function->homology

Workflow for characterizing this compound structure and function.

signaling_pathway bekm1 This compound herg hERG K+ Channel bekm1->herg Blocks ikr IKr Current Inhibition herg->ikr leads to repolarization Delayed Cardiomyocyte Repolarization ikr->repolarization apd Action Potential Duration Prolongation repolarization->apd ead Early Afterdepolarizations (EADs) apd->ead arrhythmia Increased Arrhythmia Risk ead->arrhythmia

Downstream effects of this compound on cardiomyocyte electrophysiology.

The Effects of BeKm-1 on Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BeKm-1, a scorpion venom peptide, on the cardiac action potential. This compound is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component in cardiac repolarization.[1][2][3] Understanding the interaction of this peptide with cardiac ion channels is paramount for cardiovascular research and drug development, particularly in the context of proarrhythmic risk assessment.

Core Mechanism of Action

This compound exerts its primary effect by selectively inhibiting the hERG (Kv11.1) potassium channels, which are responsible for the rapid delayed rectifier potassium current (IKr).[1][4] This current plays a crucial role in the repolarization phase (Phase 3) of the cardiac action potential.

Unlike many small-molecule hERG blockers that interact with the intracellular pore of the channel, this compound binds to the extracellular vestibule of the hERG channel.[5][6] Notably, this compound demonstrates state-dependent binding, preferentially blocking the channel in its closed state.[1][3] By obstructing the pore, this compound effectively reduces the outward flow of potassium ions, thereby delaying membrane repolarization.[2] This delay manifests as a prolongation of the action potential duration (APD) and, on an electrocardiogram (ECG), a prolongation of the QT interval.[2][5]

Signaling Pathway of this compound Action

BeKm1_Action_Pathway BeKm1 This compound hERG hERG (Kv11.1) Channel (Extracellular Vestibule) BeKm1->hERG Binds to & Blocks IKr IKr Current (Rapid Delayed Rectifier K+ Current) BeKm1->IKr Inhibits hERG->IKr Generates Repolarization Phase 3 Repolarization IKr->Repolarization Mediates IKr->Repolarization APD Action Potential Duration (APD) Repolarization->APD Determines Repolarization->APD Prolongs QT_Interval QT Interval Repolarization->QT_Interval Contributes to APD->QT_Interval Prolongs EADs Early Afterdepolarizations (EADs) APD->EADs Can Induce Arrhythmia Ventricular Arrhythmias (e.g., Torsades de Pointes) EADs->Arrhythmia Can Lead to

Caption: Signaling pathway of this compound's effect on cardiac repolarization.

Quantitative Effects on Cardiac Electrophysiology

The application of this compound to cardiomyocytes results in measurable changes to the action potential waveform and cellular electrophysiological properties. These effects are concentration-dependent.

Table 1: Concentration-Dependent Effects of this compound on hERG Current and QTc Interval
ParameterSpecies/Cell LineConcentrationEffectReference
hERG Current (IKr) HEK293 cellsIC50: 1.9 ± 0.3 nMPotent inhibition[3]
HEK293 cellsIC50: 3.3 nMInhibition[2]
QTc Interval Isolated Rabbit Heart10 nM4.7% prolongation[5]
Isolated Rabbit Heart100 nM16.3% prolongation[5]
Table 2: Effects of this compound (5 nM) on Action Potential Parameters in human-induced Pluripotent Stem Cell-derived Cardiomyocytes (hiPS-CMs)
ParameterVehicle5 nM this compound% ChangeReference
Action Potential Frequency (Hz) 2.50 ± 0.200.70 ± 0.26-72%[3]
Maximum Diastolic Potential (MDP) (mV) -52.2 ± 1.7-36.1 ± 2.3+30.8% (Depolarization)[3]
Maximal Upstroke Velocity (dV/dtmax) (mV/s) 6.9 ± 0.94.6 ± 0.9-33.3%[3]
Action Potential Duration at 90% Repolarization (APD90) (ms) 95.0 ± 8.4117.4 ± 11.3+23.6%[3]

At higher concentrations (100 nM), this compound can lead to a complete cessation of spontaneous beating in hiPS-CMs due to significant membrane depolarization.[3] Furthermore, the prolongation of the repolarization phase can create a vulnerable window for the reactivation of L-type calcium and sodium channels, leading to the generation of early afterdepolarizations (EADs), which are cellular precursors to ventricular arrhythmias like Torsades de Pointes.[1][4]

Experimental Protocols

The primary technique for investigating the effects of this compound on cardiac action potentials is the patch-clamp technique .[7][8] This method allows for the direct measurement of ion channel currents and membrane potential in single cardiomyocytes.

Cardiomyocyte Isolation
  • Source: Ventricular myocytes can be isolated from animal hearts (e.g., rabbit, guinea pig) or human atrial appendages obtained during cardiac surgery. Alternatively, human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) are increasingly used.[9]

  • Enzymatic Digestion: The cardiac tissue is typically subjected to enzymatic digestion using a cocktail of enzymes such as collagenase and protease to dissociate individual myocytes.[7]

  • Cell Culture: Isolated myocytes are then plated on laminin-coated coverslips and maintained in an appropriate culture medium.

Whole-Cell Patch-Clamp Recordings

This protocol is for recording action potentials in the current-clamp mode.

Solutions:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 120 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES, 5 MgATP, 0.1 Na-GTP; pH adjusted to 7.2 with KOH. For perforated patch-clamp, amphotericin B (e.g., 240 µg/mL) is included in the internal solution.[3]

Procedure:

  • Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Approach and Sealing: Under an inverted microscope, a micropipette is brought into contact with a single, healthy cardiomyocyte. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: For conventional whole-cell, a brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical and diffusional access to the cell interior. For the perforated patch-clamp technique, allow 15-20 minutes for the amphotericin B to form pores in the membrane patch.

  • Current-Clamp Mode: The amplifier is switched to current-clamp mode. The resting membrane potential (RMP) is recorded.

  • Action Potential Elicitation: Action potentials are evoked by injecting brief (2-5 ms) suprathreshold depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).

  • Data Acquisition: Action potential parameters (RMP, amplitude, overshoot, APD at 30%, 50%, and 90% repolarization, and dV/dtmax) are recorded at baseline.

  • This compound Application: this compound is applied to the bath solution at the desired concentrations. The effects on the action potential are recorded after a steady-state effect is reached.

  • Washout: The this compound solution is replaced with the control external solution to assess the reversibility of the effects.

Experimental Workflow for Patch-Clamp Analysis of this compound

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cardiomyocyte Isolation Giga_Seal Form Giga-Seal Cell_Isolation->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Pipette_Pulling Pull Patch Pipettes Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_AP Record Baseline Action Potentials Whole_Cell->Baseline_AP BeKm1_App Apply this compound Baseline_AP->BeKm1_App Effect_AP Record Action Potentials with this compound BeKm1_App->Effect_AP Washout Washout Effect_AP->Washout Washout_AP Record Action Potentials Post-Washout Washout->Washout_AP Data_Analysis Analyze AP Parameters (APD, RMP, dV/dtmax, etc.) Washout_AP->Data_Analysis Dose_Response Generate Dose-Response Curves Data_Analysis->Dose_Response

Caption: Experimental workflow for patch-clamp analysis of this compound.
Dynamic Clamp

In some cell types, such as hiPS-CMs, the expression of the inward rectifier potassium current (IK1) is low, leading to a more depolarized and unstable resting membrane potential. The dynamic clamp technique can be employed to computationally simulate the presence of IK1 by injecting a real-time calculated current into the cell.[3][9] This allows for the study of this compound's effects on action potentials with a more physiologically relevant, stable negative resting membrane potential.[3]

Conclusion

This compound is a valuable research tool for studying the function and pharmacology of the hERG potassium channel. Its high affinity and selectivity, coupled with its extracellular binding site, provide a unique mechanism for probing the role of IKr in cardiac repolarization. The profound effects of this compound on the cardiac action potential, including APD prolongation and the induction of EADs, underscore the critical role of hERG channels in maintaining cardiac electrical stability. The detailed experimental protocols and quantitative data presented in this guide offer a framework for researchers and drug development professionals to investigate the electrophysiological consequences of hERG channel modulation.

References

BeKm-1 and Long QT Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long QT Syndrome (LQTS) is a cardiac disorder characterized by a prolonged QT interval on an electrocardiogram, which can lead to life-threatening arrhythmias. A key molecular determinant of cardiac repolarization is the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of hERG channels is a primary cause of both congenital and drug-induced LQTS.[1][2] BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and highly selective blocker of the hERG channel.[3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in LQTS research. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

This compound: A High-Affinity hERG Channel Blocker

This compound is a 36-amino-acid peptide with a molecular weight of approximately 4.1 kDa, stabilized by three disulfide bridges.[3][4] Its structure consists of an α-helix and a three-stranded antiparallel β-sheet.[3] this compound exhibits high affinity and selectivity for hERG channels, blocking them with IC50 values in the low nanomolar range.[1] Unlike many small-molecule hERG blockers that bind to the intracellular pore domain, this compound interacts with the extracellular vestibule of the channel.[1][5] This unique mechanism of action makes this compound an invaluable tool for probing the structure and function of the hERG channel's outer mouth.[6][7]

Mechanism of Action

This compound blocks the hERG channel by physically obstructing the ion conduction pathway.[1] It binds near, but not inside, the pore, and this interaction is thought to allosterically modulate channel gating, leading to a reduction in potassium ion flux.[6][7] Studies have shown that this compound preferentially binds to the closed state of the hERG channel.[8] Mutagenesis studies have identified key positively charged residues on the α-helical surface of this compound (specifically Tyr-11, Lys-18, Arg-20, and Lys-23) as being critical for its interaction with the negatively charged outer vestibule of the hERG channel.[3][9] The interaction is a result of both electrostatic and van der Waals forces.

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound on hERG channels and cardiac electrophysiology.

Table 1: Inhibitory Potency of this compound on hERG Channels

PreparationMethodIC50 (nM)Reference
HEK293 cellsAutomated Patch Clamp1.9[8]
HEK293 cellsWhole-cell Patch Clamp3.3[3]
HEK293 cellsWhole-cell Patch Clamp7.0[4]
hiPS-CMsAutomated Patch Clamp-[1][8]
OocytesTwo-electrode voltage clamp-

Table 2: Effects of this compound on Cardiomyocyte Action Potential Duration (APD)

Cell TypeConcentration (nM)APD90 Increase (%)Reference
hiPS-CMs523[8]

Table 3: Effects of this compound on QTc Interval in Isolated Rabbit Heart

| Concentration (nM) | QTc Prolongation (%) | Reference | |---|---|---|---| | 10 | 4.7 |[5][10] | | 100 | 16.3 |[5][10] |

Table 4: Radioligand Binding Affinity of [125I]-BeKm-1 to hERG Channels

ParameterValueReference
Kd (pM)13-14[4]
Kon (M⁻¹s⁻¹)3.6 x 10⁷[4]
Koff (s⁻¹)0.005[4]

Experimental Protocols

Whole-Cell Patch Clamp of hERG Channels in HEK293 Cells

This protocol is designed to measure hERG channel currents in HEK293 cells stably expressing the channel.

Solutions:

  • Extracellular Solution (in mM): 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 dextrose; pH adjusted to 7.4 with NaOH.[6]

  • Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 5 MgATP, 5 EGTA, 10 HEPES; pH adjusted to 7.3 with KOH.[6]

Procedure:

  • Culture HEK293 cells stably expressing hERG channels on glass coverslips.

  • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution at a physiological temperature (36 ± 1 °C).[6]

  • Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) between the pipette and a single cell.[9]

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for series resistance by at least 80% to minimize voltage errors.[6]

  • Apply the voltage clamp protocol and record the resulting currents using a patch-clamp amplifier and appropriate software.[6]

Voltage Clamp Protocol for hERG Inhibition:

A typical voltage protocol to elicit hERG currents involves a depolarization step to activate the channels, followed by a repolarization step to measure the characteristic tail current.[11]

  • Hold the membrane potential at -80 mV.

  • Depolarize to +40 mV for 1000 ms (B15284909) to activate and then inactivate the hERG channels.

  • Repolarize to -50 mV for 1000 ms to record the deactivating tail current, which is used to quantify hERG channel activity.[11]

  • Repeat this protocol at a regular interval (e.g., every 15 seconds) to ensure a stable baseline before applying this compound.

  • Perfuse the cells with increasing concentrations of this compound and record the steady-state block at each concentration.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc chemistry.

Materials:

  • Rink Amide resin[12]

  • Fmoc-protected amino acids

  • N-methylpyrrolidone (NMP)[12]

  • 4-methylpiperidine (B120128) in NMP (20%) for Fmoc deprotection[12]

  • HATU (or HBTU) and DIEA for amino acid activation and coupling[12]

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H₂O/phenol/triisopropylsilane 8.5/0.5/0.5/0.5)[13]

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in NMP in a reaction vessel.[12]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% 4-methylpiperidine in NMP.[12]

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid with HATU and DIEA in NMP.[12]

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.[12]

    • Wash the resin thoroughly with NMP.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin and dry it. Treat the resin with the TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.[13]

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether.[13] Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Folding and Oxidation: The purified linear peptide is then folded and the disulfide bridges are formed through air oxidation in a suitable buffer.[14]

Langendorff Perfusion of Isolated Rabbit Heart

This ex vivo model is used to assess the effects of this compound on cardiac electrical activity.

Procedure:

  • Anesthetize a rabbit and quickly excise the heart.

  • Cannulate the aorta and mount the heart on a Langendorff apparatus.[15]

  • Retrogradely perfuse the heart through the aorta with warm (33-35°C), oxygenated (95% O₂/5% CO₂) Krebs-Henseleit solution.[16]

  • Place ECG electrodes on the surface of the ventricles to record a surface electrocardiogram.[17]

  • Allow the heart to stabilize and record a baseline ECG.

  • Perfuse the heart with Krebs-Henseleit solution containing this compound at desired concentrations.

  • Record the ECG and measure the QT interval, correcting for heart rate (QTc).[10]

Radioligand Binding Assay with [125I]-BeKm-1

This assay quantifies the binding of this compound to hERG channels in membrane preparations.

Materials:

  • Membrane preparations from HEK293 cells expressing hERG channels.

  • [125I]-BeKm-1 (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Binding buffer (e.g., 20 mM HEPES, 100 µM KCl, 0.5% BSA, pH 7.2)[18]

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the hERG membrane preparation with a fixed concentration of [125I]-BeKm-1 in the binding buffer.

  • For competition assays, include increasing concentrations of unlabeled this compound or other test compounds.

  • To determine non-specific binding, use a high concentration of unlabeled this compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Visualizations

Signaling Pathway of this compound Induced LQTS

This compound Induced Long QT Syndrome Pathway BeKm1 This compound hERG hERG K+ Channel (IKr) BeKm1->hERG Binds to extracellular vestibule IKr_Block IKr Current Blockade hERG->IKr_Block Inhibits K+ efflux Repol_Delay Delayed Ventricular Repolarization IKr_Block->Repol_Delay APD_Prolong Action Potential Duration Prolongation Repol_Delay->APD_Prolong QT_Prolong QT Interval Prolongation (LQTS) APD_Prolong->QT_Prolong Arrhythmia Torsades de Pointes (Arrhythmia) QT_Prolong->Arrhythmia

Caption: Signaling cascade from this compound binding to arrhythmia.

Experimental Workflow for hERG Channel Inhibition Assay

Workflow for hERG Inhibition Assay Cell_Culture Culture hERG-expressing HEK293 cells Patch_Clamp Whole-cell patch clamp setup Cell_Culture->Patch_Clamp Baseline Record baseline hERG current Patch_Clamp->Baseline BeKm1_App Apply this compound Baseline->BeKm1_App Record_Block Record steady-state current block BeKm1_App->Record_Block Data_Analysis Data analysis (IC50 determination) Record_Block->Data_Analysis

Caption: Workflow for assessing hERG inhibition by this compound.

Logical Relationship of this compound Effects

Logical Flow of this compound's Cardiac Effects BeKm1_hERG This compound binds hERG IKr_Reduction Reduced IKr BeKm1_hERG->IKr_Reduction APD_Increase Increased APD IKr_Reduction->APD_Increase QT_Increase Increased QT Interval APD_Increase->QT_Increase EADs Early Afterdepolarizations (EADs) APD_Increase->EADs Arrhythmia_Risk Increased Arrhythmia Risk QT_Increase->Arrhythmia_Risk EADs->Arrhythmia_Risk

Caption: Logical progression of this compound's proarrhythmic effects.

References

Methodological & Application

Application Notes and Protocols for BeKm-1 Electrophysiology on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the electrophysiological effects of the scorpion toxin BeKm-1 on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This compound is a potent and selective inhibitor of hERG channels, making it a valuable tool for cardiac safety pharmacology and basic research into hERG channel function.[1][2]

Introduction

The hERG (KCNH2, Kv11.1) potassium channel is critical for cardiac repolarization.[3][4] Inhibition of hERG channels by pharmacological agents can lead to a potentially fatal cardiac arrhythmia known as drug-induced long QT syndrome.[3][4] this compound, a peptide toxin isolated from the venom of the scorpion Buthus eupeus, is a high-affinity blocker of hERG channels.[1][5] Unlike many small molecule hERG inhibitors that bind to the inner vestibule of the channel, this compound interacts with the external pore region.[5][6] It predominantly blocks the channel in its closed (resting) state, although some open channel blockade has been observed.[5][7][8] These characteristics make this compound an important reference compound for studying hERG channel pharmacology from the extracellular side.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the this compound interaction with hERG channels as reported in the literature.

Table 1: Inhibitory Potency of this compound on hERG Channels

ParameterValueCell TypeMethodReference
IC503.3 nMNot SpecifiedNot Specified[1]
IC501.9 ± 0.3 nMHEK293Automated Patch Clamp[5]
IC507 nMHEK293Patch Clamp[9]
Kd4.4 ± 0.2 nMXenopus oocytesTwo-Microelectrode Voltage Clamp[10]

Table 2: Effects of this compound on hERG Channel Gating Properties

ParameterControl1000 nM this compoundCell TypeReference
V0.5 of activation-17.4 ± 0.9 mV+37.5 ± 3.2 mVXenopus oocytes[10]
Slope factor (k) of activation9.0 ± 0.3 mV24.8 ± 1.7 mVXenopus oocytes[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from published research and should be adapted as necessary for specific laboratory conditions.

Protocol 1: Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells Stably Expressing hERG

This protocol is designed for assessing the inhibitory effect of this compound on hERG currents using manual or automated patch-clamp systems.

1. Cell Preparation:

  • Maintain HEK293 cells stably expressing hERG channels in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Plate cells onto glass coverslips or appropriate patch-clamp plates 24-48 hours before the experiment to achieve 50-80% confluency.

2. Solutions:

  • External Solution (Tyrode's Buffer): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 µM) in a solution containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adhesion to plasticware. Aliquot and store at -20°C or -80°C. Dilute to final working concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Transfer the cell-containing coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

  • Form a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Compensate for cell capacitance and series resistance.

  • Hold the membrane potential at -80 mV.

  • Apply a voltage protocol to elicit hERG currents. A typical protocol consists of a depolarizing step to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic large tail current.[10] Repeat this protocol at regular intervals (e.g., every 15-30 seconds).

4. Data Acquisition and Analysis:

  • Record baseline hERG currents in the absence of this compound.

  • Perfuse the recording chamber with the external solution containing the desired concentration of this compound until a steady-state block is achieved.

  • Record the remaining current in the presence of the toxin.

  • To determine the concentration-response relationship, apply increasing concentrations of this compound cumulatively.

  • Measure the peak tail current amplitude at -50 mV.

  • Calculate the fractional block as (1 - I_this compound / I_Control).

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol 2: Two-Microelectrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is suitable for studying the mechanism of action of this compound on hERG channels expressed in Xenopus oocytes.

1. Oocyte Preparation:

  • Surgically remove oocytes from an anesthetized female Xenopus laevis.

  • Treat with collagenase to defolliculate the oocytes.

  • Inject oocytes with cRNA encoding the hERG channel.

  • Incubate the oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., ND96).

2. Solutions:

  • Recording Solution (Low [Cl-]): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES. Adjust pH to 7.4 with NaOH. A low chloride concentration helps to minimize interference from endogenous chloride currents.[10]

  • Microelectrode Filling Solution: 3 M KCl.

  • This compound Application: Prepare stock solutions as described in Protocol 1. Add a small volume of the stock solution to the recording chamber to achieve the final desired concentration.[10]

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber perfused with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

  • Hold the membrane potential at -80 mV.[10]

  • Apply voltage protocols to study channel activation, inactivation, and blockade by this compound.

    • To measure current inhibition: Use a simple depolarizing step (e.g., to +20 mV for 1 second) followed by repolarization.[10]

    • To study voltage-dependence of activation: Apply a series of depolarizing pulses to a range of voltages (e.g., from -70 mV to +60 mV in 10 mV increments) from a holding potential of -80 mV. Measure the peak tail current upon repolarization to a fixed potential (e.g., -50 mV).[10]

4. Data Acquisition and Analysis:

  • Record control currents before applying this compound.

  • Apply this compound and wait for the effect to reach a steady state.

  • To determine the voltage-dependence of activation, plot the normalized tail current amplitudes against the prepulse potential and fit the data with a Boltzmann function: I/I_max = 1 / (1 + exp((V_0.5 - V_t) / k)), where V0.5 is the half-activation voltage, Vt is the test potential, and k is the slope factor.[10]

Visualizations

Mechanism of Action of this compound on the hERG Channel

BeKm1_hERG_Mechanism cluster_intracellular Intracellular Space BeKm1 This compound Toxin hERG_channel hERG Channel Outer Vestibule Pore BeKm1->hERG_channel:p K_ion_out K+ Ion Efflux hERG_channel->K_ion_out Inhibits K+ current

Caption: this compound binds to the outer vestibule of the hERG channel, inhibiting K+ ion efflux.

Experimental Workflow for hERG Electrophysiology using this compound

ephys_workflow start Start cell_prep Cell Preparation (HEK293-hERG or Oocytes) start->cell_prep setup Electrophysiology Setup (Patch Clamp or TEVC) cell_prep->setup baseline Record Baseline hERG Currents setup->baseline apply_bekm1 Apply this compound baseline->apply_bekm1 record_block Record Steady-State Blocked Currents apply_bekm1->record_block washout Washout this compound (Optional) record_block->washout analysis Data Analysis (IC50, Gating Effects) record_block->analysis record_recovery Record Recovery of Currents washout->record_recovery record_recovery->analysis end End analysis->end

Caption: A generalized workflow for assessing the effects of this compound on hERG channels.

References

Application Notes and Protocols for BeKm-1 in Manual Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1 is a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus.[1] It is a highly potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[1][2][3] Due to its high affinity and specificity for hERG channels, this compound serves as an invaluable tool in cardiovascular research and drug development for studying hERG channel function and for screening compounds for potential cardiac liabilities.[3][4]

These application notes provide detailed protocols for the use of this compound in manual patch clamp experiments to characterize its effects on hERG channels.

Mechanism of Action

This compound is a 36-amino acid peptide with a molecular weight of 4091.7 Da, containing three disulfide bridges that contribute to its stable structure.[1][5] It acts as a pore blocker by binding to the outer vestibule of the hERG channel.[1][5] However, it does not completely occlude the ion conduction pathway. Instead, this compound binding alters the voltage-dependence and kinetics of channel gating.[2][6] The toxin interacts with key residues in the S5-P linker at the pore entrance.[6] this compound can bind to the hERG channel in both its resting and activated states, but it unbinds when the channel is in the inactivated state.[1]

Data Presentation

This compound Properties
PropertyValueReference
SourceButhus eupeus scorpion venom[1]
Molecular Weight4091.70 Da[5][7]
Amino Acid SequenceH-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH[1][7]
Structureα-helix and three antiparallel β-strands[1][5]
Reported IC50 Values for hERG Channel Blockade
Cell TypePatch Clamp MethodIC50 (nM)Reference
HEK293 cellsAutomated1.9 ± 0.3[5][8]
OocytesTwo-electrode voltage clamp4.4 ± 0.2[6]
HEK293 cellsNot specified3.3[1][5][7]
HEK293 cellsPatch clamp7[9]
hiPS-CMsManual patch clamp~5 (effective concentration)[10]

Note: IC50 values can vary depending on the experimental conditions, including cell type, temperature, and specific patch clamp protocol.

Experimental Protocols

Cell Preparation

These protocols are applicable to cell lines stably or transiently expressing hERG channels (e.g., HEK293) or primary cells endogenously expressing hERG channels, such as human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs).

  • Cell Culture: Culture cells in appropriate medium and conditions to ensure healthy growth and optimal channel expression. For hiPS-CMs, allow for sufficient differentiation to exhibit mature electrophysiological properties.[5]

  • Cell Dissociation: For patch clamp experiments, cells should be dissociated into a single-cell suspension. Use a gentle enzymatic dissociation method (e.g., TrypLE) to maintain cell viability and membrane integrity. After dissociation, plate the cells on glass coverslips at a suitable density for patching.

Solutions and Reagents
ComponentConcentration (mM)
NaCl126
KCl3
MgSO42
CaCl22
NaH2PO41.25
NaHCO326.4
Glucose10
  • Preparation: Prepare a 10x stock solution of NaHCO3 and another 10x stock of the remaining components. Before use, dilute to 1x and adjust the osmolarity to ~290 mOsm and pH to 7.4 by bubbling with 95% O2 / 5% CO2 (carbogen).[11]

ComponentConcentration (mM)
K-Gluconate115
NaCl4
GTP-Na0.3
ATP-Mg2
HEPES10-15 (alternative to bicarbonate buffer)
  • Preparation: Adjust the pH to 7.2 with KOH and the osmolarity to ~270 mOsm.[11] Filter the solution through a 0.2 µm syringe filter before use. Store in aliquots at -20°C.[11]

  • Reconstitution: this compound is typically supplied as a lyophilized solid.[7] Reconstitute the peptide in high-purity water or a suitable buffer (e.g., containing 0.1% BSA to prevent adhesion to plasticware) to create a high-concentration stock solution (e.g., 2 µM).[6]

  • Storage: Store the stock solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations (e.g., ranging from 1 nM to 100 nM).[5][6]

Manual Patch Clamp Procedure

The whole-cell patch clamp configuration is most commonly used to study the effects of this compound on hERG currents.

  • Pipette Pulling: Pull borosilicate glass capillaries to create micropipettes with a resistance of 5–8 MΩ when filled with the intracellular solution.[12]

  • Cell Approaching: Mount the filled pipette onto the headstage of the patch clamp amplifier. Under microscopic view, carefully approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.[11]

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to seal to the pipette tip. Apply gentle suction to facilitate the formation of a high-resistance seal (GΩ seal).[4][11]

  • Whole-Cell Configuration: After achieving a stable Giga-seal, apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[11]

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell at a holding potential of -80 mV.[6]

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to +40 mV to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the characteristic large tail current.[6]

    • Record baseline currents in the absence of this compound.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the toxin effect to reach a steady state before recording the inhibited currents.[6]

    • To determine the concentration-response relationship, apply increasing concentrations of this compound cumulatively.[6]

Visualizations

Signaling Pathway and Mechanism of this compound Action

BeKm1_Action cluster_membrane Cell Membrane hERG hERG K+ Channel (Outer Vestibule) Pore Pore AlteredGating Altered Voltage Dependence & Kinetics hERG->AlteredGating Leads to K_ion_out K+ (extracellular) Pore->K_ion_out Reduced Efflux Repolarization Cardiac Repolarization Pore->Repolarization Contributes to BeKm1 This compound Toxin BeKm1->hERG Binds to S5-P linker K_ion_in K+ (intracellular) K_ion_in->Pore Efflux AlteredGating->Pore Modulates

Caption: Mechanism of this compound inhibition of the hERG potassium channel.

Experimental Workflow for Manual Patch Clamp

PatchClamp_Workflow A Cell Preparation (e.g., HEK293-hERG or hiPS-CMs) D Approach Cell & Form Giga-seal A->D B Prepare Solutions (Intra-, Extracellular, this compound) B->D C Pull Patch Pipette (5-8 MΩ) C->D E Establish Whole-Cell Configuration D->E F Record Baseline hERG Current E->F G Apply this compound Solution F->G H Record Inhibited hERG Current G->H H->G Cumulative Concentrations I Data Analysis (e.g., IC50 determination) H->I

Caption: Workflow for a manual patch clamp experiment using this compound.

References

Application Note: Utilizing BeKm-1 for Selective hERG Channel Blockade and Verifying Off-Target Effects on Kv1.3 with Automated Patch-Clamp Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). The hERG channel is of critical importance in cardiac repolarization, and its unintended blockade by pharmaceutical compounds is a primary cause of drug-induced Long QT Syndrome, a potentially fatal cardiac arrhythmia.[1] The high affinity and selectivity of this compound for hERG make it an invaluable tool for cardiac safety pharmacology and ion channel research.

Conversely, the voltage-gated potassium channel Kv1.3 is a key regulator of T-lymphocyte activation and has emerged as a therapeutic target for autoimmune diseases. Given the therapeutic interest in modulating Kv1.3, it is crucial to assess the selectivity of ion channel blockers. This application note provides a comprehensive protocol for utilizing automated patch-clamp systems to confirm the selective blockade of hERG channels by this compound while demonstrating its lack of significant activity on Kv1.3 channels. This process is essential for validating this compound as a selective research tool and for establishing a workflow for selectivity profiling of other potential ion channel modulators.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound on hERG (Kv11.1) and Kv1.3 channels, highlighting its significant selectivity.

ChannelCell LineAutomated SystemIC50 / ActivityReference
hERG (Kv11.1)HEK293SyncroPatch 384PE1.9 ± 0.3 nM[2]
hERG (Kv11.1)HEK293Not specified~7 nM[3]
Kv1.3Xenopus oocytesTwo-electrode voltage clampNo effect up to 200 nM[4]

Signaling Pathways and Experimental Workflow

To understand the context of testing this compound against Kv1.3, it is important to recognize the role of Kv1.3 in T-lymphocyte activation. The following diagrams, generated using the DOT language, illustrate the Kv1.3 signaling pathway and the experimental workflow for assessing this compound selectivity.

Kv1_3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Ca_ER Ca2+ release from ER TCR->Ca_ER Antigen Presentation CRAC CRAC Channel Ca_influx Sustained Ca2+ Influx CRAC->Ca_influx Kv1_3 Kv1.3 Channel Kv1_3->TCR Hyperpolarizes membrane, sustains Ca2+ driving force Ca_ER->CRAC Store Depletion Calcineurin Calcineurin Activation Ca_influx->Calcineurin NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT Gene_Transcription Gene Transcription (e.g., IL-2) NFAT->Gene_Transcription Translocation T_Cell_Activation T_Cell_Activation Gene_Transcription->T_Cell_Activation T-Cell Activation & Proliferation

Kv1.3 signaling pathway in T-lymphocyte activation.

Experimental_Workflow cluster_preparation Preparation cluster_apc Automated Patch-Clamp (e.g., Qube 384) cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO-Kv1.3) Harvesting Cell Harvesting & Suspension Cell_Culture->Harvesting Cell_Loading Load Cells into APC Harvesting->Cell_Loading BeKm1_Prep This compound Dilution Series Compound_Application Apply this compound (Increasing Concentrations) BeKm1_Prep->Compound_Application Seal_Formation Giga-seal Formation Cell_Loading->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Voltage_Protocol Apply Voltage Protocol Whole_Cell->Voltage_Protocol Voltage_Protocol->Compound_Application Current_Measurement Measure Peak Kv1.3 Current Compound_Application->Current_Measurement Record Current Dose_Response Generate Dose-Response Curve Current_Measurement->Dose_Response Selectivity_Conclusion Determine Lack of Significant Inhibition Dose_Response->Selectivity_Conclusion

Workflow for assessing this compound selectivity against Kv1.3.

Experimental Protocols

This section details the methodology for assessing the effect of this compound on Kv1.3 channels using an automated patch-clamp system. The protocol is based on established methods for studying Kv1.3 on platforms such as the Qube 384 or similar systems.

Cell Culture and Harvesting
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.3 (CHO-hKv1.3).

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culturing Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days when they reach 80-90% confluency.

  • Harvesting:

    • Wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca²⁺ and Mg²⁺.

    • Add a cell detachment solution (e.g., TrypLE™ Express) and incubate for 2-5 minutes at 37°C.

    • Neutralize the detachment solution with culture medium.

    • Centrifuge the cell suspension at 200 x g for 2 minutes.

    • Resuspend the cell pellet in the appropriate extracellular solution for the automated patch-clamp system at a concentration of 1-2 x 10⁶ cells/mL.

Solutions and Reagents
  • Extracellular Solution (ECS):

    • 140 mM NaCl

    • 4 mM KCl

    • 2 mM CaCl₂

    • 1 mM MgCl₂

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH and osmolality to ~300 mOsm with sucrose.

  • Intracellular Solution (ICS):

    • 130 mM KF

    • 10 mM KCl

    • 2 mM MgCl₂

    • 10 mM HEPES

    • 10 mM EGTA

    • Adjust pH to 7.2 with KOH and osmolality to ~290 mOsm with sucrose.

  • This compound Stock and Dilutions:

    • Prepare a 100 µM stock solution of this compound in ECS containing 0.1% bovine serum albumin (BSA) to prevent peptide adhesion.

    • Perform serial dilutions in ECS with 0.1% BSA to achieve a range of concentrations for testing (e.g., 1 nM to 1 µM).

Automated Patch-Clamp Protocol (Example using a Qube 384-like system)
  • System Preparation: Prime the automated patch-clamp system with ECS and ICS according to the manufacturer's instructions.

  • Cell Loading: Load the prepared CHO-hKv1.3 cell suspension into the system.

  • Experiment Initiation: Start the automated experiment, which will perform the following steps for each well:

    • Cell capture and Giga-ohm seal formation.

    • Establishment of the whole-cell configuration.

  • Voltage Protocol for Kv1.3 Activation:

    • Holding Potential: -80 mV

    • Depolarizing Pulse: Step to +40 mV for 200 ms (B15284909) to elicit the peak outward Kv1.3 current.

    • Repolarization: Return to -80 mV.

    • Pulse Interval: Apply the depolarizing pulse every 15-30 seconds to allow for recovery from inactivation.

  • Compound Application and Data Acquisition:

    • Baseline Recording: Record stable baseline Kv1.3 currents for at least 3-5 sweeps in ECS.

    • Compound Addition: Apply increasing concentrations of this compound, allowing for a 3-5 minute incubation at each concentration to reach steady-state effect.

    • Washout: After the highest concentration, perfuse with ECS to assess the reversibility of any observed effects.

    • Positive Control: In separate experiments, use a known Kv1.3 blocker (e.g., 100 nM PAP-1) to confirm channel expression and assay sensitivity.

Data Analysis
  • Current Measurement: Measure the peak current amplitude at the +40 mV depolarizing step for each sweep.

  • Inhibition Calculation: Calculate the percentage of current inhibition for each this compound concentration relative to the baseline current.

    • % Inhibition = (1 - (I_BeKm1 / I_baseline)) * 100

  • Dose-Response Curve: Plot the % inhibition against the logarithm of the this compound concentration. Fit the data to a Hill equation to determine the IC50 value if a dose-dependent block is observed. Based on existing data, no significant inhibition is expected.[4]

Expected Results and Conclusion

Based on published literature, this compound is not expected to produce a significant block of Kv1.3 channels at concentrations that potently inhibit hERG channels. The dose-response analysis should yield a flat line, confirming the high selectivity of this compound. This protocol provides a robust method for verifying the selectivity of this compound and can be adapted for testing the selectivity of other compounds against Kv1.3. The use of automated patch-clamp systems enables the high-throughput and reproducible data acquisition necessary for confident pharmacological profiling in drug discovery and safety assessment.

References

Application Notes and Protocols for Using BeKm-1 in Isolated Rabbit Heart

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for studying the effects of BeKm-1, a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, on the electrophysiology of the isolated rabbit heart using the Langendorff preparation.

Introduction

This compound is a peptide toxin originally isolated from the venom of the scorpion Buthus eupeus. It is a high-affinity blocker of the hERG (KCNH2) potassium channel, which is crucial for cardiac repolarization.[1] Inhibition of the hERG channel by compounds can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG), a condition that can increase the risk of life-threatening cardiac arrhythmias such as Torsades de Pointes.[2] this compound serves as a valuable research tool for studying the function of the hERG channel and for assessing the proarrhythmic potential of new drug candidates. This protocol details the methodology for using this compound in an ex vivo isolated rabbit heart model, a well-established preparation for cardiac electrophysiology studies.

Mechanism of Action

This compound selectively binds to the external pore region of the hERG potassium channel.[3] This binding obstructs the flow of potassium ions through the channel, thereby inhibiting the rapid component of the delayed rectifier potassium current (IKr). The IKr is a critical current in the repolarization phase of the cardiac action potential. By blocking this current, this compound prolongs the action potential duration (APD), particularly at 90% repolarization (APD90), which manifests as a prolongation of the QTc interval on the surface ECG.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound's interaction with the hERG channel and its effects on cardiac electrophysiology.

Table 1: this compound Binding Affinity and Kinetics

ParameterValueCell TypeReference
IC507 nMHEK293 cells expressing hERG[5]
1.9 nMHEK293 cells expressing hERG[6]
Kd13 - 14 pMHEK-293 cell membranes[5]
kon3.6 x 107 M-1s-1HEK-293 cell membranes[5]
koff0.005 s-1HEK-293 cell membranes[5]

Table 2: Electrophysiological Effects of this compound

ParameterConcentrationEffectPreparationReference
QTc Interval10 nM4.7% prolongationIsolated Rabbit Heart
100 nM16.3% prolongationIsolated Rabbit Heart
Action Potential Duration (APD90)5 nM23% increasehiPS-CMs[4]

Table 3: Normal Electrocardiographic Parameters in Rabbits

ParameterRangeReference
Heart Rate198 - 330 bpm[7]
P wave duration0.01 - 0.05 s[7]
P-R interval0.04 - 0.08 s[7]
QRS duration0.02 - 0.06 s[7]
Q-T interval0.08 - 0.16 s[7]

Experimental Protocols

Preparation of Krebs-Henseleit Solution

The Krebs-Henseleit solution is a physiological buffer used to perfuse the isolated heart.

Composition for 1 Liter:

ComponentMolarity (mM)Weight (g)
NaCl1186.90
KCl4.70.35
KH2PO41.20.16
MgSO4·7H2O1.20.29
NaHCO3252.10
CaCl2·2H2O2.50.37
Glucose111.98

Preparation Steps:

  • Dissolve all components except CaCl2·2H2O in 900 mL of deionized water.

  • Gas the solution with 95% O2 / 5% CO2 (Carbogen) for at least 20 minutes to achieve a pH of 7.4.

  • Separately dissolve CaCl2·2H2O in 50 mL of deionized water.

  • Slowly add the CaCl2 solution to the main buffer solution while continuously gassing to prevent precipitation.

  • Bring the final volume to 1 liter with deionized water.

  • Filter the solution through a 0.22 µm filter before use.

  • Maintain the solution at 37°C and continuously gas with Carbogen.

Isolated Rabbit Heart Langendorff Preparation

This protocol describes the isolation and perfusion of a rabbit heart.

Materials:

  • New Zealand White rabbit (2-3 kg)

  • Heparin (1000 IU/kg)

  • Pentobarbital (B6593769) sodium (50 mg/kg)

  • Krebs-Henseleit solution

  • Langendorff apparatus

  • Surgical instruments

  • ECG electrodes and recording system

  • Intraventricular balloon catheter and pressure transducer (for measuring left ventricular pressure)

Procedure:

  • Animal Preparation: Anesthetize the rabbit with an intravenous injection of pentobarbital sodium. Administer heparin intravenously to prevent blood clotting.[8]

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully dissect the aorta, ensuring a sufficient length for cannulation. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardioplegia.[9]

  • Cannulation: Mount the aorta onto the cannula of the Langendorff apparatus. Secure it with a suture.

  • Perfusion: Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution at a constant pressure (typically 60-80 mmHg).[10] The perfusate will flow into the coronary arteries, keeping the heart viable.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, the heart should resume a regular, spontaneous rhythm.

  • Data Acquisition Setup:

    • Place ECG electrodes on the surface of the ventricles to record a surface electrocardiogram.

    • If measuring contractility, insert a fluid-filled balloon catheter into the left ventricle and connect it to a pressure transducer to record left ventricular developed pressure (LVDP) and heart rate.

Administration of this compound

Procedure:

  • Baseline Recording: After the stabilization period, record baseline ECG and hemodynamic parameters for at least 20 minutes.

  • This compound Perfusion: Prepare stock solutions of this compound in deionized water. On the day of the experiment, dilute the stock solution in the Krebs-Henseleit solution to the desired final concentrations (e.g., 10 nM and 100 nM).

  • Switch the perfusion to the Krebs-Henseleit solution containing the lowest concentration of this compound.

  • Data Recording: Continuously record ECG and hemodynamic parameters. Allow for an equilibration period of 20-30 minutes at each concentration.

  • Dose-Response: Sequentially perfuse the heart with increasing concentrations of this compound, allowing for equilibration at each step.

  • Washout: After the highest concentration, switch the perfusion back to the control Krebs-Henseleit solution to observe the reversibility of the effects.

Data Analysis
  • ECG Analysis: Measure the following parameters from the recorded ECG:

    • Heart Rate (HR)

    • RR interval

    • PR interval

    • QRS duration

    • QT interval

  • QTc Correction: Correct the QT interval for changes in heart rate using an appropriate formula, such as Bazett's formula (QTc = QT / √RR) or a species-specific formula if available.

  • Hemodynamic Analysis: Analyze the left ventricular pressure recordings to determine:

    • Left Ventricular Developed Pressure (LVDP = Systolic Pressure - Diastolic Pressure)

    • Heart Rate (HR)

    • Rate of contraction (+dP/dtmax)

    • Rate of relaxation (-dP/dtmax)

  • Statistical Analysis: Compare the parameters measured during this compound perfusion to the baseline values using appropriate statistical tests (e.g., paired t-test or ANOVA).

Visualizations

BeKm1_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_effects Cellular Effects hERG hERG (Kv11.1) Channel K_ion K+ Ion hERG->K_ion K+ Efflux (IKr) Repolarization Delayed Repolarization BeKm1 This compound BeKm1->hERG Blocks external pore APD Prolonged Action Potential Duration Repolarization->APD QTc QTc Interval Prolongation APD->QTc

Caption: Signaling pathway of this compound action on a cardiomyocyte.

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Prep 1. Animal Anesthesia & Heparinization Heart_Excision 2. Heart Excision & Cardioplegia Animal_Prep->Heart_Excision Cannulation 3. Aortic Cannulation Heart_Excision->Cannulation Perfusion 4. Initiate Retrograde Perfusion Cannulation->Perfusion Stabilization 5. Stabilization (20-30 min) Perfusion->Stabilization Baseline 6. Baseline Recording (20 min) Stabilization->Baseline BeKm1_Admin 7. Perfuse with this compound (Dose-Response) Baseline->BeKm1_Admin Washout 8. Washout with Control Solution BeKm1_Admin->Washout ECG_Analysis 9. ECG Analysis (QTc, HR, etc.) BeKm1_Admin->ECG_Analysis Hemo_Analysis 10. Hemodynamic Analysis (LVDP, dP/dt) BeKm1_Admin->Hemo_Analysis Washout->ECG_Analysis Washout->Hemo_Analysis Stats 11. Statistical Comparison ECG_Analysis->Stats Hemo_Analysis->Stats

Caption: Experimental workflow for using this compound in an isolated rabbit heart.

References

BeKm-1 as a Positive Control in hERG Safety Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapid delayed rectifier potassium current (IKr), a critical component in cardiac action potential repolarization.[1] Inhibition of the hERG channel by pharmaceutical compounds can lead to acquired Long QT Syndrome (LQTS), a life-threatening condition that can cause ventricular arrhythmias.[2] Consequently, assessing compound activity on the hERG channel is a mandatory component of preclinical safety pharmacology studies. BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and highly selective inhibitor of the hERG channel.[3] Its specific mechanism of action and high affinity make it an excellent positive control for hERG safety assays.

This compound is a 36-amino acid peptide that acts by binding to the outer vestibule of the hERG channel, thereby obstructing the ion conduction pathway.[3][4] Unlike many small molecule hERG blockers that access the channel's inner pore, this compound interacts with the extracellular face of the channel.[5][6] It preferentially blocks the closed state of the channel.[5][7] These characteristics result in a predictable and reproducible inhibition of hERG currents, making this compound a reliable tool for validating assay performance and ensuring the sensitivity of experimental systems to hERG blockade.

Mechanism of Action of this compound on the hERG Channel

This compound selectively binds to the external vestibule of the hERG potassium channel. The toxin's positively charged residues, particularly Arg20, are crucial for this interaction, forming bonds with the negatively charged outer mouth of the channel.[3][8] This binding does not completely block the pore, but rather alters the channel's gating properties and reduces ion conductance.[1][4][9] this compound binding leads to a significant positive shift in the voltage-dependence of activation and a decrease in the slope of the activation curve.[1]

BeKm1 This compound Toxin (Extracellular) hERG hERG Channel (Outer Vestibule) BeKm1->hERG Binds to Pore Ion Conduction Pore hERG->Pore Obstructs Gating Channel Gating (Activation/Deactivation) hERG->Gating Alters IKr Reduced IKr Current Pore->IKr Gating->IKr Repolarization Delayed Cardiac Repolarization IKr->Repolarization AP Action Potential Prolongation Repolarization->AP LQTS Long QT Syndrome Risk AP->LQTS

Figure 1: Mechanism of this compound action on the hERG channel.

Quantitative Data: this compound vs. Other hERG Blockers

This compound exhibits high affinity for the hERG channel, with reported IC50 values in the low nanomolar range. Its potency is comparable to or greater than commonly used small molecule hERG inhibitors.

CompoundIC50 (nM)Cell SystemAssay TypeReference
This compound 1.9 ± 0.3HEK293Automated Patch-Clamp[2][5]
This compound 3.3Not SpecifiedElectrophysiology[3][5]
This compound 7HEK-293Patch-Clamp[10]
This compound 3.3–15.3Not SpecifiedNot Specified[5][7]
Dofetilide7.2HEK293Automated Patch-Clamp[5]
E-403130.6HEK293Automated Patch-Clamp[5]
E-40317Not SpecifiedRadioligand Binding[10]
Astemizole26Not SpecifiedNot Specified[2]

Experimental Protocols

Manual and Automated Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for assessing compound effects on ion channels. This compound serves as an excellent positive control to confirm that the recording system can sensitively detect hERG channel inhibition.

Objective: To measure the concentration-dependent inhibition of hERG currents by a test compound, using this compound as a positive control.

Materials:

  • Cells stably expressing the hERG channel (e.g., HEK293-hERG)

  • Extracellular (bath) solution: e.g., Tyrode's solution containing (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.

  • Intracellular (pipette) solution: e.g., 120 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

  • This compound stock solution (e.g., 1 µM in extracellular solution with 0.1% BSA to prevent adhesion)

  • Test compound stock solution

  • Patch-clamp rig (manual or automated)

Experimental Workflow:

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hERG) Patch Establish Whole-Cell Configuration Cell_Culture->Patch Solution_Prep Prepare Solutions (Intra/Extracellular) Solution_Prep->Patch Stock_Prep Prepare this compound & Test Compound Stocks Apply_Control Apply Vehicle Control Stock_Prep->Apply_Control Stabilize Stabilize Baseline Current Patch->Stabilize Stabilize->Apply_Control Apply_BeKm1 Apply this compound (Positive Control) Apply_Control->Apply_BeKm1 Washout Washout Apply_BeKm1->Washout Apply_Test Apply Test Compound Washout->Apply_Test Measure_Current Measure Peak Tail Current Amplitude Apply_Test->Measure_Current Calc_Inhibition Calculate % Inhibition Measure_Current->Calc_Inhibition Dose_Response Generate Dose-Response Curve & Calculate IC50 Calc_Inhibition->Dose_Response

Figure 2: Workflow for a patch-clamp hERG assay.

Procedure:

  • Cell Preparation: Culture HEK293-hERG cells to an appropriate confluency. Dissociate cells and plate them onto coverslips for recording.

  • Establish Whole-Cell Configuration: Position a glass micropipette filled with intracellular solution onto a single cell and establish a gigaseal. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current.

  • Baseline Recording: Perfuse the cell with the extracellular solution and record baseline hERG currents for several minutes to ensure stability.

  • Positive Control Application: Apply a known concentration of this compound (e.g., 10 nM, which is expected to produce significant inhibition) to the cell. Record the currents until a steady-state block is achieved.

  • Washout: Perfuse the cell with the extracellular solution to wash out the this compound and observe the reversal of the block.

  • Test Compound Application: Apply the test compound at various concentrations to determine its effect on the hERG current.

  • Data Analysis: Measure the peak amplitude of the tail current before and after compound application. Calculate the percentage of current inhibition for each concentration and fit the data to a concentration-response curve to determine the IC50 value.

Radioligand Binding Assay

Radioligand binding assays provide a higher-throughput alternative to electrophysiology for screening compounds for their ability to bind to the hERG channel. [125I]-BeKm-1 can be used as the radioligand to detect displacement by test compounds.

Objective: To determine the affinity of a test compound for the hERG channel by measuring its ability to displace the binding of [125I]-BeKm-1.

Materials:

  • Membrane preparations from cells expressing the hERG channel (e.g., HEK293-hERG)

  • [125I]-BeKm-1

  • Unlabeled this compound (for determining non-specific binding)

  • Test compounds

  • Binding buffer (e.g., 20 mM HEPES, 100 µM KCl, 0.5% BSA, pH 7.2)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the hERG membrane preparation, [125I]-BeKm-1 (at a concentration close to its Kd, e.g., 14 pM), and either binding buffer (for total binding), a high concentration of unlabeled this compound (for non-specific binding), or the test compound at various concentrations.[10][11]

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.

  • Filtration: Transfer the contents of the plate to a filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent displacement of [125I]-BeKm-1 by the test compound at each concentration. Fit the data to a competition binding curve to calculate the Ki or IC50 value for the test compound.

Conclusion

This compound is a valuable tool for hERG safety pharmacology. Its high affinity, selectivity, and well-characterized mechanism of action make it an ideal positive control for a variety of hERG assays, including the gold-standard patch-clamp electrophysiology and higher-throughput binding assays. The use of this compound as a positive control ensures the reliability and sensitivity of these assays in identifying compounds with the potential to cause cardiac arrhythmias.

References

Application Notes and Protocols: Chemical Synthesis and Folding of BeKm-1 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1 is a 36-amino acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1] It is a potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels, which play a critical role in cardiac repolarization.[1][2] Due to its high affinity and specificity for hERG channels, with an IC50 in the low nanomolar range, this compound is a valuable pharmacological tool for studying the structure and function of these channels and serves as a potential lead compound in drug development.[2][3][4] The peptide contains three disulfide bridges, which are essential for its tertiary structure and biological activity.[1]

This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), its subsequent oxidative folding to form the native disulfide bridges, and methods for its purification and characterization.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis, folding, and biological activity of this compound.

ParameterValueReference
Molecular Weight 4091.65 Da[5]
Amino Acid Sequence H-Arg-Pro-Thr-Asp-Ile-Lys-Cys-Ser-Glu-Ser-Tyr-Gln-Cys-Phe-Pro-Val-Cys-Lys-Ser-Arg-Phe-Gly-Lys-Thr-Asn-Gly-Arg-Cys-Val-Asn-Gly-Phe-Cys-Asp-Cys-Phe-OH[1]
Purity (Post-HPLC) >98%Latoxan
IC50 (hERG channels) 1.9 nM - 15.3 nM[3]
Kd (hERG channels) 7.7 nM - 19 nMLatoxan

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of Linear this compound

This protocol describes the synthesis of the linear this compound peptide using automated Fmoc-SPPS.

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide) or a suitable resin for a C-terminal acid

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection reagent: 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Automated peptide synthesizer

Protocol:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes before the first amino acid coupling.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Monitor the coupling efficiency using a qualitative ninhydrin (B49086) test (Kaiser test).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM, and dry it under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (TFA/H2O/TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude linear peptide under vacuum.

II. Oxidative Folding of this compound

This protocol describes the formation of the three intramolecular disulfide bridges of this compound through air oxidation in a redox buffer system.

Materials:

  • Crude linear this compound peptide

  • Folding buffer: 100 mM Tris-HCl, pH 8.0

  • Redox pair: Reduced glutathione (B108866) (GSH) and Oxidized glutathione (GSSG)

  • Purified water

Protocol:

  • Preparation of Folding Buffer: Prepare a solution of 100 mM Tris-HCl at pH 8.0.

  • Peptide Dissolution: Dissolve the crude linear this compound peptide in the folding buffer to a final concentration of 0.1 mg/mL.

  • Initiation of Folding: Add GSH and GSSG to the peptide solution to final concentrations of 1 mM and 0.1 mM, respectively. The GSH:GSSG ratio can be optimized to improve folding efficiency.

  • Incubation: Gently stir the solution at room temperature (20-25°C) and expose it to air for 24-48 hours. The progress of the folding can be monitored by RP-HPLC.

  • Quenching the Reaction: Once folding is complete (indicated by a stable major peak in the HPLC chromatogram), acidify the solution to pH 2-3 with TFA to stop the disulfide exchange reaction.

III. Purification and Characterization

This protocol outlines the purification of the folded this compound peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) and its subsequent characterization.

Materials:

  • RP-HPLC system with a preparative C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Protocol:

  • Purification:

    • Load the acidified folding reaction mixture onto the preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the major peak, which represents the correctly folded this compound.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >98%.

  • Lyophilization: Freeze-dry the pooled pure fractions to obtain the final this compound peptide as a white powder.

  • Characterization:

    • Confirm the molecular weight of the purified peptide using mass spectrometry. The observed mass should correspond to the theoretical mass of this compound with three disulfide bonds formed (loss of 6 protons).

    • The biological activity can be confirmed using electrophysiological assays as described below.

IV. Biological Activity Assay: Electrophysiology

This protocol provides a general method for assessing the inhibitory activity of synthetic this compound on hERG potassium channels expressed in a heterologous system.

Materials:

  • Cell line stably expressing hERG channels (e.g., HEK293 cells)

  • Patch-clamp setup (amplifier, digitizer, microscope)

  • Patch pipettes

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP; pH 7.2)

  • Synthetic this compound peptide stock solution

Protocol:

  • Cell Preparation: Culture the hERG-expressing cells to an appropriate confluency for patch-clamp experiments.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents in the extracellular solution.

  • This compound Application: Perfuse the cell with the extracellular solution containing various concentrations of synthetic this compound.

  • Data Acquisition: Record the hERG currents in the presence of this compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the amplitude of the tail current before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 value by fitting the data to the Hill equation.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_folding Oxidative Folding cluster_purification Purification & Characterization cluster_bioassay Biological Assay Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Dissolution Dissolve Linear Peptide Cleavage->Dissolution Crude Linear Peptide Folding Air Oxidation (GSH/GSSG) Dissolution->Folding Quenching Acidification Folding->Quenching HPLC RP-HPLC Purification Quenching->HPLC Folded Peptide Mixture Analysis Purity Analysis HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization MS Mass Spectrometry Lyophilization->MS Bioassay Electrophysiology (hERG) Lyophilization->Bioassay Pure Folded Peptide

Caption: Overall experimental workflow for this compound synthesis and characterization.

spss_cycle Start Start with Peptide-Resin (N-terminal Fmoc) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Peptide-Resin + 1 AA (N-terminal Fmoc) Wash2->End End->Deprotection Repeat for next cycle

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

preparing BeKm-1 stock solutions and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1 is a potent and highly selective peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It is a 36-amino acid peptide with a molecular weight of approximately 4091.7 Da and contains three disulfide bridges that are crucial for its three-dimensional structure and biological activity.[1][2][3] this compound is a valuable pharmacological tool for studying the function and pharmacology of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as KCNH2 or KV11.1.[1] The hERG channel is critical for cardiac repolarization, and its dysfunction can lead to serious cardiac arrhythmias.[4] this compound selectively blocks hERG channels with high affinity, making it an essential ligand for investigating hERG channel structure, function, and its role in both physiological and pathological conditions.[2][4]

Mechanism of Action

This compound exerts its inhibitory effect by binding to the outer vestibule of the hERG potassium channel.[3][5] Unlike many other hERG blockers that act from the intracellular side, this compound binds near the pore entrance on the extracellular side.[5][6] The toxin preferentially interacts with the channel in its closed or resting state.[2][3] This interaction does not completely occlude the ion conduction pathway but rather alters the channel's gating properties, leading to a marked reduction in current.[5][6] The high affinity and selectivity of this compound for hERG channels are attributed to specific electrostatic interactions between positively charged residues on the toxin and negatively charged residues in the channel's outer vestibule.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight4091.65 g/mol [7]
Amino Acid SequenceRPTDIKCSESYQCFPVCKSRFGKTNGRCVNGFCDCF[1][7]
Disulfide BridgesCys7-Cys28, Cys13-Cys33, Cys17-Cys35[2][8]
AppearanceWhite lyophilized solid[2]

Table 2: Solubility and Storage of this compound

ParameterConditionReference
Solubility
Soluble to 1 mg/mL in water[7]
Soluble in water and saline buffer[2]
Soluble up to 100 mg/mL (24.44 mM) in DMSO (requires sonication)[8]
Storage (Lyophilized Powder)
-20°C for 1 year[8]
-80°C for 2 years[8]
Storage (Stock Solution)
-20°C for 1 month[8]
-80°C for up to 6 months[8]
Aliquot to avoid repeated freeze-thaw cycles[8][9]

Table 3: Biological Activity and Working Concentrations

ParameterValueReference
IC50 for hERG Blockade 1.9 nM - 15.3 nM[3][10]
3.3 nM[1][2][9]
7 nM[11]
Typical Working Concentrations
Electrophysiology1 nM - 100 nM (cumulative)[6]
5 nM and 100 nM for studies on induced pluripotent stem cell-derived cardiomyocytes[10]
Up to 1000 nM for specific gating studies[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM this compound stock solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

  • Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes

  • Calibrated precision balance

  • Sonicator (if using DMSO)

  • Pipettes and sterile, low-retention pipette tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube using a precision balance. For example, to prepare a 1 mM stock solution, you would weigh out 4.09 mg of this compound to be dissolved in 1 mL of solvent.

  • Solubilization (Choose one of the following):

    • Using Water: Add the appropriate volume of sterile, nuclease-free water to the tube containing the this compound powder. For a 1 mg/mL solution, add 1 mL of water to 1 mg of this compound.[7] Gently vortex or pipette up and down to dissolve the peptide completely.

    • Using DMSO: Add the appropriate volume of high-purity DMSO to the this compound powder.[8] To achieve a 1 mM concentration from 1 mg of peptide, add approximately 244.4 µL of DMSO.[8] The peptide may be difficult to dissolve in DMSO and may require brief sonication.[8]

  • Verification of Dissolution: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion polypropylene microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the peptide.[8] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8]

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the stock solution to final working concentrations for use in experiments.

Materials:

  • This compound stock solution (e.g., 1 mM)

  • Appropriate experimental buffer (e.g., extracellular recording solution, cell culture medium)

  • Sterile, low-adhesion polypropylene microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution on ice or at room temperature just before use.

  • Serial Dilution (Recommended): It is recommended to perform serial dilutions to achieve low nanomolar working concentrations accurately.

    • Example for a 10 nM working solution from a 1 mM stock:

      • Prepare an intermediate dilution by adding 1 µL of the 1 mM stock solution to 999 µL of the experimental buffer. This results in a 1 µM intermediate solution.

      • Prepare the final working solution by adding 10 µL of the 1 µM intermediate solution to 990 µL of the experimental buffer. This yields a final concentration of 10 nM.

  • Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 1 µM working solution from a 1 mM stock, add 1 µL of the stock solution to 999 µL of the experimental buffer.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous shaking to prevent peptide denaturation.

  • Application: Use the freshly prepared working solution immediately in your experiment. In electrophysiology experiments, the working solution is typically added to the bath solution to reach the desired final concentration.[6]

Visualizations

BeKm1_Mechanism_of_Action cluster_intracellular Intracellular Space BeKm1 This compound Peptide hERG hERG (KV11.1) Channel (Closed State) BeKm1->hERG K_ion_in K+ Ion hERG->K_ion_in Blocks K+ Efflux

Caption: Mechanism of this compound action on the hERG potassium channel.

BeKm1_Solution_Preparation_Workflow start Start: Lyophilized this compound weigh 1. Weigh Lyophilized Powder start->weigh dissolve 2. Dissolve in Solvent (Water or DMSO) weigh->dissolve stock 3. Prepare Stock Solution (e.g., 1 mM) dissolve->stock aliquot 4. Aliquot into Single-Use Tubes stock->aliquot store 5. Store at -80°C or -20°C aliquot->store thaw 6. Thaw a Single Aliquot store->thaw dilute 7. Dilute to Working Concentration (e.g., 1-100 nM) thaw->dilute end End: Ready-to-Use Working Solution dilute->end

Caption: Workflow for preparing this compound stock and working solutions.

References

Application Notes and Protocols for Radiolabeled [125I]-BeKm-1 in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BeKm-1, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and selective inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium ion channels.[1][2] These channels are critical for cardiac repolarization, and their blockade can lead to acquired long QT syndrome, a potentially fatal cardiac arrhythmia.[3] The radiolabeled form of this toxin, [125I]-BeKm-1, serves as an invaluable tool for studying the pharmacology and structure of the hERG channel. Its high affinity and specificity make it an ideal radioligand for in vitro binding assays to screen for compounds that interact with the hERG channel, a crucial step in cardiovascular safety pharmacology.

This document provides detailed protocols for the use of [125I]-BeKm-1 in saturation and competition binding assays, methods for data analysis, and a summary of key binding data. Additionally, it includes diagrams illustrating the experimental workflow and the mechanism of action of this compound.

Mechanism of Action

This compound selectively binds to the outer vestibule of the hERG channel, near but not inside the pore.[2][4][5] This interaction does not completely obstruct the potassium ion (K+) flux but rather alters the channel's gating properties, specifically by shifting the voltage-dependence of activation.[2][4] The binding of this compound is influenced by electrostatic interactions between positively charged residues on the toxin's α-helix (including Tyr-11, Lys-18, Arg-20, and Lys-23) and the negatively charged outer vestibule of the hERG channel.[1][6][7] Unlike many small-molecule hERG blockers that access their binding site from the intracellular side, this compound acts exclusively from the extracellular face.[3][8]

Quantitative Binding Data

The following tables summarize the key quantitative data for the binding of [125I]-BeKm-1 and its non-radiolabeled counterparts to the hERG channel.

Table 1: Dissociation Constants (Kd) and IC50 Values for this compound and its Analogs

LigandPreparationAssay TypeKd (pM)IC50 (nM)Reference
[125I]-BeKm-1Purified membrane vesicles from HEK-293 cellsSaturation Binding13-[9]
[125I]-BeKm-1Purified membrane vesicles from HEK-293 cellsKinetic Analysis14-[9]
Wild-type this compoundPurified membrane vesicles from HEK-293 cellsCompetition Binding vs. [125I]-BeKm-144 (pM)-[9]
Wild-type this compoundElectrophysiology (Patch-clamp)hERG current inhibition-7[9]
Mono-[127I]-BeKm-1Electrophysiology (Patch-clamp)hERG current inhibition-27[9]
This compoundElectrophysiologyhERG current inhibition-3.3[1]
E-4031Competition Binding vs. [125I]-BeKm-1hERG channel binding-7[9]

Table 2: Kinetic Parameters for [125I]-BeKm-1 Binding to hERG Channels

ParameterValueUnitReference
Association rate constant (kon)3.6 x 107M-1s-1[9]
Dissociation rate constant (koff)0.005s-1[9]

Experimental Protocols

Radiolabeling of this compound with 125I

This compound is radiolabeled with Iodine-125 at the tyrosine residue at position 11 (Tyr-11).[9] Both mono- and di-iodinated derivatives have been shown to be biologically active.[9] Standard iodination techniques, such as the Chloramine-T method, can be employed, followed by purification to separate the labeled peptide from free iodine.

Preparation of hERG Channel Membranes

Membranes expressing a high density of hERG channels are essential for successful binding assays. The following is a general protocol for preparing membranes from a stable hERG-expressing cell line, such as HEK-293 cells.

Materials:

  • HEK-293 cells stably expressing hERG channels

  • Cell scraper

  • Homogenization buffer (e.g., 20 mM HEPES, 10 mM KCl, 1 mM EDTA, pH 7.4 with protease inhibitors)

  • High-speed centrifuge

  • Ultracentrifuge

Procedure:

  • Grow hERG-HEK-293 cells to confluency.

  • Harvest cells by scraping and centrifuge at low speed.

  • Resuspend the cell pellet in ice-cold homogenization buffer.

  • Homogenize the cells using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the membranes.

  • Resuspend the membrane pellet in a suitable assay buffer, determine protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.

[125I]-BeKm-1 Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Materials:

  • hERG channel membranes (e.g., 5 µg protein per well)

  • [125I]-BeKm-1 (stock solution of known specific activity)

  • Unlabeled this compound (for determining non-specific binding)

  • Assay buffer (e.g., 20 mM HEPES/Tris pH 7.2, 100 µM KCl, 0.5% BSA)[10]

  • 96-well microplates

  • Microplate shaker

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C)

  • Gamma counter

Procedure:

  • Prepare serial dilutions of [125I]-BeKm-1 in assay buffer.

  • To each well of a 96-well plate, add:

    • Assay buffer

    • A specific concentration of [125I]-BeKm-1.

    • For total binding wells: add assay buffer.

    • For non-specific binding wells: add a high concentration of unlabeled this compound (e.g., 500-fold excess).[11]

    • hERG channel membranes.

  • Incubate the plate with gentle agitation for a predetermined time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the glass fiber filters and wash quickly with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to fit a one-site binding model and determine Kd and Bmax.

[125I]-BeKm-1 Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the hERG channel.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • To each well of a 96-well plate, add:

    • Assay buffer.

    • A fixed concentration of [125I]-BeKm-1 (typically at or below the Kd value, e.g., 0.17 nM).[10]

    • The serially diluted test compound.

    • hERG channel membranes.

  • Include control wells for total binding (no test compound) and non-specific binding (with a high concentration of unlabeled this compound).

  • Follow steps 3-5 from the saturation binding assay protocol.

  • Analyze the data by plotting the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [125I]-BeKm-1 used and Kd is its equilibrium dissociation constant.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents ([125I]-BeKm-1, Buffers, Membranes) plate_setup Set up 96-well Plate (Total, Non-specific, Competition) reagents->plate_setup incubation Incubate at Room Temperature plate_setup->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Gamma Counting filtration->counting calculation Calculate Specific Binding counting->calculation analysis Non-linear Regression (Determine Kd, Bmax, Ki) calculation->analysis

Caption: Workflow for a [125I]-BeKm-1 binding assay.

Signaling Pathway and Mechanism of Action

mechanism_of_action cluster_membrane Cell Membrane hERG hERG Channel Outer Vestibule hERG->Block BeKm [125I]-BeKm-1 BeKm->hERG:p K_ion K+ ions Repolarization Cardiac Repolarization K_ion->Repolarization Normal K+ Efflux Block->Repolarization Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BeKm-1 Concentration for hERG Block

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use BeKm-1 for hERG channel blockade experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for studying hERG channels?

This compound is a 36-amino acid peptide toxin originally isolated from the venom of the Central Asian scorpion Buthus eupeus.[1] It is a highly potent and selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is crucial for cardiac repolarization.[1][2] Its high affinity and selectivity make it an excellent pharmacological tool for isolating and studying the function of hERG channels in various cell types.[2]

Q2: What is the mechanism of action of this compound on hERG channels?

This compound selectively inhibits hERG channels by binding to the extracellular vestibule of the channel pore.[1] Unlike many small molecule hERG blockers that access the pore from the intracellular side, this compound acts externally.[3] It preferentially blocks the channel in its closed (resting) state, although some open channel blockade has also been observed.[4] This interaction does not completely obstruct the pore, but rather alters the channel's gating properties, including a significant positive shift in the voltage-dependence of activation.[5]

Q3: What is the typical IC50 of this compound for hERG block?

The half-maximal inhibitory concentration (IC50) of this compound for hERG channels is in the low nanomolar range, although the exact value can vary depending on experimental conditions. Reported IC50 values typically fall between 1.9 nM and 15.3 nM.[3] Factors such as temperature, the voltage protocol used, and the specific expression system can influence the apparent potency.[4][5]

Q4: How should I prepare and store this compound solutions?

For optimal results, it is recommended to dissolve this compound in a buffered solution, such as 10 mM Tris-HCl with 1 mM EDTA at a pH of 7.6, to create a stock solution (e.g., 25 µM). To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C for long-term stability. For experimental use, the stock solution can be diluted to the final desired concentration in the extracellular recording solution. It is advisable to include a carrier protein like 0.1% Bovine Serum Albumin (BSA) in the final solution to minimize non-specific binding of the peptide to labware.

Q5: Is the effect of this compound reversible?

Yes, the blocking effect of this compound on hERG channels is generally reversible upon washout.[4] However, the completeness and speed of this reversal can be a technical challenge in some experimental setups, particularly in automated patch-clamp systems where fluid exchange may be less efficient than in manual setups.[6]

Troubleshooting Guide

Issue 1: I am not seeing the expected level of hERG block with this compound.

  • Question: Did you account for the temperature dependence of this compound?

    • Answer: The potency of this compound is temperature-sensitive. Experiments conducted at room temperature may yield different IC50 values compared to those at physiological temperature (37°C).[4] Ensure your experimental temperature is controlled and consistent.

  • Question: Is your voltage protocol optimal for this compound?

    • Answer: Since this compound preferentially binds to the closed state of the hERG channel, voltage protocols that favor the closed state will enhance the observed block.[4] Protocols with prolonged periods at hyperpolarized potentials before depolarization may show a more potent block.

  • Question: Have you considered the stability and handling of the peptide?

    • Answer: Peptides like this compound can be susceptible to degradation and adsorption to surfaces. Ensure you are using fresh dilutions from properly stored aliquots. Including a carrier protein like BSA in your solutions can help prevent the peptide from sticking to the perfusion system tubing.

Issue 2: The washout of this compound is slow or incomplete.

  • Question: Is your perfusion system optimized for rapid solution exchange?

    • Answer: Incomplete washout can be a result of the perfusion system's dead volume or the "stickiness" of the peptide. Ensure your system allows for a rapid and complete exchange of the external solution.

  • Question: Are you using a carrier protein in your solutions?

    • Answer: The absence of a carrier protein can lead to non-specific binding of this compound to the tubing and chamber of your recording setup, resulting in a slow release during washout.

Issue 3: I am observing variability in my results between experiments.

  • Question: Is the pH of your extracellular solution consistent?

    • Answer: The binding of this compound to the hERG channel is influenced by the charge of the toxin, which can be affected by the pH of the extracellular solution. A lower pH (e.g., 6.5) can enhance this compound potency, while a higher pH (e.g., 8.5) can reduce it.[5] Maintaining a stable and consistent pH is critical for reproducible results.

  • Question: Is the passage number of your cell line consistent?

    • Answer: The expression level and properties of hERG channels in stably transfected cell lines can change over time with increasing passage number. It is advisable to use cells within a defined passage number range for all experiments to ensure consistency.

Data Presentation

Table 1: Reported IC50 Values for this compound on hERG Channels

Cell TypeTemperatureIC50 (nM)Reference
HEK29337°C14.1[4]
HEK293Room Temp~7.0[3]
HEK293Not Specified1.9 ± 0.3[6]
Xenopus OocytesNot Specified4.4 ± 0.2[5]

Experimental Protocols

Manual Patch-Clamp Protocol for Determining this compound IC50
  • Cell Preparation:

    • Culture HEK293 cells stably expressing hERG channels under standard conditions.

    • On the day of the experiment, dissociate cells using a gentle enzymatic method (e.g., Accutase) to obtain a single-cell suspension.

    • Plate the cells onto glass coverslips in a recording chamber and allow them to adhere.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. Add 0.1% BSA to the final solution.

    • Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with KOH.

    • This compound Solutions: Prepare a series of dilutions of this compound in the external solution to cover a range of concentrations around the expected IC50 (e.g., 0.1 nM to 100 nM).

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 37°C).

    • Use a voltage protocol designed to elicit hERG currents. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate the channels, and then a repolarizing step to -50 mV to measure the tail current.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state block at each concentration.

    • After the highest concentration, perfuse with the external solution to check for reversibility.

  • Data Analysis:

    • Measure the peak tail current amplitude at each this compound concentration.

    • Normalize the current at each concentration to the baseline current to determine the fractional block.

    • Plot the fractional block against the this compound concentration and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

Automated Patch-Clamp Workflow for this compound IC50 Determination
  • Cell Preparation:

    • Prepare a high-density single-cell suspension of HEK293-hERG cells as per the automated patch-clamp system's recommendations.

  • Solution Preparation:

    • Prepare external and internal solutions as described for the manual patch-clamp protocol.

    • Prepare a concentration series of this compound in the external solution in the system's compound plate.

  • Experimental Run:

    • Load the cells, solutions, and compound plate into the automated patch-clamp system.

    • Program the system with a suitable voltage protocol for hERG.

    • The system will automatically perform cell capture, seal formation, whole-cell access, and solution exchange.

    • The protocol should include a baseline recording period, application of multiple concentrations of this compound, and a final washout step.

  • Data Analysis:

    • The system's software will typically perform automated analysis of the current amplitudes.

    • Review the data for quality control (e.g., seal resistance, current stability).

    • Generate a concentration-response curve and calculate the IC50 using the software's analysis tools.

Visualizations

BeKm1_hERG_Block cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BeKm1 This compound Peptide hERG_channel hERG Channel (Closed State) BeKm1->hERG_channel Binds to outer vestibule hERG_blocked hERG Channel (Blocked State) BeKm1->hERG_blocked Induces Blockade K_ion_out K+ Efflux (Repolarization) hERG_channel->K_ion_out Allows K_ion_blocked Reduced K+ Efflux (Delayed Repolarization) hERG_blocked->K_ion_blocked Results in

Caption: Mechanism of this compound blockade of the hERG potassium channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-hERG) Patch_Clamp Whole-Cell Patch Clamp (Manual or Automated) Cell_Culture->Patch_Clamp Solution_Prep Solution Preparation (Internal, External, this compound) Solution_Prep->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Drug_Application Apply this compound Concentrations Baseline->Drug_Application Washout Washout Drug_Application->Washout Measure_Current Measure Peak Tail Current Washout->Measure_Current Normalize Normalize to Baseline Measure_Current->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound on hERG channels.

References

BeKm-1 Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BeKm-1, a high-affinity and selective blocker of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experimental variability and provide clear guidance on the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus.[1][2] It is a highly selective inhibitor of the hERG (K_v_11.1) potassium channel, which plays a critical role in cardiac repolarization.[1][2][3] this compound binds to the extracellular vestibule of the hERG channel, near but not inside the pore.[2][4][5] This binding does not completely block the ion flux but alters the channel's gating properties, specifically by causing a prominent positive shift in the voltage-dependence of activation and slowing the activation kinetics.[2][4]

Q2: What is the typical IC_50_ value for this compound?

A2: The reported IC_50_ for this compound's inhibition of hERG channels is in the low nanomolar range, although the exact value can vary depending on the experimental conditions. Studies have reported IC_50_ values ranging from 1.9 nM to 15.3 nM.[6] This variability can be attributed to differences in experimental protocols, such as the voltage clamp protocol and temperature.[7]

Q3: Is this compound's effect reversible?

A3: Yes, the effects of this compound are generally reversible upon washout, a property that has been demonstrated in studies on cardiomyocytes derived from human-induced pluripotent stem cells (hiPS-CMs).[6]

Q4: Can this compound be used in different experimental systems?

A4: Absolutely. This compound has been successfully used in various systems, including Xenopus oocytes, HEK293 cells stably expressing hERG channels, and more complex systems like hiPS-CMs.[2][6][8] Its high specificity makes it a valuable tool for isolating and studying hERG channel function in these different models.

Troubleshooting Guides

Issue 1: High Variability in IC_50_ Values Between Experiments

Possible Causes:

  • Temperature Fluctuations: The blockade of hERG by this compound is temperature-dependent.[7] Inconsistent temperature control can lead to significant variations in the measured IC_50_.

  • Voltage Protocol Differences: The degree of hERG channel blockade by this compound is influenced by the voltage protocol used, including the holding potential, pulse duration, and frequency of stimulation (use-dependence).[7]

  • Peptide Adsorption: Peptides like this compound can adsorb to plasticware and glassware, leading to a lower effective concentration in your experiment.

  • Peptide Stability: Improper storage or handling of the this compound stock solution can lead to degradation and loss of activity.

Solutions:

  • Maintain Strict Temperature Control: Ensure your experimental setup has a stable and consistent temperature. Report the temperature at which your experiments were conducted.

  • Standardize Voltage Protocols: Use a consistent voltage protocol across all experiments. If comparing data with other labs, ensure the protocols are identical. A typical protocol for stimulating hERG currents is provided in the experimental protocols section.

  • Use Low-Binding Labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of this compound due to adsorption.

  • Proper Peptide Handling: Store this compound as recommended by the supplier (typically at -20°C or -80°C). Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Issue 2: Slower Onset of Inhibition Than Expected

Possible Causes:

  • Diffusion Rate: In static or slow-perfusion systems, the time it takes for this compound to reach the channel and equilibrate can be prolonged.

  • Channel State: this compound preferentially binds to the closed state of the hERG channel.[6] If the channels are predominantly in an open or inactivated state during the application of the toxin, the apparent onset of the block may be slower.

Solutions:

  • Optimize Perfusion System: Ensure a rapid and complete exchange of the extracellular solution in your recording chamber.

  • Apply this compound at Resting Membrane Potential: Apply the toxin when the cells are at a negative holding potential where the majority of hERG channels are in the closed state to facilitate binding.

Issue 3: Incomplete Channel Blockade at High Concentrations

Possible Causes:

  • Incomplete Pore Occlusion: The mechanism of this compound does not involve a complete occlusion of the pore.[2][6] It alters the gating of the channel, and even at saturating concentrations, a small residual current may be observed. The block of hERG currents by this compound has been observed to plateau at around 90% inhibition at maximal doses.[6]

  • Peptide Purity/Activity: The purity and activity of the this compound preparation can affect the maximal level of inhibition.

Solutions:

  • Acknowledge the Mechanism: Be aware that a complete 100% block of the hERG current may not be achievable with this compound.

  • Verify Peptide Quality: If possible, obtain this compound from a reputable supplier and verify its activity against a known standard.

Quantitative Data Summary

ParameterReported Value(s)Cell Type(s)Reference(s)
IC_50_ 1.9 ± 0.3 nMHEK293[6]
3.3 nMHEK293[1][9]
7 nMHEK293[10]
3.3–15.3 nMNot Specified[6]
K_d_ (Radioligand Binding) 13 pM (Saturation)HEK293 Membranes[10]
14 pM (Kinetic)HEK293 Membranes[10]
k_on_ 3.6 x 10^7^ M^-1^s^-1^HEK293 Membranes[10]
k_off_ 0.005 s^-1^HEK293 Membranes[10]

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the inhibitory effect of this compound on hERG currents.

Cell Preparation:

  • Culture HEK293 cells stably expressing hERG channels under standard conditions.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl_2_, 1 MgCl_2_, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 1 MgCl_2_, 1 CaCl_2_, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a 1 µM stock solution in the external solution containing 0.1% BSA to prevent adsorption. Store at -20°C in small aliquots.

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate the hERG channels.

  • Repolarize the membrane to -50 mV to elicit the characteristic hERG tail current.

  • Record baseline currents in the external solution.

  • Perfuse the cell with known concentrations of this compound diluted in the external solution.

  • Allow the effect of each concentration to reach a steady state before recording.

  • Wash out the toxin with the external solution to check for reversibility.

  • Analyze the tail current amplitude to determine the percentage of inhibition at each concentration and calculate the IC_50_.

Thallium Flux Assay

Objective: A cell-based, high-throughput assay to screen for hERG channel inhibitors.

Principle: This assay uses a thallium-sensitive fluorescent dye. When hERG channels open, thallium ions (Tl^+^), which mimic K^+^, enter the cell and bind to the dye, causing an increase in fluorescence.[11]

Procedure:

  • Plate hERG-expressing cells (e.g., U2OS or HEK293) in a 96- or 384-well plate.

  • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Add different concentrations of this compound to the wells and incubate.

  • Add a stimulus buffer containing thallium sulfate (B86663) to open the hERG channels.

  • Measure the fluorescence intensity over time using a kinetic plate reader.

  • A decrease in the fluorescence signal in the presence of this compound indicates inhibition of the hERG channel.

Visualizations

BeKm1_Signaling_Pathway cluster_membrane Cell Membrane hERG hERG Channel (Closed State) hERG_Open hERG Channel (Open State) hERG_Blocked hERG Channel (this compound Bound) K_efflux K+ Efflux hERG_Open->K_efflux Reduced_K_efflux Reduced K+ Efflux hERG_Blocked->Reduced_K_efflux BeKm1 This compound BeKm1->hERG Binds to Extracellular Vestibule BeKm1->hERG_Blocked Inhibits Activation Depolarization Membrane Depolarization Depolarization->hERG Activates Depolarization->hERG_Open Activates Repolarization Delayed Repolarization Reduced_K_efflux->Repolarization

Caption: this compound binding to the hERG channel inhibits its activation, reducing K+ efflux and delaying cell repolarization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture hERG-expressing cells Patch Establish Whole-Cell Patch Cell_Culture->Patch Solution_Prep Prepare internal/external solutions Solution_Prep->Patch BeKm1_Prep Prepare this compound aliquots Application Apply this compound BeKm1_Prep->Application Baseline Record Baseline Current Patch->Baseline Baseline->Application Washout Washout Application->Washout Measure Measure Tail Current Amplitude Application->Measure Washout->Measure Inhibition Calculate % Inhibition Measure->Inhibition IC50 Generate Dose-Response Curve and calculate IC50 Inhibition->IC50 Troubleshooting_Logic Start High IC50 Variability? Temp Is Temperature Stable? Start->Temp Yes Protocol Is Voltage Protocol Consistent? Temp->Protocol Yes Fix_Temp Action: Stabilize Temperature Temp->Fix_Temp No Handling Proper Peptide Handling? Protocol->Handling Yes Fix_Protocol Action: Standardize Protocol Protocol->Fix_Protocol No Fix_Handling Action: Use Low-Bind Tubes, Aliquot Stock Handling->Fix_Handling No Resolved Variability Reduced Handling->Resolved Yes Fix_Temp->Temp Fix_Protocol->Protocol Fix_Handling->Handling

References

BeKm-1 Technical Support Center: Minimizing Off-Target Effects and Confounding Factors in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use BeKm-1 while minimizing potential off-target effects and misinterpretation of experimental results.

Troubleshooting Guide

Issue: Unexpected changes in cell viability or morphology after this compound treatment.

  • Question: I've applied this compound to my cell line to study a specific non-hERG target, but I'm observing decreased cell viability. Is this an off-target effect?

  • Answer: While this compound is highly selective for the hERG channel, its potent blockade of this channel can lead to downstream effects that impact cell health, especially in cells expressing hERG.[1][2][3] The inhibition of hERG channels alters potassium ion flow, which can disrupt the cell's membrane potential and ionic homeostasis. This can indirectly lead to cytotoxicity in long-duration experiments.

    Recommendations:

    • Confirm hERG Expression: Verify whether your cell line expresses hERG channels at the protein level (e.g., via Western blot or immunofluorescence).

    • Use a Lower Concentration: this compound is potent, with an IC50 in the low nanomolar range for hERG blockade.[1][2][3] Try a dose-response experiment starting from a sub-nanomolar concentration to find a window where your desired effect is observed without significant cytotoxicity.

    • Time-Course Experiment: Reduce the incubation time. The cytotoxic effects of ion channel blockade are often time-dependent.

    • Control Experiments: Use a structurally unrelated hERG blocker to see if it phenocopies the effects of this compound. This can help confirm that the observed effects are due to hERG blockade.

Issue: Unexplained changes in intracellular calcium signaling.

  • Question: My calcium imaging assay shows significant changes in calcium transients after applying this compound, which is not my intended target. Why is this happening?

  • Answer: this compound can indirectly alter intracellular calcium dynamics as a consequence of its primary effect on hERG channels.[1][4] By blocking hERG, this compound can cause membrane depolarization. This change in membrane potential can, in turn, affect the activity of voltage-gated calcium channels, leading to altered calcium influx and release from intracellular stores. In spontaneously beating cardiomyocytes, for example, this compound has been shown to profoundly alter the shape and frequency of calcium transients.[1]

    Recommendations:

    • Simultaneous Electrophysiology and Calcium Imaging: If possible, perform patch-clamp recordings to monitor membrane potential while conducting calcium imaging. This will help correlate changes in calcium levels with changes in cell electrophysiology.

    • Control for Membrane Potential Changes: Use a potassium channel opener that does not interfere with your target of interest to counteract the depolarizing effect of this compound.

    • Pharmacological Dissection: Use blockers for specific voltage-gated calcium channels to identify which channels are contributing to the observed calcium changes.

Frequently Asked Questions (FAQs)

1. What are the known off-target binding sites of this compound?

This compound is renowned for its high selectivity for the hERG (Kv11.1) potassium channel.[3] Studies have shown that at concentrations up to 100 nM, this compound has no significant effect on a range of other potassium channels, including human EAG, SK1, IK, BK, KCNQ1/KCNE1, KCNQ2/KCNQ3, and KCNQ4 channels, and has minimal effects on the rat ELK1 channel.[3] Therefore, direct off-target binding is not a common issue. The primary consideration for researchers should be the downstream cellular consequences of potent hERG blockade.

2. How can I differentiate between a true off-target effect and a downstream consequence of hERG blockade?

This is a critical experimental question. Here is a logical workflow to address this:

A Observe Unexpected Effect with this compound B Does the cell line express hERG channels? A->B C Yes B->C   D No B->D   E Use a structurally unrelated hERG blocker C->E J Potential true off-target effect. Requires further investigation (e.g., target deconvolution) D->J F Does the new blocker phenocopy the effect? E->F G Yes F->G   H No F->H   I Effect is likely due to hERG blockade G->I H->J K Consider transient transfection of hERG into a null cell line I->K L Does this compound now cause the effect? K->L M Yes L->M   N No L->N   M->I N->J

Fig. 1: Workflow to distinguish on-target from off-target effects.

3. What is the mechanism of action of this compound on hERG channels?

This compound is a peptide toxin that acts as a pore blocker for the hERG channel.[1][2] Unlike many small molecule hERG blockers that bind to the intracellular side of the channel, this compound binds to the extracellular vestibule.[1][5] It preferentially blocks the channel in its closed (resting) state, although some open-channel blockade has also been reported.[3][6] This mechanism of action is distinct from many other hERG inhibitors.

Fig. 2: this compound interaction with the hERG channel.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound and other common hERG blockers. Note that IC50 values can vary depending on the experimental conditions and cell system used.

CompoundTargetIC50 (nM)Cell SystemReference
This compound hERG1.9 - 15.3HEK293[1]
DofetilidehERG12Not Specified[1]
E4031hERG7.7Not Specified[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol is used to directly measure the effect of this compound on hERG channel currents.

  • Cell Preparation: Use a cell line stably expressing hERG channels (e.g., HEK293-hERG). Culture cells to 70-80% confluency.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

    • Repolarize to -50 mV to elicit the characteristic hERG tail current.

    • Perfuse the external solution containing the desired concentration of this compound and repeat the voltage protocol until a steady-state block is achieved.

    • Calculate the percentage of current inhibition relative to the control (pre-BeKm-1) recording.

A Prepare Cells and Solutions B Establish Whole-Cell Patch-Clamp A->B C Record Baseline hERG Current (Control) B->C D Apply Voltage Protocol (-80mV -> +20mV -> -50mV) C->D E Perfuse this compound Containing External Solution C->E I Analyze Data: Calculate % Inhibition C->I F Record hERG Current in Presence of this compound E->F F->D G Washout this compound F->G F->I H Record hERG Current After Washout G->H H->D H->I

Fig. 3: Workflow for patch-clamp analysis of this compound effects.

Protocol 2: Calcium Imaging with Fluo-4 AM

This protocol is used to assess indirect effects of this compound on intracellular calcium.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Tyrode's solution).

    • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash cells with fresh buffer to remove excess dye and allow for de-esterification.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire baseline fluorescence images (Excitation ~494 nm, Emission ~516 nm).

    • Add this compound to the imaging chamber and record the change in fluorescence intensity over time.

    • As a positive control, use a calcium ionophore like ionomycin (B1663694) at the end of the experiment to obtain the maximum fluorescence signal.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence signal (F/F0, where F0 is the baseline fluorescence) to quantify changes in intracellular calcium.

References

Technical Support Center: Improving the Solubility of Synthetic BeKm-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the solubility of synthetic BeKm-1 peptide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of synthetic this compound?

A1: Synthetic this compound is a peptide of 36 amino acids with a molecular weight of approximately 4091.7 Da.[1] It is generally soluble in water and saline buffers.[1] However, issues with solubility and aggregation can arise, particularly at high concentrations.

Q2: What is the isoelectric point (pI) of this compound and how does it affect solubility?

A2: The calculated isoelectric point (pI) of this compound is 8.29.[2] This means the peptide has a net positive charge at a neutral pH. Peptide solubility is often lowest at its pI. Therefore, adjusting the pH of the solvent away from 8.29 can improve solubility. For basic peptides like this compound, using a slightly acidic buffer (pH 4-6) can be beneficial.

Q3: Can I use organic solvents to dissolve synthetic this compound?

A3: Yes, for highly concentrated stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) can be used.[3] One protocol suggests dissolving this compound in DMSO to a concentration of 100 mg/mL with the aid of ultrasonication.[3] When using organic solvents, it is crucial to add the concentrated stock solution to your aqueous experimental buffer slowly and with agitation to avoid precipitation.

Q4: Are there any additives that can help improve the solubility and prevent aggregation of this compound?

A4: Yes, adding a carrier protein like Bovine Serum Albumin (BSA) to your solutions can help prevent the peptide from sticking to plasticware, which can be a problem with low concentrations of peptides.[2] A common concentration to use is 0.1% BSA.

Q5: How should I store lyophilized and reconstituted synthetic this compound?

A5: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent moisture absorption.[5][6] Reconstituted peptide solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4] For short-term storage (up to a week), 4°C is acceptable for some peptide solutions.

Troubleshooting Guide: Solubility Issues with Synthetic this compound

This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems encountered with synthetic this compound.

Troubleshooting workflow for this compound solubility.

Quantitative Data Summary

The following tables summarize key quantitative data for synthetic this compound.

Table 1: Physicochemical Properties of Synthetic this compound

PropertyValueReference
Amino Acid SequenceRPTDIKCSESYQCFPVCKSRFGKTNGRCVNGFCDCF[7]
Molecular Weight4091.70 Da[1]
Number of Amino Acids36[7]
Calculated Isoelectric Point (pI)8.29[2]
Extinction CoefficientNot specified
AppearanceWhite lyophilized solid[1]

Table 2: Reported IC50 Values of this compound for hERG Channel Inhibition

Experimental ConditionsCell TypeIC50 (nM)Reference
ElectrophysiologyHEK-293 cells3.3[1]
ElectrophysiologyHEK-293 cells7[8]
Electrophysiology (mono-[127I]-BeKm-1)HEK-293 cells27[8]
ElectrophysiologyhiPS-CMs1.9 ± 0.3[9]

Experimental Protocols

Protocol 1: Reconstitution of Synthetic this compound in Aqueous Buffer

This protocol is suitable for preparing working solutions of this compound for many standard biological assays.

  • Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening.[5] This prevents condensation and moisture absorption.

  • Solvent Selection: Choose a sterile, slightly acidic buffer (e.g., 10 mM Tris-HCl, pH 7.4) or sterile distilled water.

  • Initial Dissolution: Add the desired volume of the chosen solvent to the vial to achieve a stock concentration higher than the final working concentration.

  • Gentle Agitation: Gently vortex or pipette the solution up and down to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Sonication (Optional): If the peptide does not fully dissolve, briefly sonicate the vial in a water bath for a few minutes.[6]

  • Sterile Filtration: For sterile applications, filter the reconstituted peptide solution through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.

Workflow for reconstituting this compound in aqueous buffer.

Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol is intended for preparing a concentrated stock solution when aqueous solubility is limited or a high concentration is required.

  • Preparation: Bring the lyophilized this compound vial to room temperature in a desiccator.[5]

  • Solvent Addition: Add a minimal volume of high-purity, anhydrous DMSO to the vial to achieve the desired high concentration (e.g., 100 mg/mL).[3]

  • Dissolution: Vortex the solution until the peptide is completely dissolved. Brief sonication can be used to aid dissolution.[3]

  • Dilution into Aqueous Buffer: For experimental use, slowly add the DMSO stock solution dropwise to your aqueous experimental buffer while vigorously stirring or vortexing. This is a critical step to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in your experimental solution is compatible with your assay (typically <1%, often <0.1%).

  • Storage: Store the DMSO stock solution in aliquots at -20°C or -80°C in tightly sealed vials.

This compound Signaling Pathway and Mechanism of Action

This compound is a selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[7] These channels are crucial for cardiac repolarization. The mechanism of action involves the binding of this compound to the outer vestibule of the hERG channel, which inhibits the potassium ion (K+) flux.[2] This blockade leads to a prolongation of the cardiac action potential.

Mechanism of action of this compound on the hERG channel.

References

BeKm-1 Technical Support Center: Long-Term Experimental Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of the peptide toxin BeKm-1. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and activity of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is critical for maintaining the stability and activity of this compound. Recommendations for both lyophilized powder and reconstituted solutions are summarized below.

Q2: How should I reconstitute lyophilized this compound?

A2: It is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitution should be done using high-purity solvents. For a stock solution, Dimethyl Sulfoxide (DMSO) or a sterile aqueous buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.6) can be used.[1] For aqueous buffers, the solubility is reported to be around 4.3 µg/ml.[2] When using DMSO, ensure it is of high purity and hygroscopic DMSO should be avoided as it can impact solubility.[1]

Q3: Can I store this compound in solution, and for how long?

A3: For long-term storage, it is best to keep this compound in its lyophilized form. If you need to store it in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2][3] Stock solutions in DMSO can be stable for up to 6 months at -80°C and 1 month at -20°C.[1] Aqueous stock solutions are generally stable for up to 3 months at -20°C.[2]

Q4: What are the potential degradation pathways for this compound in long-term experiments?

A4: this compound, a 36-amino acid peptide with three disulfide bridges, can be susceptible to several degradation pathways.[4] These include:

  • Oxidation: Cysteine and methionine residues are prone to oxidation. Given that this compound has six cysteine residues forming three disulfide bonds, maintaining the integrity of these bonds is crucial for its activity.[4]

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.[5]

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.[5]

  • Disulfide Bond Scrambling: Incorrect formation or rearrangement of disulfide bonds can lead to loss of the peptide's tertiary structure and function.

Q5: How can I minimize the adsorption of this compound to labware?

A5: this compound is a cationic peptide, which makes it prone to adsorbing to negatively charged surfaces like glass and some plastics.[6][7] This can lead to a significant loss of active peptide in your experiments. To mitigate this, consider the following:

  • Use low-protein-binding tubes and pipette tips.[6]

  • Include a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1% in your buffers.

  • Siliconize glassware to reduce surface charges.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of this compound activity over time in aqueous solution. 1. Degradation: Hydrolysis, oxidation, or disulfide bond scrambling. 2. Aggregation: Peptide molecules may self-associate and precipitate out of solution. 3. Adsorption: The peptide is sticking to the walls of your storage tubes or experimental vessels.[7]1. Ensure the pH of your buffer is optimal (typically between 6 and 8 for peptides with disulfide bonds). Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Assess for visible precipitates. If aggregation is suspected, try different buffer conditions or the addition of solubilizing agents. 3. Use low-protein-binding labware. Consider adding a carrier protein like 0.1% BSA to your solutions.
Inconsistent results between experiments. 1. Inaccurate peptide concentration: This could be due to adsorption to labware or improper reconstitution. 2. Variability in freeze-thaw cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation.[3]1. Quantify the peptide concentration after reconstitution using a suitable method like a BCA assay or by measuring absorbance at 280 nm. Always use low-binding tubes. 2. Prepare single-use aliquots of your stock solution to ensure consistency.
Precipitation of this compound upon dilution in experimental buffer. 1. Poor solubility in the final buffer: The change in pH or ionic strength upon dilution may cause the peptide to become insoluble.1. Test the solubility of this compound in your final experimental buffer at the desired concentration before starting your experiment. If precipitation occurs, you may need to adjust the buffer composition or pH.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Notes
Lyophilized Powder-20°C to -80°CUp to 2 yearsStore in a desiccator, protected from light.
Reconstituted in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Keep sealed to prevent moisture absorption.[1]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Keep sealed to prevent moisture absorption.[1]
Reconstituted in Aqueous Buffer-20°CUp to 3 monthsUse sterile buffer. Aliquot to avoid freeze-thaw cycles.[2]

Table 2: Key Physicochemical Properties of this compound Relevant to Stability

Property Value / Description Implication for Stability
Amino Acid Sequence RPTDIKCSESYQCFPVCKSRFGKTNGRCVNGFCDCFContains 6 Cysteine residues involved in 3 disulfide bonds.[4]
Molecular Weight 4091.7 Da
Charge Cationic (contains multiple positively charged residues: Arg, Lys)[4]Prone to adsorption to negatively charged surfaces.[6][7]
Structure Contains an alpha-helix and three beta-strands, stabilized by three disulfide bridges.[4]The tertiary structure is critical for its activity; disruption of disulfide bonds will lead to loss of function.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific buffer over time at a given temperature.

  • Preparation of this compound Stock Solution:

    • Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or 10 mM Tris-HCl, pH 7.4) to a known concentration (e.g., 1 mg/mL).

    • Determine the initial concentration accurately using a protein quantification assay (e.g., BCA assay) or UV spectroscopy.

  • Stability Study Setup:

    • Dilute the stock solution to the final experimental concentration in the test buffer (e.g., physiological saline).

    • Prepare multiple aliquots of this solution in low-protein-binding tubes.

    • Store the aliquots at the desired temperature (e.g., 4°C, 25°C, or 37°C).

    • Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).

  • Analysis at Each Time Point:

    • At each designated time point, take one aliquot from storage.

    • Visual Inspection: Check for any signs of precipitation or turbidity.

    • Purity Analysis (RP-HPLC):

      • Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

      • Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

      • Monitor the elution profile at 220 nm.

      • Quantify the area of the main this compound peak and any new peaks that may correspond to degradation products.

    • Activity Assay (hERG Channel Blockade):

      • Perform a functional assay to determine the biological activity of the stored this compound.

      • Use a patch-clamp or a high-throughput flux assay to measure the inhibition of the hERG potassium channel.[8][9][10]

      • Compare the IC50 value of the stored sample to that of a freshly prepared standard.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound (from HPLC data) and the percentage of remaining biological activity as a function of time.

    • From these plots, the shelf-life of this compound under the tested conditions can be determined.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Long-Term Incubation cluster_analysis Time-Point Analysis start Lyophilized this compound reconstitution Reconstitute in Sterile Buffer/DMSO start->reconstitution quantification Quantify Initial Concentration (T=0) reconstitution->quantification aliquot Prepare & Store Aliquots quantification->aliquot storage Store at Desired Temperature (e.g., 37°C) aliquot->storage timepoint Retrieve Aliquot at Time 'T' storage->timepoint Sample at T=x hplc Purity Analysis (RP-HPLC) timepoint->hplc activity Functional Assay (hERG Blockade) timepoint->activity data Data Analysis hplc->data activity->data

Caption: Workflow for assessing the long-term stability of this compound.

degradation_pathways cluster_degradation Potential Degradation Products BeKm1 Intact this compound (Active Conformation) oxidized Oxidized this compound (e.g., Met-sulfoxide) BeKm1->oxidized Oxidation hydrolyzed Hydrolyzed Fragments BeKm1->hydrolyzed Hydrolysis deamidated Deamidated this compound BeKm1->deamidated Deamidation scrambled Disulfide Scrambled Isomers BeKm1->scrambled Disulfide Exchange aggregated Aggregates BeKm1->aggregated Aggregation

Caption: Potential degradation pathways for this compound in solution.

References

issues with non-specific binding of BeKm-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the scorpion toxin BeKm-1. The focus is to address potential issues related to its binding specificity and to provide clear experimental protocols.

Troubleshooting Guide: Addressing Unexpected Binding Results

Researchers using this compound, a highly specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, may occasionally encounter results that suggest non-specific binding. This guide provides a structured approach to troubleshoot these observations, which often stem from experimental variables rather than a true lack of specificity of the toxin.

Question: My results suggest this compound is exhibiting non-specific binding. What should I do?

Answer: It is crucial to systematically evaluate your experimental setup. The following workflow can help identify the source of the unexpected results.

cluster_0 Troubleshooting Workflow for Unexpected this compound Binding A Unexpected Result Observed (Apparent Non-Specific Binding) B Step 1: Verify Reagent Quality & Concentration A->B Start Troubleshooting C Step 2: Review Experimental Protocol & Conditions B->C Reagents Verified D Step 3: Implement Control Experiments C->D Protocol Confirmed E Step 4: Analyze Data Interpretation D->E Controls Implemented F Conclusion: Differentiate True Effect from Artifact E->F Data Re-analyzed

Caption: Troubleshooting workflow for apparent non-specific binding of this compound.

Step 1: Verify Reagent Quality and Concentration

  • This compound Purity and Integrity:

    • Question: Could my this compound peptide be degraded or impure?

    • Answer: Yes, improper storage or handling can affect peptide integrity. Ensure the peptide is stored at the recommended temperature and reconstituted correctly. If in doubt, use a fresh vial of this compound. The purity of synthesized this compound can be verified by methods like HPLC.

  • Concentration Accuracy:

    • Question: How can I be sure my this compound concentration is accurate?

    • Answer: Inaccurate concentration can lead to misinterpretation of dose-response curves. Verify the stock concentration and ensure accurate dilutions. For electrophysiology, ensure the perfusion system delivers the intended concentration to the cells.

Step 2: Review Experimental Protocol and Conditions

  • Temperature and pH:

    • Question: Can temperature or pH affect this compound binding?

    • Answer: Yes, the blockade of hERG by this compound can be temperature-dependent.[1] Ensure that your experimental temperature and the pH of your solutions are consistent and within the optimal range for your assay.

  • Voltage Protocol in Electrophysiology:

    • Question: Does the voltage protocol influence the observed block?

    • Answer: this compound preferentially binds to the closed state of the hERG channel.[1][2] The voltage protocol used can significantly impact the observed potency. An inappropriate protocol might lead to an underestimation of the block, which could be misinterpreted.

Step 3: Implement Control Experiments

  • Positive and Negative Controls:

    • Question: What are essential controls for a this compound experiment?

    • Answer:

      • Positive Control: Use a known hERG blocker like E-4031 or dofetilide (B1670870) to confirm that the hERG channels in your system are functional and can be blocked.[3][4]

      • Negative Control (Cell Line): If possible, use a cell line that does not express hERG channels to confirm that the observed effects are specific to hERG.

      • Negative Control (Toxin): Test other peptide toxins that are not expected to bind hERG, such as Iberiotoxin or Apamin, to ensure that the observed effects are not due to a general interaction of peptides with your system.[3]

  • Competition Assays:

    • Question: How can I definitively show the binding is at the expected site?

    • Answer: Perform a competition binding assay by co-applying radiolabeled this compound with an excess of unlabeled this compound. A significant displacement of the radiolabeled toxin indicates specific binding.[3]

Step 4: Analyze Data Interpretation

  • Incomplete Blockade:

    • Question: Why doesn't this compound completely block the hERG current even at high concentrations?

    • Answer: this compound binds near, but not inside, the hERG pore.[5][6] This binding mechanism may result in an incomplete block, with toxin-bound channels still able to conduct ions, albeit with altered gating properties.[5][6] This is a known characteristic and not necessarily a sign of non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound? A1: The primary and highly specific target of this compound is the voltage-gated potassium channel hERG (Kv11.1), which is encoded by the human Ether-à-go-go-Related Gene.[7][8]

Q2: Has this compound been shown to bind to other ion channels? A2: Studies have demonstrated the high specificity of this compound for the hERG channel. For instance, at concentrations that effectively block hERG, this compound and its fluorescent analogues show no significant inhibition of the closely related hKv10.1 (hEAG1) channel or the more distant hKv1.3 channel.[9]

Q3: What is the binding affinity of this compound for the hERG channel? A3: this compound binds to the hERG channel with high affinity. The reported IC50 and Kd values vary slightly depending on the experimental conditions and techniques used, but they are consistently in the low nanomolar to picomolar range.[3][4]

Q4: How does the binding mechanism of this compound differ from other hERG blockers? A4: this compound binds to the extracellular vestibule of the hERG channel, near the pore entrance.[4][5][6] This is in contrast to many small-molecule hERG blockers that typically access their binding site from the intracellular side of the channel.[4][8]

Q5: Can modifications to the this compound peptide affect its specificity? A5: Yes, modifications can impact affinity and potentially specificity. However, studies involving the attachment of fluorescent probes (like Cy5) to this compound have shown that it is possible to create analogues that retain their high specificity for the hERG channel, although with a somewhat reduced affinity.[9][10]

Quantitative Data Summary

The following table summarizes the binding affinity of this compound and its analogues to the hERG channel, as well as its effect on other channels.

LigandTarget ChannelExperimental SystemParameterValueReference
Wild-type this compoundhERGPatch-clamp (HEK-293 cells)IC507 nM[3]
Wild-type this compoundhERGAutomated patch-clamp (HEK-293 cells)IC501.9 nM[4]
Wild-type this compoundhERGPatch-clamp (Xenopus oocytes)IC5012.2 ± 2.2 nM[9]
[125I]-BeKm-1hERGRadioligand binding (HEK-293 membranes)Kd13 pM[3]
Wild-type this compoundhKv10.1Patch-clamp (Xenopus oocytes)% Inhibition at 200 nMNot significant[9]
Wild-type this compoundhKv1.3Patch-clamp (Xenopus oocytes)% Inhibition at 200 nMNot significant[9]
Cy5-labeled this compound analogueshERGPatch-clamp (Xenopus oocytes)IC50Ranged from ~40 to >100 nM[9]

Key Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording hERG currents from HEK293 cells and assessing the inhibitory effect of this compound.

cluster_1 Whole-Cell Patch-Clamp Workflow for this compound P1 Prepare HEK293 cells expressing hERG P2 Establish whole-cell configuration P1->P2 P3 Record baseline hERG currents P2->P3 P4 Apply this compound via perfusion system P3->P4 P5 Record hERG currents in the presence of this compound P4->P5 P6 Washout this compound and record recovery P5->P6 P7 Analyze current inhibition to determine IC50 P6->P7

Caption: Experimental workflow for assessing this compound activity using patch-clamp.
  • Cell Preparation: HEK293 cells stably expressing hERG channels are cultured and plated on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 150 KCl, 2 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of -80 mV.

    • Elicit hERG currents using a voltage step protocol (e.g., depolarize to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current).

    • Record stable baseline currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record currents after equilibration with this compound.

    • Perform a washout with the control external solution to observe the reversibility of the block.

  • Data Analysis: Measure the peak tail current amplitude before and after this compound application. Plot the fractional block against the this compound concentration and fit the data with the Hill equation to determine the IC50 value.

2. Radioligand Binding Assay

This protocol describes a competition binding assay to determine the binding affinity of unlabeled this compound.

  • Materials:

    • Membrane vesicles from HEK293 cells expressing hERG channels.

    • [125I]-BeKm-1 (radiolabeled ligand).

    • Unlabeled wild-type this compound.

    • Binding buffer.

  • Procedure:

    • In a microtiter plate, add a constant concentration of [125I]-BeKm-1 to each well.

    • Add increasing concentrations of unlabeled this compound to the wells.

    • Add the hERG-containing membrane vesicles to initiate the binding reaction.

    • Incubate at room temperature to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through a filter mat.

    • Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding of [125I]-BeKm-1 as a function of the unlabeled this compound concentration. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to a Ki value.

Signaling Pathway and Binding Mechanism

This compound does not directly modulate a signaling pathway but rather physically occludes the hERG potassium channel. Its mechanism of action is a direct block of ion conduction.

cluster_2 This compound Binding to hERG Channel BeKm1 This compound Toxin hERG hERG Channel (Outer Vestibule) BeKm1->hERG Binds to Block Block of K+ Efflux BeKm1->Block Causes Pore Ion Conduction Pore

Caption: Conceptual diagram of this compound binding and blocking the hERG channel.

References

Technical Support Center: BeKm-1 Binding Affinity and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the impact of temperature on the binding affinity of the scorpion toxin BeKm-1 to the hERG potassium channel.

Frequently Asked Questions (FAQs)

Q1: Is the binding of this compound to the hERG channel sensitive to changes in temperature?

A1: Yes, the blockade of the human ether-a-go-go-related gene (hERG) potassium current (IHERG) by this compound is temperature-dependent.[1][2] Experimental evidence shows that the inhibitory concentration (IC50) of this compound on hERG channels varies with temperature.[1]

Q2: How does temperature affect the IC50 of this compound for the hERG channel?

A2: Studies have shown that the IC50 value of this compound for hERG channels is lower at room temperature compared to physiological temperature (37°C), indicating a stronger inhibitory effect at lower temperatures.[1] For example, under specific experimental conditions, the IC50 was found to be in the range of 7.6-9.7 nM at room temperature, while it increased to 14.1-55.6 nM at 37°C, depending on the voltage protocol used.[1]

Q3: What are the potential reasons for the temperature sensitivity of this compound binding?

A3: The temperature sensitivity of this compound blockade may be related to the gating kinetics of the hERG channel, which are themselves temperature-dependent.[1] Changes in temperature can alter the conformational state of the channel, potentially affecting the accessibility or conformation of the this compound binding site. Additionally, the kinetics of the binding and unbinding of the toxin itself are likely influenced by temperature.

Q4: Besides temperature, what other factors can influence this compound binding affinity?

A4: Several factors can influence the binding of this compound to the hERG channel, including:

  • Voltage: The blockade of hERG by this compound is voltage-dependent.[1][3]

  • Ionic concentrations: While this compound binding is reportedly unaffected by elevated external potassium concentrations, extreme changes in ionic conditions could potentially have an effect.

  • Channel state: this compound preferentially blocks the hERG channel in the closed (resting) state, although some open channel blockade also occurs.[1][2]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound blockade of hERG channels at different temperatures and under different experimental conditions.

TemperatureDepolarization Duration (ms)IC50 (nM)Reference
Room Temperature4007.6[1]
Room Temperature20009.7[1]
37°C40014.1[1]
37°C200055.6[1]

Experimental Protocols

This section provides a detailed methodology for investigating the temperature-dependent binding affinity of this compound to hERG channels using whole-cell patch-clamp electrophysiology.

Objective: To determine the IC50 of this compound on hERG channels at different temperatures.
Materials:
  • hERG-expressing cell line (e.g., HEK293 or CHO cells)

  • Cell culture reagents

  • Patch-clamp rig with temperature control system

  • Borosilicate glass capillaries for pipette fabrication

  • This compound stock solution

  • Extracellular and intracellular solutions (see compositions below)

Solutions:
  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[4]

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[4]

Procedure:
  • Cell Preparation:

    • Plate hERG-expressing cells onto glass coverslips 24-48 hours prior to the experiment.

    • Ensure cells are healthy and at a low passage number to ensure consistent expression levels.

  • Electrophysiological Recording Setup:

    • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 4-8 MΩ when filled with the intracellular solution.[4]

    • Transfer a coverslip with adherent cells to the recording chamber on the patch-clamp setup.

    • Perfuse the chamber with the extracellular solution.

    • Use a temperature control system to maintain the desired experimental temperature (e.g., 22°C for room temperature and 37°C for physiological temperature). Monitor the bath temperature with a thermistor.[5]

  • Whole-Cell Patch-Clamp Recording:

    • Establish a high-resistance (>1 GΩ) seal between the patch pipette and a selected cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes before starting the recording protocol.

  • Voltage-Clamp Protocol:

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize the membrane to -50 mV for 2 seconds to record the hERG tail current. This tail current is a measure of the IKr.[4][6]

    • Repeat this voltage protocol at a regular interval (e.g., every 15 seconds).

  • Drug Application and Data Acquisition:

    • Record a stable baseline of the hERG tail current in the vehicle control solution at the first target temperature.

    • Apply increasing concentrations of this compound to the recording chamber, allowing the current to reach a steady-state at each concentration.

    • After obtaining a full dose-response curve, wash out the toxin with the control solution.

    • Change the temperature to the next target value and allow the system to equilibrate.

    • Repeat the drug application protocol to obtain a dose-response curve at the new temperature.

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current at each this compound concentration.

    • Normalize the current at each concentration to the baseline current recorded in the control solution.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value at each temperature.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture and Plating setup Setup Patch-Clamp Rig and Temperature Control cell_prep->setup solution_prep Prepare Solutions solution_prep->setup pipette_prep Fabricate Pipettes pipette_prep->setup patch Establish Whole-Cell Configuration setup->patch baseline Record Baseline IHERG at Temperature 1 patch->baseline drug_app1 Apply Increasing [this compound] baseline->drug_app1 washout1 Washout drug_app1->washout1 measure Measure Tail Current Amplitude drug_app1->measure temp_change Change to Temperature 2 washout1->temp_change baseline2 Record Baseline IHERG at Temperature 2 temp_change->baseline2 drug_app2 Apply Increasing [this compound] baseline2->drug_app2 washout2 Washout drug_app2->washout2 drug_app2->measure normalize Normalize Data measure->normalize fit Fit Dose-Response Curve (Hill Equation) normalize->fit ic50 Determine IC50 at each Temperature fit->ic50

Caption: Workflow for determining the temperature-dependent IC50 of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unstable baseline current 1. Poor giga-seal (<1 GΩ).2. Cell health is compromised.3. Temperature fluctuations in the recording chamber.4. Unstable reference electrode.1. Ensure pipette tips are clean and fire-polished. Use healthy, low-passage cells.[4]2. Use cells from a fresh culture and ensure they are not over-confluent.3. Verify that the temperature controller is functioning correctly and allow for adequate equilibration time after temperature changes.4. Check and re-chloride the Ag/AgCl reference electrode.
Current "rundown" (decrease in amplitude over time) 1. Washout of essential intracellular components.2. Instability of the whole-cell patch.1. Include ATP and EGTA in the intracellular solution to maintain cell health.[4]2. Consider using the perforated patch-clamp technique to preserve the intracellular environment.
Inconsistent IC50 values between experiments 1. Inaccurate drug concentrations.2. Inconsistent temperature control.3. Variability in cell expression levels.4. Different voltage protocols or stimulation frequencies used.1. Prepare fresh drug dilutions for each experiment from a reliable stock.2. Calibrate the temperature control system regularly and ensure the thermistor is placed close to the cell being recorded.3. Use cells within a narrow passage number range.4. Strictly adhere to the same voltage protocol and inter-pulse interval for all experiments being compared.[1]
Slow onset of this compound effect 1. Inefficient perfusion system.2. This compound may have slow binding kinetics.1. Ensure the perfusion system has a fast exchange time and the outlet is positioned to efficiently bathe the cell.2. Allow sufficient time at each concentration for the effect to reach a steady state before taking measurements.

References

Technical Support Center: BeKm-1 and hERG Channel Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the scorpion toxin BeKm-1 to study the human Ether-a-go-go-Related Gene (hERG) potassium channel.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments involving this compound and hERG channels, providing potential explanations and solutions.

Q1: Why am I observing an incomplete block of the hERG current even at saturating concentrations of this compound?

A1: This is an expected characteristic of this compound's interaction with the hERG channel. Unlike some pore blockers that result in a complete cessation of ion flow, this compound is known to be an incomplete pore blocker.[1] Even at maximally effective doses (e.g., 100 nM), the block of hERG currents may plateau at around 90%.[1] It is hypothesized that this compound binds near, but not directly within, the ion conduction pore. This binding may result in this compound-bound hERG channels that can still conduct ions, albeit with significantly altered gating kinetics and voltage-dependence.[2][3]

Troubleshooting Steps:

  • Confirm Concentration: Ensure your stock solution and final concentrations of this compound are accurate.

  • Positive Control: If possible, use a known complete hERG blocker (e.g., dofetilide) to confirm that your experimental system can achieve a full block.[1]

  • Data Analysis: When fitting your concentration-response data, account for a non-zero bottom plateau. Use a fitting equation that allows for an incomplete block, such as: I_TX / I_C = A_max / (1 + ([TX] / K_d)) + (1 - A_max), where A_max is the fraction of the toxin-sensitive current component.[2]

Q2: My measured IC50 value for this compound is different from the published values.

A2: The reported IC50 value for this compound can vary depending on the experimental conditions.[1][4] Several factors can influence the apparent affinity of this compound for the hERG channel.

Troubleshooting Steps:

  • Temperature: this compound blockade is temperature-dependent. Experiments conducted at room temperature may yield lower IC50 values than those performed at physiological temperatures (e.g., 37°C).[5][6]

  • Voltage Protocol: The voltage protocol used to elicit hERG currents can significantly impact the observed block. This compound preferentially binds to the closed state of the channel.[1][5][6] Protocols with longer depolarizing pulses can lead to an underestimation of the block as the toxin may dissociate from the open or inactivated states.[5][6]

  • Stimulation Frequency: The frequency of stimulation can affect the degree of block. Reverse use-dependence has been observed, where the block decreases with increased stimulation frequency.[5][6]

  • Cell System: The expression system (e.g., HEK293 cells, oocytes, cardiomyocytes) and the specific cell line can influence the results.[1][7][8]

  • Ionic Concentrations: While external potassium concentration has been shown to have minimal effect on this compound potency, ensure all other ionic concentrations in your internal and external solutions are consistent and correctly prepared.[2]

Q3: The onset of the hERG block by this compound is slow or the washout is incomplete.

A3: this compound is generally reported to have a rapid onset of action and to be reversible.[5][6] However, experimental setup and conditions can influence these observations.

Troubleshooting Steps:

  • Perfusion System: Ensure your perfusion system allows for rapid and complete exchange of the solution around the cell. Dead volumes or slow flow rates can lead to a perceived slow onset and incomplete washout.

  • Peptide Adsorption: Peptides like this compound can adsorb to tubing and other surfaces. Consider using low-adsorption tubing and pre-incubating the perfusion system with a this compound solution to saturate non-specific binding sites.

  • Toxin Stability: Ensure the this compound peptide is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Q4: I am seeing significant cell-to-cell variability in the degree of hERG block.

A4: Some variability is normal in electrophysiological experiments. However, excessive variability can indicate underlying issues.

Troubleshooting Steps:

  • Cell Health: Only use healthy cells with stable membrane potentials and low leak currents for your experiments.

  • hERG Expression Levels: In transiently transfected cells, the level of hERG expression can vary significantly, which might influence the observed block. If possible, use a stable cell line.

  • Data Quality: Ensure good quality recordings with low noise and adequate voltage clamp control. Poor quality recordings can lead to inaccurate measurements of current inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's interaction with the hERG channel.

Table 1: IC50 Values of this compound and Other hERG Blockers

CompoundIC50 (nM)Cell TypeCommentsReference
This compound 1.9 ± 0.3HEK293Automated patch-clamp[1][9]
This compound 7HEK-293Electrophysiological patch-clamp[7]
This compound 3.3 - 15.3VariousRange from multiple studies[1][10]
This compound 4.4 ± 0.2Oocytes2 mM external K+[2]
This compound 3.2 ± 0.6Oocytes98 mM external K+[2]
Dofetilide 7.2 ± 0.9HEK293Automated patch-clamp[1][9]
E-4031 30.6 ± 1.5HEK293Automated patch-clamp[1][9]

Table 2: Binding Kinetics of [125I]-BeKm-1

ParameterValueUnitsConditionsReference
kon 3.6 x 107M-1s-1Purified membrane vesicles from HEK-293 cells[7]
koff 0.005s-1Purified membrane vesicles from HEK-293 cells[7]
Kd 13 - 14pMSaturation and kinetic binding analysis[7]

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing hERG channel block by this compound using whole-cell patch-clamp electrophysiology in a cell line stably expressing hERG channels (e.g., HEK293).

1. Cell Preparation:

  • Culture hERG-expressing HEK293 cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • For recording, plate cells on glass coverslips at a suitable density to allow for isolated single cells.

  • Use cells within a reasonable passage number to ensure stable channel expression.

2. Solutions:

  • External Solution (Tyrode's): (in mM) 140 NaCl, 4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 µM) in a suitable solvent (e.g., water or buffer containing 0.1% BSA to prevent adsorption) and store at -20°C or -80°C.

  • Working Solutions: Prepare fresh serial dilutions of this compound in the external solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, healthy cell.

  • Compensate for pipette and whole-cell capacitance.

  • Maintain series resistance below 10 MΩ and compensate by at least 80%.

  • Hold the cell at a membrane potential of -80 mV.

4. Voltage Protocol and Data Acquisition:

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the peak tail current.

  • Repeat this voltage protocol at a regular interval (e.g., every 15-30 seconds) to monitor current stability.

  • Acquire data at a sampling rate of 10 kHz and filter at 2-5 kHz.

5. This compound Application:

  • After obtaining a stable baseline recording of hERG currents for several minutes, perfuse the cell with the external solution containing the desired concentration of this compound.

  • Continue recording until the blocking effect reaches a steady state.

  • For concentration-response curves, apply increasing concentrations of this compound cumulatively.

  • To assess reversibility, wash out the this compound by perfusing with the control external solution.

6. Data Analysis:

  • Measure the peak tail current amplitude at -50 mV in the absence (control) and presence of this compound.

  • Calculate the fractional block as (1 - Ithis compound / Icontrol).

  • Plot the fractional block against the this compound concentration and fit the data with a suitable equation (e.g., Hill equation) to determine the IC50 and Hill coefficient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating giga_seal Giga-Seal Formation cell_prep->giga_seal sol_prep Solution Preparation sol_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline bekm1_app This compound Application baseline->bekm1_app measure Measure Peak Tail Current baseline->measure washout Washout bekm1_app->washout bekm1_app->measure washout->measure fractional_block Calculate Fractional Block measure->fractional_block dose_response Dose-Response Curve Fitting fractional_block->dose_response ic50 Determine IC50 dose_response->ic50

Caption: Workflow for assessing hERG block by this compound.

incomplete_block_mechanism cluster_channel hERG Channel closed Closed State open Open State closed->open Activation bound_closed This compound Bound (Closed State) closed->bound_closed open->closed Deactivation inactivated Inactivated State open->inactivated Inactivation inactivated->closed Deactivation bekm1 This compound bekm1->bound_closed High Affinity Binding altered_gating Altered Gating & Reduced Conductance bound_closed->altered_gating Depolarization

Caption: Mechanism of incomplete hERG block by this compound.

References

Validation & Comparative

BeKm-1 vs. Dofetilide: A Comparative Guide to hERG Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human ether-à-go-go-related gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia known as Torsades de Pointes, making the assessment of a compound's hERG liability a crucial step in drug development. This guide provides a detailed comparison of two potent hERG channel inhibitors: BeKm-1, a scorpion venom peptide, and dofetilide (B1670870), a small molecule antiarrhythmic drug.

Mechanism of Action and Binding Sites

This compound and dofetilide inhibit the hERG channel through distinct mechanisms, primarily differentiated by their binding sites and state-dependent interactions.

This compound is a peptide toxin that selectively interacts with the extracellular face of the hERG channel.[1][2] It is thought to obstruct the pore, and notably, it preferentially binds to the closed state of the channel.[1][3] This extracellular binding mechanism is in contrast to the majority of small-molecule hERG inhibitors.[1][2]

Dofetilide , a class III antiarrhythmic agent, accesses its binding site from the intracellular side of the channel.[4][5] It is considered an open-channel blocker, meaning it binds within the inner pore of the hERG channel when it is in the open conformation.[4] The blockade by dofetilide is characterized by a slow onset and offset.[4][6]

Quantitative Comparison of hERG Inhibition

The following table summarizes the key quantitative parameters of hERG channel inhibition by this compound and dofetilide.

ParameterThis compoundDofetilideCell LineReference
IC50 1.9 ± 0.3 nM7.2 ± 0.9 nMHEK293[7][8]
3.3–15.3 nM12 nMNot Specified[1]
7 nMHEK293[9]
Hill Coefficient 1.91.6HEK293[7][8]
Maximal Block ~90%~99%HEK293[7]

Electrophysiological and Cellular Effects

Both this compound and dofetilide are potent blockers of the hERG channel, leading to prolongation of the cardiac action potential and the QT interval on an electrocardiogram.

This compound has been shown to significantly prolong the QTc interval in a concentration-dependent manner in isolated rabbit hearts.[5] At concentrations of 10 nM and 100 nM, this compound increased the QTc interval by 4.7% and 16.3%, respectively.[5] In studies using human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs), this compound was observed to delay cardiomyocyte repolarization, increase the action potential duration at 90% repolarization (APD90), and induce early afterdepolarizations.[2][7]

Dofetilide is a well-characterized hERG inhibitor known for its potent QT-prolonging effects.[10][11][12] It selectively blocks the rapid component of the delayed rectifier potassium current (IKr), for which hERG is the primary pore-forming subunit.[13] This action leads to a lengthening of the action potential duration and can be proarrhythmic, causing Torsades de Pointes in a small percentage of patients.[10][13]

Experimental Protocols

The following are generalized protocols for assessing hERG channel inhibition, based on methodologies reported in the cited literature.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Cells are transiently transfected with a plasmid encoding the hERG channel using a suitable transfection reagent.

  • Experiments are typically performed 24-48 hours post-transfection.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed at 37°C.

  • The external solution typically contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • The internal (pipette) solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH.

  • hERG currents (IKr) are elicited by a voltage protocol, for example, holding the cell at -80 mV, depolarizing to +20 mV to activate the channels, and then repolarizing to -50 mV to measure the tail current.

3. Data Analysis:

  • The peak tail current amplitude is measured before and after the application of the test compound (this compound or dofetilide) at various concentrations.

  • Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

  • The data is fitted with a Hill equation to determine the IC50 and Hill coefficient.

Action Potential Duration Measurement in hiPS-CMs

1. Cell Culture:

  • Human-induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs) are cultured according to the manufacturer's instructions to form a spontaneously beating syncytium.

2. Electrophysiological Recording:

  • Action potentials are recorded using the perforated patch-clamp technique in current-clamp mode.

  • The external solution is a standard Tyrode's solution.

  • The pipette solution contains an antibiotic (e.g., amphotericin B or gramicidin) to perforate the cell membrane.

3. Data Analysis:

  • Spontaneous action potentials are recorded before and after the application of the test compound.

  • The action potential duration at 90% repolarization (APD90) is measured and compared between control and treated cells.

Signaling Pathway and Experimental Workflow Diagrams

hERG_Inhibition_Assay_Workflow Workflow for Assessing hERG Channel Inhibition cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture HEK293 Cell Culture transfection hERG Plasmid Transfection cell_culture->transfection patch_clamp Whole-Cell Patch-Clamp transfection->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol record_current Record Baseline hERG Current voltage_protocol->record_current apply_compound Apply this compound or Dofetilide record_current->apply_compound record_inhibited_current Record Inhibited hERG Current apply_compound->record_inhibited_current measure_current Measure Peak Tail Current record_inhibited_current->measure_current concentration_response Generate Concentration-Response Curve measure_current->concentration_response calculate_ic50 Calculate IC50 and Hill Coefficient concentration_response->calculate_ic50

Caption: Workflow for Assessing hERG Channel Inhibition.

hERG_Blockade_Mechanism Comparative Mechanism of hERG Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BeKm1 This compound hERG_channel hERG Channel BeKm1->hERG_channel Binds to outer mouth (Closed State) Dofetilide Dofetilide Dofetilide->hERG_channel Binds to inner pore (Open State)

Caption: Comparative Mechanism of hERG Blockade.

References

A Comparative Guide to hERG Channel Blockers: BeKm-1 vs. E-4031

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its inhibition can lead to drug-induced long QT syndrome, a potentially fatal condition. This guide provides a detailed comparison of two potent hERG channel blockers, the scorpion venom peptide BeKm-1 and the synthetic methanesulfonanilide compound E-4031, focusing on their half-maximal inhibitory concentration (IC50) values and the experimental protocols used for their determination.

Quantitative Comparison of hERG Inhibition

The potency of a compound to block the hERG channel is quantified by its IC50 value. The following table summarizes the IC50 values for this compound and E-4031 as reported in various studies. It is important to note that IC50 values can vary depending on the experimental conditions, including the cell line used and the specific electrophysiological protocol.

CompoundIC50 Value (nM)Cell LineCommentsReference
This compound 1.9HEK293Automated high-throughput patch-clamp system.[1][2]
3.3 - 15.3Not SpecifiedGeneral reported range.[2][3][4]
7Not SpecifiedWild-type this compound.[5]
27Not SpecifiedMono-[127I]-BeKm-1 (iodinated derivative).[5]
E-4031 7.7Not Specified[2][4]
15.8HEK293Whole-cell patch-clamp at physiological temperature.[6][7]
30.6HEK293Automated high-throughput patch-clamp system.[1][2][3]
350Expression SystemsGeneral value for block of human ERG channels.
89CHOAutomated patch clamp assay.[8]
20HEK293Whole-cell patch clamp method.[8]

Mechanism of Action

This compound and E-4031 exhibit different mechanisms of hERG channel blockade. This compound is a highly selective peptide that blocks the channel from the extracellular side by obstructing the outer pore.[1] It preferentially binds to the closed state of the channel.[2][3] In contrast, E-4031 is a small molecule that accesses the inner pore of the channel from the intracellular side, showing preferential binding to the open and inactivated states of the channel.[9]

Experimental Protocols

The determination of IC50 values for hERG channel blockers predominantly relies on the patch-clamp electrophysiology technique. This method allows for the direct measurement of the ionic current flowing through the hERG channels in the cell membrane.

Cell Preparation and Expression Systems

Experiments are typically conducted using mammalian cell lines, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, that are engineered to stably express the hERG channel protein.[6][8]

Electrophysiological Recordings

Whole-cell patch-clamp is the standard configuration used to record hERG currents (IhERG).[6] This can be performed using manual patch-clamp setups or automated high-throughput systems, the latter allowing for the screening of multiple compounds or concentrations simultaneously.[2][10]

Voltage Clamp Protocols

A specific voltage protocol is applied to the cell to elicit and measure the hERG current. A common protocol involves:

  • A holding potential of -80 mV.

  • A depolarization step to a positive potential (e.g., +40 mV) to activate and then inactivate the hERG channels.

  • A repolarization step to a negative potential (e.g., -50 mV) where the channels recover from inactivation, leading to a large outward "tail" current. The peak of this tail current is typically measured to quantify the extent of channel block.[11]

The precise voltages and durations of these steps can vary between laboratories, which can influence the measured IC50 values.[12] The FDA has recommended standardized voltage protocols to improve data consistency and interpretation for drug safety assessment.[13][14]

Data Analysis

To determine the IC50 value, the fractional block of the hERG current is calculated at various concentrations of the test compound. The fractional block is the percentage reduction in current amplitude in the presence of the compound compared to the control (vehicle) solution.[13] These data are then plotted as a dose-response curve, which is fitted with the Hill equation to calculate the IC50, the concentration at which 50% of the hERG current is inhibited.[1][11]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the IC50 value of a hERG channel blocker using patch-clamp electrophysiology.

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Culture hERG-expressing cell line (e.g., HEK293) cell_plating Plate cells for experiment cell_culture->cell_plating patch_clamp Establish whole-cell patch-clamp configuration cell_plating->patch_clamp voltage_protocol Apply voltage protocol to elicit hERG current patch_clamp->voltage_protocol control_recording Record baseline hERG current voltage_protocol->control_recording drug_application Apply test compound (e.g., this compound or E-4031) control_recording->drug_application test_recording Record hERG current in presence of compound drug_application->test_recording measure_current Measure peak tail current test_recording->measure_current calc_block Calculate percent current inhibition measure_current->calc_block dose_response Construct dose-response curve calc_block->dose_response calc_ic50 Fit curve with Hill equation to determine IC50 dose_response->calc_ic50

Caption: Workflow for IC50 determination of hERG blockers.

hERG Channel's Role in Cardiac Repolarization

The hERG channel is responsible for the rapid delayed rectifier potassium current (IKr), a key outward current that contributes to the repolarization of the cardiac action potential. Inhibition of this current prolongs the action potential duration, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG).[2][9]

The diagram below illustrates the simplified signaling pathway of cardiac cell repolarization and the points of intervention for this compound and E-4031.

G cluster_cell Cardiomyocyte cluster_blockers hERG Blockers cluster_outcome Physiological Outcome AP Action Potential Repolarization hERG hERG (Kv11.1) Channel (conducts IKr) AP->hERG relies on Prolonged_AP Prolonged Action Potential Duration hERG->AP inhibition of IKr leads to BeKm1 This compound BeKm1->hERG blocks (extracellular) E4031 E-4031 E4031->hERG blocks (intracellular) Prolonged_QT Prolonged QT Interval (Arrhythmia Risk) Prolonged_AP->Prolonged_QT

Caption: hERG's role in cardiac repolarization and blocker intervention.

References

Validating hERG Channel Blockade: A Comparative Guide to BeKm-1 and Alternative Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac action potential repolarization. Its blockade by pharmaceutical compounds can lead to acquired long QT syndrome, a potentially fatal condition. Therefore, accurate validation of hERG channel activity is a cornerstone of preclinical drug safety assessment. This guide provides a comprehensive comparison of BeKm-1, a potent and selective peptide blocker of the hERG channel, with other commonly used small-molecule inhibitors.

Comparative Efficacy of hERG Channel Blockers

This compound, a toxin isolated from scorpion venom, has demonstrated high affinity and selectivity for the hERG channel.[1][2] Experimental data consistently shows its potent inhibitory effects, often with a lower IC50 value compared to standard small-molecule blockers like dofetilide (B1670870) and E-4031.[1][3] This section summarizes the quantitative data on the inhibitory potency of these compounds.

CompoundIC50 (nM)Cell LineMethodReference
This compound 1.9 ± 0.3HEK293Automated Patch-Clamp[1][3]
Dofetilide 7.2 ± 0.9HEK293Automated Patch-Clamp[1][3]
E-4031 30.6 ± 1.5HEK293Automated Patch-Clamp[1][3]
This compound 7HEK293Patch-Clamp[4]
mono-[127I]-BeKm-1 27HEK293Patch-Clamp[4]
E-4031 7Membrane VesiclesRadioligand Binding Assay[4]

Key Observations:

  • In automated patch-clamp studies on HEK293 cells, this compound exhibited a significantly lower IC50 value (1.9 nM) compared to dofetilide (7.2 nM) and E-4031 (30.6 nM), indicating a higher potency for hERG channel blockade.[1][3]

  • It is important to note that the absolute IC50 values can be influenced by the experimental conditions and protocols used.[1]

  • Radiolabeled this compound has been successfully used in binding assays to characterize its interaction with the hERG channel.[4]

Experimental Protocols

Accurate and reproducible assessment of hERG channel blockade is paramount. This section details a standard electrophysiological protocol for validating hERG channel inhibition using this compound.

Automated Patch-Clamp Electrophysiology Protocol for hERG Channel Inhibition Assay

This protocol is adapted from studies assessing the functional impact of this compound on hERG channels expressed in HEK293 cells.[1][5]

1. Cell Preparation:

  • HEK293 cells stably expressing the hERG channel are cultured under standard conditions.

  • On the day of the experiment, cells are detached and suspended in an appropriate extracellular solution.

2. Electrophysiological Recording:

  • An automated patch-clamp system is used for high-throughput recording.

  • Whole-cell patch-clamp configuration is established.

  • The intracellular solution typically contains (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 5 MgATP, and 10 HEPES, adjusted to pH 7.2 with KOH.

  • The extracellular solution typically contains (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH.

3. Voltage-Clamp Protocol:

  • A specific voltage protocol is applied to elicit hERG currents (IKr). A typical protocol involves:

    • Holding potential at -80 mV.

    • Depolarization step to +20 mV for 2 seconds to activate the channels.

    • Repolarization step to -50 mV for 2 seconds to record the tail current, which is characteristic of hERG channels.

  • Pulses are typically applied at a frequency of 0.1 Hz.

4. Compound Application:

  • A baseline recording of hERG currents is established.

  • Increasing concentrations of this compound (or other test compounds) are perfused into the recording chamber.

  • The effect of each concentration is allowed to reach a steady state before recording.

5. Data Analysis:

  • The peak tail current amplitude at -50 mV is measured.

  • The percentage of current inhibition is calculated for each compound concentration relative to the baseline current.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the compound concentration.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizing Experimental Workflows and Mechanisms

Understanding the experimental process and the underlying molecular interactions is crucial for interpreting the data correctly. The following diagrams, generated using Graphviz, illustrate the experimental workflow for hERG validation and the distinct mechanisms of action of this compound and small-molecule blockers.

experimental_workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_compound Compound Application & Data Acquisition cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing hERG cell_suspension Prepare cell suspension cell_culture->cell_suspension patch_clamp Establish whole-cell patch-clamp cell_suspension->patch_clamp voltage_protocol Apply voltage protocol to elicit IKr patch_clamp->voltage_protocol baseline Record baseline hERG current voltage_protocol->baseline compound_app Apply increasing concentrations of this compound baseline->compound_app record_inhibition Record current inhibition compound_app->record_inhibition calc_inhibition Calculate % inhibition record_inhibition->calc_inhibition dose_response Generate dose-response curve calc_inhibition->dose_response calc_ic50 Determine IC50 value dose_response->calc_ic50

Experimental workflow for hERG channel block validation.

mechanism_of_action cluster_bekm1 This compound Mechanism cluster_small_molecule Small-Molecule Blocker Mechanism bekm1 This compound channel_bekm1 hERG Channel (Closed State) bekm1->channel_bekm1 Binds to outer vestibule extracellular Extracellular Side dofetilide Dofetilide channel_dofetilide hERG Channel (Open/Inactivated State) dofetilide->channel_dofetilide Binds to inner pore intracellular Intracellular Side

Contrasting mechanisms of hERG channel blockade.
Distinct Mechanisms of Action

This compound and small-molecule blockers like dofetilide exhibit different mechanisms of hERG channel inhibition, which is a crucial consideration for comprehensive safety pharmacology studies.

  • This compound: This peptide toxin binds to the extracellular vestibule of the hERG channel.[6] Notably, this compound preferentially blocks the channel in its closed state .[5][7] This interaction from the outer face of the channel makes this compound a valuable and distinct tool for studying hERG channel pharmacology.[1][5]

  • Small-Molecule Blockers (e.g., Dofetilide, E-4031): These compounds typically access the hERG channel from the intracellular side.[6] They are known to bind within the inner pore of the channel, often with a preference for the open or inactivated states .[8]

References

BeKm-1: A Highly Selective Blocker of the hERG Potassium Channel

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The peptide toxin BeKm-1, originally isolated from the venom of the Central Asian scorpion Buthus eupeus, has emerged as a critical tool in cardiovascular research due to its potent and highly selective inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1.[1][2][3] This channel is fundamental to the repolarization phase of the cardiac action potential, and its dysfunction is linked to serious cardiac arrhythmias, such as Long QT Syndrome.[4][5][6] This guide provides a comprehensive overview of this compound's selectivity profile, the experimental methods used to characterize it, and its mechanism of action in the context of cardiac electrophysiology.

Selectivity Profile: this compound vs. Other Potassium Channels

This compound exhibits a remarkable degree of selectivity for the hERG channel. Electrophysiological studies have consistently demonstrated that it potently blocks hERG currents with IC50 values in the low nanomolar range, typically reported between 1.9 nM and 30 nM, depending on the specific experimental conditions.[3] In stark contrast, this compound shows minimal to no effect on a wide array of other voltage-gated and calcium-activated potassium channels, even at significantly higher concentrations.

Ion Channel SubtypeCommon Name/FunctionThis compound Activity (IC50 or % Inhibition)Reference
Kv11.1 hERG (IKr) 1.9 - 30 nM [3]
Kv10.1hEAGNo effect at 200 nM[7]
Kv1.3-No effect at 500 nM[7]
Ca2+-activated K+ channels (e.g., BK, SK)Iberiotoxin/Apamin sensitiveNo effect on this compound binding[8]
Panel of 14 other K+ channelsVarious Kv, KCNQ, etc.Selective for Kv11.1[2]

Mechanism of Action: Allosteric Modulation, Not Pore Occlusion

Unlike many potassium channel blockers that physically occlude the ion conduction pore, this compound binds to the outer vestibule of the hERG channel.[9] This binding does not completely prevent the flow of potassium ions but rather allosterically modulates the channel's gating properties. Specifically, this compound binding shifts the voltage-dependence of activation to more positive potentials, making the channel less likely to open at normal physiological voltages.[9] This leads to a reduction in the outward potassium current during the repolarization phase of the cardiac action potential.

Impact on Cardiac Electrophysiology

The primary physiological effect of this compound's selective hERG channel inhibition is the prolongation of the cardiac action potential, particularly the QT interval on an electrocardiogram (ECG).[6] This occurs because the reduced repolarizing potassium current (IKr) delays the return of the cardiomyocyte membrane potential to its resting state.

Below is a diagram illustrating the typical ventricular action potential and the influence of this compound.

Effect of this compound on Ventricular Action Potential cluster_0 Normal Action Potential cluster_1 Action Potential with this compound Phase 0 Phase 0 Phase 1 Phase 1 Phase 0->Phase 1 Phase 2 Phase 2 Phase 1->Phase 2 Phase 3 Phase 3 Phase 2->Phase 3 Phase 4 Phase 4 Phase 3->Phase 4 Phase 0_b Phase 0 Phase 1_b Phase 1 Phase 0_b->Phase 1_b Phase 2_b Phase 2 (Prolonged) Phase 1_b->Phase 2_b Phase 3_b Phase 3 (Delayed) Phase 2_b->Phase 3_b Phase 4_b Phase 4 Phase 3_b->Phase 4_b hERG (IKr) Block hERG (IKr) Block hERG (IKr) Block->Phase 3_b Delays Repolarization This compound This compound This compound->hERG (IKr) Block

Caption: this compound selectively blocks hERG (IKr) channels, delaying Phase 3 repolarization and prolonging the action potential duration.

Experimental Protocols

The selectivity and potency of this compound are primarily determined using the whole-cell patch-clamp electrophysiology technique.

Objective: To measure the effect of this compound on the ionic currents conducted by specific potassium channels expressed in a heterologous system.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the potassium channel of interest (e.g., hERG).[10][11]

  • Solutions:

    • External (Bath) Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with pH adjusted to 7.4.

    • Internal (Pipette) Solution (in mM): Typically contains KCl, MgCl2, EGTA, HEPES, and ATP, with pH adjusted to 7.2.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: HEK293 cells expressing the target ion channel are cultured on glass coverslips.

  • Pipette Fabrication: Glass micropipettes with a resistance of 2-5 MΩ are pulled and filled with the internal solution.

  • Giga-seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to elicit ionic currents through the channel of interest. For hERG channels, a typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic tail current.

  • Data Recording: Ionic currents are recorded in the absence (control) and presence of various concentrations of this compound applied via the perfusion system.

  • Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current to determine the percentage of inhibition. An IC50 value is calculated by fitting the concentration-response data to the Hill equation.

Below is a workflow diagram for determining this compound selectivity.

cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis HEK293 Culture HEK293 Culture Transfection Transfection HEK293 Culture->Transfection Selection Selection Transfection->Selection Patch Pipette Patch Pipette Selection->Patch Pipette Giga-seal Giga-seal Patch Pipette->Giga-seal Whole-cell Whole-cell Giga-seal->Whole-cell Voltage Clamp Voltage Clamp Whole-cell->Voltage Clamp Record Control Current Record Control Current Voltage Clamp->Record Control Current Apply this compound Apply this compound Record Control Current->Apply this compound Record Test Current Record Test Current Apply this compound->Record Test Current Calculate % Inhibition Calculate % Inhibition Record Test Current->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental workflow for assessing this compound's effect on a specific potassium channel using patch-clamp electrophysiology.

References

A Comparative Analysis of Native and Recombinant BeKm-1 Activity on hERG Channels

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the biological activity of native BeKm-1, isolated from scorpion venom, and its recombinant counterpart. The focus of this analysis is their inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channels, a critical component in cardiac action potential repolarization. This information is intended for researchers, scientists, and drug development professionals working on ion channel modulation and drug safety assessment.

Executive Summary

This compound is a potent and selective blocker of the hERG potassium channel. Both native and recombinant forms of this compound exhibit comparable inhibitory activity, making the recombinant version an excellent and more accessible alternative for research and drug screening purposes. This guide presents quantitative data on their activity, detailed experimental protocols for assessing this activity, and a visual representation of the toxin's interaction with the hERG channel.

Data Presentation: Potency of Native vs. Recombinant this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the toxin required to block 50% of the hERG current. The data below, compiled from various studies, demonstrates the comparable activity of native and recombinant this compound.

Toxin FormIC50 (nM)Cell LineExperimental MethodReference
Native this compound7HEK-293Electrophysiology (Patch-Clamp)[1]
Native this compound12.2 ± 2.2Xenopus laevis oocytesElectrophysiology (Two-Electrode Voltage Clamp)[2]
Recombinant this compound3.3HEK-293Electrophysiology (Patch-Clamp)[3][4][5]
Recombinant this compound4.4 ± 0.2Not SpecifiedElectrophysiology (Voltage Clamp)[6]
Recombinant this compound1.9 ± 0.3HEK-293Automated Patch-Clamp[7]
Chemically Synthesised this compoundNot explicitly stated, but showed concentration-dependent blockadeHEK-293'Whole-cell' Patch Clamp[8]

It is important to note that IC50 values can vary depending on the experimental conditions, such as the expression system, temperature, and specific voltage protocols used.[9][10] However, the collected data consistently shows that both native and recombinant this compound are highly potent hERG channel blockers, with IC50 values in the low nanomolar range.[11] One study directly states that recombinant this compound displayed the same properties as the native toxin after purification.[4]

Mechanism of Action

This compound is a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus.[3][11] It is a 36-amino acid peptide with three disulfide bridges that adopts a stable structure.[3][11] Unlike many other hERG blockers that bind to the intracellular side of the channel, this compound interacts with the extracellular vestibule of the hERG channel.[12] It does not completely plug the pore but rather modifies the channel's gating properties, leading to a reduction in current.[6][11][13] Specifically, this compound binds near the pore entrance and alters the voltage-dependence and kinetics of channel gating.[6][13] The interaction involves positively charged residues on the toxin's surface, particularly in its alpha-helix, which interact with negatively charged residues in the outer vestibule of the hERG channel.[3]

Experimental Protocols

The primary method for assessing the activity of this compound on hERG channels is electrophysiology, specifically the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion currents across the cell membrane of a single cell expressing hERG channels.

1. Cell Preparation:

  • HEK-293 cells stably expressing the hERG channel are commonly used.[7][8]

  • Cells are cultured under standard conditions and are typically dissociated into single cells for recording.

2. Recording Solutions:

  • External (Bath) Solution (in mM): e.g., Tyrode's solution containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH is adjusted to 7.4.

  • Internal (Pipette) Solution (in mM): e.g., K+-based solution containing KCl, MgCl2, EGTA, HEPES, and ATP. The pH is adjusted to 7.2.

3. Electrophysiological Recording:

  • Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration.

  • Membrane potential is clamped at a holding potential, typically -80 mV.[2]

  • hERG currents are elicited by applying specific voltage protocols. A common protocol involves a depolarizing step to a positive potential (e.g., +20 mV to +60 mV) to activate the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to measure the characteristic tail current.[6]

4. Data Acquisition and Analysis:

  • Currents are recorded and amplified using a patch-clamp amplifier and digitized for analysis.

  • The effect of this compound is determined by perfusing the external solution with known concentrations of the toxin.

  • The percentage of current inhibition is calculated by comparing the current amplitude in the presence and absence of the toxin.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.[7]

Recombinant this compound Production

Recombinant this compound is typically produced in Escherichia coli as a fusion protein.[4][6]

1. Expression: The cDNA encoding this compound is cloned into an expression vector, often with a fusion partner like Protein A's IgG-binding domains (ZZ) to facilitate purification.[6] The protein is expressed in the periplasm of E. coli.[4][6]

2. Lysis and Purification: The cells are harvested and lysed. The fusion protein is then purified from the supernatant using affinity chromatography (e.g., IgG-Sepharose).[6]

3. Cleavage and Final Purification: The this compound peptide is cleaved from the fusion protein using a specific protease like enterokinase.[6] The recombinant toxin is then further purified using reverse-phase high-performance liquid chromatography (HPLC).[6]

4. Verification: The mass and purity of the recombinant this compound are confirmed using mass spectrometry.[6]

Visualizations

This compound Interaction with the hERG Channel

BeKm1_hERG_Interaction cluster_membrane Cell Membrane hERG hERG Channel Pore Intracellular Intracellular Space K_ion_out hERG->K_ion_out K+ Efflux (Reduced) BeKm1 This compound Toxin BeKm1->hERG Binds to outer vestibule Extracellular Extracellular Space K_ion_in K+

Caption: this compound binds to the extracellular vestibule of the hERG channel, modulating its function.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis Culture Culture hERG-expressing HEK-293 cells Dissociate Dissociate cells Culture->Dissociate Patch Whole-cell patch clamp Dissociate->Patch Record_control Record baseline hERG current Patch->Record_control Apply_toxin Apply this compound Record_control->Apply_toxin Record_toxin Record hERG current with this compound Apply_toxin->Record_toxin Inhibition Calculate % inhibition Record_toxin->Inhibition Dose_response Generate dose-response curve Inhibition->Dose_response IC50 Determine IC50 value Dose_response->IC50

Caption: Workflow for determining the IC50 of this compound on hERG channels using patch-clamp.

Conclusion

The available data strongly indicates that recombinant this compound is a reliable and potent substitute for native this compound in studying hERG channel function. Its specific mechanism of action on the extracellular side of the channel makes it a valuable tool for investigating the structure and function of the hERG channel's outer vestibule. For researchers in pharmacology and drug development, recombinant this compound provides a consistent and accessible reagent for hERG channel screening and for understanding the mechanisms of drug-induced long QT syndrome.[12]

References

BeKm-1: A Highly Selective hERG Blocker with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the ion channel selectivity profile of the scorpion toxin BeKm-1, supported by experimental data and detailed protocols.

The scorpion venom peptide this compound is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[1][2] Its remarkable specificity makes it an invaluable tool for studying hERG channel function and a potential scaffold for the development of novel therapeutics with reduced off-target effects. This guide provides a detailed comparison of this compound's activity across various ion channels, supported by quantitative data and experimental methodologies.

Comparative Analysis of this compound Cross-Reactivity

This compound exhibits a strong preference for hERG (Kv11.1) channels, with significantly lower or no activity against a broad panel of other potassium channels.[3] The following table summarizes the available quantitative data on the interaction of this compound with different ion channels.

Ion Channel SubtypeSpeciesExperimental MethodMeasured Affinity (IC50 / Kd)Reference
hERG1 (Kv11.1) HumanElectrophysiologyIC50: 3.3 nM, 7 nM, 11.9 nM[2][4]
HumanRadioligand BindingKd: 7.7 nM, 13 pM, 14 pM[4]
HumanAutomated Patch-ClampIC50: 1.9 nM[5]
rERG1 (Kv11.1) RatNot SpecifiedKd: 19 nM
hERG2 (Kv11.2) HumanNot SpecifiedKd: 77 nM
rERG2 (Kv11.2) RatNot SpecifiedKd: 4.2 nM (irreversible)
hERG3 (Kv11.3) HumanNot SpecifiedKd: 11.5 nM
rERG3 (Kv11.3) RatNot SpecifiedKd: 747 nM
Kv1.2, Kv1.4, Kv2.1, Kv4.3, Kir1.1 Not SpecifiedNot SpecifiedNo inhibition at 50 nM
hEAG1, hBK, hSK1, rSK2, hIK Human/RatNot SpecifiedNo inhibition at 100 nM
KCNQ1/KCNE1, KCNQ2/KCNQ3, KCNQ4 Not SpecifiedNot SpecifiedNo inhibition at 100 nM
hKv10.1, hKv1.3 HumanElectrophysiologyNo effect at tested concentrations[6]
Ca2+-activated K+ channels (Apamin & Iberiotoxin sensitive) Not SpecifiedRadioligand BindingNo effect on [125I]-BeKm-1 binding[4]

Experimental Methodologies

The selectivity of this compound has been primarily characterized using two key experimental techniques: electrophysiology and radioligand binding assays.

Electrophysiological Recordings

Objective: To measure the inhibitory effect of this compound on the ion flow through specific channels.

Protocol:

  • Cell Preparation: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293) are engineered to express the specific ion channel of interest.[5][6]

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record the ionic currents flowing through the channels in response to a series of voltage steps.

  • Toxin Application: A baseline recording of the channel's current is established. Subsequently, increasing concentrations of this compound are applied to the cell.

  • Data Analysis: The reduction in current amplitude at each this compound concentration is measured and used to calculate the half-maximal inhibitory concentration (IC50), a measure of the toxin's potency. An automated patch-clamp system can also be utilized for higher throughput screening.[1][5]

Radioligand Binding Assays

Objective: To directly measure the binding affinity of this compound to the hERG channel.

Protocol:

  • Radiolabeling: this compound is radiolabeled, for example, with Iodine-125 ([125I]-BeKm-1).[4]

  • Membrane Preparation: Membranes from cells overexpressing the hERG channel are isolated and purified.[4]

  • Binding Reaction: The radiolabeled this compound is incubated with the prepared cell membranes.

  • Competition Assay: To determine the binding affinity of unlabeled this compound, a competition experiment is performed where increasing concentrations of "cold" (unlabeled) this compound are added to displace the "hot" (radiolabeled) toxin.

  • Quantification: The amount of bound radioactivity is measured, and the data are used to calculate the dissociation constant (Kd), which reflects the affinity of the toxin for the channel.[4]

Visualizing Experimental Workflow and Selectivity

The following diagrams illustrate the typical experimental workflow for assessing ion channel cross-reactivity and the logical relationship of this compound's selectivity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result Cell_Culture Cell Culture (e.g., HEK293, Oocytes) Channel_Expression Target Ion Channel Expression Cell_Culture->Channel_Expression Patch_Clamp Electrophysiology (Patch-Clamp) Channel_Expression->Patch_Clamp Binding_Assay Radioligand Binding Assay Channel_Expression->Binding_Assay IC50_Calc IC50 Calculation Patch_Clamp->IC50_Calc Kd_Calc Kd Calculation Binding_Assay->Kd_Calc Selectivity_Profile Selectivity Profile Determination IC50_Calc->Selectivity_Profile Kd_Calc->Selectivity_Profile

Caption: Experimental workflow for assessing this compound cross-reactivity.

selectivity_relationship cluster_targets Ion Channel Targets cluster_activity Observed Activity BeKm1 This compound hERG hERG (Kv11.1) BeKm1->hERG Interacts with high specificity Other_K_Channels Other K+ Channels (Kv, KCa, KCNQ, Kir) BeKm1->Other_K_Channels Lacks significant interaction Na_Ca_Channels Na+ / Ca2+ Channels BeKm1->Na_Ca_Channels No reported interaction High_Affinity High Affinity Binding & Potent Block hERG->High_Affinity No_Significant_Activity No/Minimal Binding & No Block Other_K_Channels->No_Significant_Activity Na_Ca_Channels->No_Significant_Activity

Caption: Selectivity of this compound for hERG channels over other ion channels.

References

A Comparative Analysis of BeKm-1 and Other Scorpion Toxins for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, function, and experimental evaluation of BeKm-1 in contrast to other significant scorpion toxins, providing a vital resource for ion channel research and therapeutic development.

This guide offers a detailed comparative analysis of this compound, a scorpion toxin renowned for its high selectivity for the hERG (human Ether-à-go-go-Related Gene) potassium channel, against other well-characterized scorpion toxins. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document serves as a practical resource for researchers, scientists, and professionals engaged in drug development.

Introduction to this compound and Comparative Toxins

Scorpion venoms are a rich source of diverse polypeptide toxins that modulate the activity of ion channels, making them invaluable tools for studying channel structure and function, and as potential leads for novel therapeutics.[1][2] this compound, isolated from the venom of the Central Asian scorpion Buthus eupeus, is a 36-amino acid peptide that exhibits remarkable selectivity for hERG potassium channels.[3][4] Inhibition of hERG channels by this compound prolongs the QT interval in the electrocardiogram, a critical factor in cardiac electrophysiology.[5] This guide provides a comparative analysis of this compound with other notable scorpion toxins: Agitoxin-2 (AgTx2), Charybdotoxin (B568394) (ChTx), ErgTx1, and BmTx3b, highlighting their structural similarities, functional differences, and target specificities.

Comparative Data of Scorpion Toxins

The following tables summarize the key characteristics and inhibitory activities of this compound and its counterparts.

Table 1: General Characteristics of Selected Scorpion Toxins

ToxinSource ScorpionAmino Acid ResiduesMolecular Weight (Da)Structural Motif
This compound Buthus eupeus364091.7α/β scaffold (α-helix and three-stranded β-sheet)
Agitoxin-2 Leiurus quinquestriatus hebraeus384090.9α/β scaffold (α-helix and three-stranded β-sheet)
Charybdotoxin Leiurus quinquestriatus hebraeus37~4300α/β scaffold (α-helix and β-sheet)
ErgTx1 Centruroides noxius42~4600CSα/β motif
BmTx3b Buthus martensii35~3900Not explicitly detailed

Table 2: Comparative Inhibitory Activity (IC50/Ki Values in nM) on Various Potassium Channels

ToxinhERG (Kv11.1)Kv1.1Kv1.2Kv1.3Kv1.6KCa1.1 (BK)KCa3.1 (IK)
This compound 3.3[5]No inhibition at 50 nMNo inhibition at 50 nMNo inhibitionNo inhibition at 50 nMNo inhibition at 100 nMNo inhibition at 100 nM
Agitoxin-2 -44 pM (Ki)26.84 pM (Ki)37 pM (Ki)-1152
Charybdotoxin -~305.6~1.5 (Kd)2~155
ErgTx1 9-13------
BmTx3b -------

Table 3: In Vivo Toxicity Data

Toxin/VenomLD50Route of AdministrationAnimal Model
Buthus eupeus venom (source of this compound) 1.45 mg/kg[5]SubcutaneousMouse
Agitoxin 0.25 mg/kgSubcutaneousMouse
Charybdotoxin 0.25 mg/kg[3]SubcutaneousMouse
ErgTx1 Not available--
BmTx3b Not available--

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis of scorpion toxins.

Whole-Cell Patch-Clamp Recording of hERG Currents

This protocol is essential for characterizing the inhibitory effects of scorpion toxins on hERG potassium channels.

a. Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • For electrophysiological recordings, plate the cells onto glass coverslips.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH adjusted to 7.2 with KOH).

c. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant flow rate.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.

  • After obtaining a stable baseline current, apply the scorpion toxin at various concentrations to the external solution and record the resulting inhibition of the hERG current.

  • Calculate the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC50 value.

Radioligand Binding Assay for Toxin-Channel Interaction

This assay is used to determine the binding affinity (Kd) of a radiolabeled toxin to its target ion channel.

a. Membrane Preparation:

  • Harvest HEK293 cells expressing the target ion channel.

  • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in the binding buffer.

b. Binding Assay:

  • In a 96-well plate, add the membrane preparation, a radiolabeled scorpion toxin (e.g., ¹²⁵I-BeKm-1), and either buffer (for total binding) or a high concentration of the corresponding unlabeled toxin (for non-specific binding).

  • To determine the binding affinity of a competing unlabeled toxin, add varying concentrations of the unlabeled toxin to the wells containing the radiolabeled toxin and membrane preparation.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • For saturation binding experiments, plot specific binding against the concentration of the radiolabeled ligand and fit the data to a one-site binding model to determine the Kd and Bmax (maximum number of binding sites).

  • For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor and fit the data to a competition binding equation to determine the Ki (inhibitory constant).

In Vivo Toxicity Assessment (LD50 Determination)

This protocol is used to determine the median lethal dose (LD50) of a scorpion toxin in an animal model.

a. Animals:

  • Use a suitable animal model, such as adult male Swiss albino mice, weighing 18-22 g.

  • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

b. Toxin Preparation and Administration:

  • Dissolve the purified scorpion toxin in sterile saline solution to the desired concentrations.

  • Divide the animals into several groups (e.g., 5-6 groups of 5-10 mice each).

  • Administer a different dose of the toxin to each group via a specific route (e.g., subcutaneous, intravenous, or intraperitoneal injection).

  • Administer an equal volume of saline to a control group.

c. Observation and Data Collection:

  • Observe the animals continuously for the first few hours and then periodically for up to 24 or 48 hours.

  • Record the number of mortalities in each group within the observation period.

  • Note any signs of toxicity, such as convulsions, paralysis, or respiratory distress.

d. LD50 Calculation:

  • Use a statistical method, such as the probit analysis or the Reed-Muench method, to calculate the LD50 value, which is the dose that is lethal to 50% of the animals in a group.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to scorpion toxin function and experimental design.

Cardiac Action Potential and the Role of hERG

CardiacActionPotential cluster_phases Phases of Cardiac Action Potential cluster_channels Key Ion Channels Phase0 Phase 0 Rapid Depolarization Phase1 Phase 1 Early Repolarization Phase0->Phase1 Phase2 Phase 2 Plateau Phase1->Phase2 Phase3 Phase 3 Repolarization Phase2->Phase3 Phase4 Phase 4 Resting Potential Phase3->Phase4 Na_channel Voltage-gated Na+ channels (Nav1.5) Influx of Na+ Na_channel->Phase0 initiates K_channel_transient Transient outward K+ channels (Kv4.3) Efflux of K+ K_channel_transient->Phase1 contributes to Ca_channel L-type Ca2+ channels (Cav1.2) Influx of Ca2+ Ca_channel->Phase2 maintains hERG_channel hERG K+ channels (Kv11.1) Efflux of K+ (IKr) hERG_channel->Phase3 major contributor to Kir_channel Inward rectifier K+ channels (Kir2.x) Maintains resting potential Kir_channel->Phase4 establishes BeKm1 This compound Toxin BeKm1->hERG_channel inhibits

Cardiac Action Potential and hERG Channel Modulation by this compound
Experimental Workflow for Toxin Comparison

ToxinComparisonWorkflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment start Start: Select Scorpion Toxins for Comparison electrophysiology Whole-Cell Patch-Clamp (Determine IC50 on various ion channels) start->electrophysiology binding_assay Radioligand Binding Assay (Determine Kd/Ki) start->binding_assay toxicity_study LD50 Determination (Assess acute toxicity) start->toxicity_study data_analysis Comparative Data Analysis (Structure, Potency, Selectivity, Toxicity) electrophysiology->data_analysis binding_assay->data_analysis toxicity_study->data_analysis conclusion Conclusion: Characterize Toxin Profile and Potential Applications data_analysis->conclusion

Workflow for Comparative Analysis of Scorpion Toxins
Logical Relationship of Toxin Structures and Targets

ToxinRelationships cluster_structure Structural Homology cluster_target Primary Target BeKm1 This compound AgTx2 Agitoxin-2 BeKm1->AgTx2 α/β scaffold ErgTx1 ErgTx1 BeKm1->ErgTx1 Share Mechanism (Different Scaffold) hERG hERG (Kv11.1) BeKm1->hERG Highly Selective ChTx Charybdotoxin AgTx2->ChTx α/β scaffold Kv1_x Kv1.x channels AgTx2->Kv1_x Potent Blocker ChTx->Kv1_x KCa KCa channels ChTx->KCa Also Blocks ErgTx1->hERG Selective

Structural and Functional Relationships of Scorpion Toxins

References

A Comparative Guide to the Effects of BeKm-1 on hERG Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the scorpion toxin BeKm-1 on the human Ether-à-go-go-Related Gene (hERG) potassium channel isoforms. While extensive research has characterized the interaction of this compound with the canonical hERG1a isoform, direct comparative data on its effects on other isoforms, such as hERG1b, is currently limited in publicly available literature. This guide summarizes the well-established effects on hERG1a, details the known differences between hERG1a and hERG1b, and provides a framework for future comparative studies.

Introduction to this compound and hERG

The hERG (Kv11.1) potassium channel is a critical component of cardiac repolarization, and its dysfunction is linked to life-threatening arrhythmias such as Long QT Syndrome.[1] this compound, a peptide toxin isolated from the venom of the Central Asian scorpion Buthus eupeus, is a potent and selective blocker of hERG channels.[2] It interacts with the extracellular vestibule of the channel, distinguishing its mechanism from many small-molecule hERG blockers that bind to the inner pore.[3]

The KCNH2 gene encodes two primary isoforms, hERG1a and hERG1b. hERG1a is the full-length protein, while hERG1b has a shorter, unique N-terminus.[4] These isoforms can form homotetrameric (hERG1a or hERG1b) and heterotetrameric (hERG1a/1b) channels, with distinct electrophysiological properties.[4] Understanding the isoform-specific effects of compounds like this compound is crucial for a complete picture of their pharmacological and toxicological profiles.

Quantitative Comparison of this compound Effects

The majority of published data pertains to the effects of this compound on hERG channels, which in heterologous expression systems is typically the hERG1a isoform. The following table summarizes these findings and provides a template for how comparative data for hERG1b and hERG1a/1b heterotetramers could be presented.

ParameterThis compound on hERG1aThis compound on hERG1bThis compound on hERG1a/1bReference Compound (Dofetilide on hERG1a)Reference Compound (E-4031 on hERG1a)
IC50 1.9 nM - 7 nMData Not AvailableData Not Available7.2 nM30.6 nM
Binding Affinity (Kd) 13 - 14 pMData Not AvailableData Not Available--
Mechanism of Action Extracellular pore blocker; preferentially binds to the closed statePresumed similarPresumed similarIntracellular pore blockerIntracellular pore blocker
Effect on Channel Gating Positive shift in the voltage-dependence of activationData Not AvailableData Not AvailableState-dependent blockState-dependent block

Note: IC50 values for this compound on hERG1a vary depending on the experimental conditions and expression system used.[1][5]

Comparative Analysis of hERG Isoforms and Hypothesized this compound Effects

While direct experimental data is lacking, we can hypothesize potential differences in this compound's effects based on the structural and functional distinctions between hERG1a and hERG1b.

  • Structural Differences: The primary structural difference lies in the N-terminus. hERG1a has a long N-terminal domain containing a Per-Arnt-Sim (PAS) domain, which is absent in hERG1b.[4][6] The extracellular loops, which are critical for this compound binding, are identical between the two isoforms.[7]

  • Functional Differences: hERG1b channels exhibit faster activation and deactivation kinetics compared to hERG1a.[4] Heterotetrameric hERG1a/1b channels have intermediate kinetics.[4]

  • Hypothesized this compound Interaction:

    • Binding Affinity: Given that the extracellular binding site for this compound is conserved between hERG1a and hERG1b, the binding affinity is likely to be similar for both homomeric channels.

    • State-Dependent Block: this compound preferentially blocks the closed state of the hERG channel.[8] The different gating kinetics of hERG1b and hERG1a/1b heterotetramers could potentially influence the state-dependent block by this compound, leading to subtle differences in its inhibitory profile. For example, the faster kinetics of hERG1b might alter the time the channel spends in the closed state, which could modulate the apparent potency of this compound.

Experimental Protocols

To address the current knowledge gap, the following experimental protocol is proposed for a direct comparison of this compound's effects on hERG1a, hERG1b, and hERG1a/1b channels.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing hERG channels.

  • Transfection: Stably or transiently transfect HEK293 cells with cDNA encoding for hERG1a, hERG1b, or a 1:1 ratio of hERG1a and hERG1b. A fluorescent marker can be co-transfected to identify successfully transfected cells.

Electrophysiology (Whole-Cell Patch-Clamp)
  • Recording Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Recording Solution (Intracellular): (in mM) 150 KCl, 0.1 CaCl2, 1 MgCl2, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • Voltage Protocol: To elicit hERG currents, a standard voltage protocol can be used: from a holding potential of -80 mV, depolarize to +20 mV for 1-2 seconds to activate the channels, followed by a repolarizing step to -50 mV to record the characteristic tail current.

  • Data Acquisition: Record currents before and after the application of increasing concentrations of this compound (e.g., 0.1 nM to 100 nM) to determine the concentration-response relationship.

Data Analysis
  • Measure the peak tail current amplitude in the absence and presence of this compound.

  • Calculate the percentage of current inhibition for each concentration of this compound.

  • Fit the concentration-response data to the Hill equation to determine the IC50 and Hill coefficient for each isoform.

  • Analyze the voltage-dependence of activation and inactivation in the presence and absence of this compound to assess its effects on channel gating.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for comparing the effects of this compound on different hERG isoforms.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis cluster_3 Comparative Analysis HEK293 HEK293 Cells Transfection Transfection with hERG1a, hERG1b, or hERG1a/1b cDNA HEK293->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp VoltageProtocol Apply Voltage Protocol (-80mV -> +20mV -> -50mV) PatchClamp->VoltageProtocol BeKm1_Application Apply Increasing Concentrations of this compound VoltageProtocol->BeKm1_Application CurrentMeasurement Measure Peak Tail Current BeKm1_Application->CurrentMeasurement InhibitionCalculation Calculate % Inhibition CurrentMeasurement->InhibitionCalculation DoseResponse Generate Dose-Response Curve InhibitionCalculation->DoseResponse IC50_Determination Determine IC50 DoseResponse->IC50_Determination Compare_IC50 Compare IC50 values across isoforms IC50_Determination->Compare_IC50 Compare_Gating Compare effects on channel gating IC50_Determination->Compare_Gating G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space BeKm1 This compound Toxin hERG hERG Channel (Outer Vestibule) BeKm1->hERG Binding K_ion_out K+ Ion Flow (Blocked) hERG->K_ion_out Inhibition

References

A Comparative Guide to hERG Channel Inhibition: BeKm-1 Peptide vs. Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component in cardiac repolarization. Its inhibition by pharmacological agents can lead to acquired long QT syndrome, a potentially fatal condition. Consequently, early and accurate assessment of a compound's hERG liability is a cornerstone of modern drug safety evaluation. This guide provides an objective comparison between the peptide inhibitor BeKm-1 and common small molecule hERG inhibitors, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compoundSmall Molecule Inhibitors
Molecular Nature Peptide Toxin (36 amino acids)Diverse small organic molecules
Binding Site Extracellular vestibule of the hERG channelIntracellular pore cavity
State Dependence Preferentially binds to the closed state of the channelTypically bind to the open and/or inactivated states
Mechanism of Action Pore obstruction from the outsidePhysical obstruction of the ion conduction pathway from the inside
Selectivity Highly selective for hERG channelsVaries, often with off-target effects on other ion channels

Quantitative Comparison of hERG Inhibition

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological function. The following table summarizes the IC50 values for this compound and a selection of well-characterized small molecule hERG inhibitors, as determined by patch-clamp electrophysiology. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as temperature and the voltage protocol used.[1][2]

CompoundTypeIC50 (nM)
This compound Peptide1.9 - 3.3
Astemizole Small Molecule0.9
Cisapride (B12094) Small Molecule6.5 - 44.5[3]
Terfenadine Small Molecule27.7 - 56.0[3][4]
Dofetilide Small Molecule12 - 15.3[3]
E-4031 Small Molecule7.7 - 30.6

Mechanism of hERG Channel Inhibition

The distinct molecular nature of this compound and small molecule inhibitors dictates their different mechanisms of action on the hERG channel.

cluster_BeKm1 This compound Inhibition cluster_SmallMolecule Small Molecule Inhibition BeKm1 This compound (Peptide) hERG_outer hERG Channel (Outer Vestibule) BeKm1->hERG_outer Binds to Extracellular Extracellular Space Closed_State Closed State hERG_outer->Closed_State Stabilizes Pore_Block_Outer Pore Obstruction hERG_outer->Pore_Block_Outer Leads to Small_Molecule Small Molecule Inhibitor hERG_inner hERG Channel (Inner Cavity) Small_Molecule->hERG_inner Enters and Binds to Intracellular Intracellular Space Open_Inactive_State Open/Inactivated State hERG_inner->Open_Inactive_State Requires Pore_Block_Inner Pore Obstruction hERG_inner->Pore_Block_Inner Leads to

Figure 1: Mechanisms of hERG channel inhibition.

As depicted in Figure 1, this compound binds to the external vestibule of the hERG channel, physically obstructing the ion pore from the outside. In contrast, small molecule inhibitors typically traverse the cell membrane to access the inner cavity of the channel, where they bind and cause blockage. This fundamental difference in binding site accessibility contributes to their distinct state-dependent inhibition profiles.

Experimental Protocols for Assessing hERG Liability

The "gold standard" for evaluating a compound's effect on the hERG channel is the patch-clamp electrophysiology technique. Both manual and automated versions of this assay are widely used.

Manual Patch-Clamp Electrophysiology

This technique offers the highest data quality and flexibility, allowing for detailed biophysical characterization of drug-channel interactions.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel are cultured under standard conditions (e.g., 37°C, 5% CO2).

2. Cell Preparation:

  • On the day of the experiment, cells are detached from the culture flask, centrifuged, and resuspended in an appropriate extracellular solution.

3. Electrophysiological Recording:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto a single cell.

  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

  • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and recording of the ionic currents.

4. Voltage Protocol:

  • A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."

5. Compound Application:

  • The compound of interest is dissolved in the extracellular solution and perfused onto the cell at various concentrations.

  • The effect of the compound on the hERG current is measured, and the data is used to generate a concentration-response curve to determine the IC50 value.

Automated Patch-Clamp Electrophysiology

Automated systems offer significantly higher throughput, making them suitable for screening large numbers of compounds in early drug discovery.

1. Cell Preparation:

  • Cells are prepared similarly to the manual patch-clamp protocol.

2. Automated Platform:

  • The cell suspension and compound solutions are loaded into a multi-well plate.

  • The automated system performs the cell capture, sealing, whole-cell formation, voltage protocol application, and compound addition in a parallelized manner.

3. Data Analysis:

  • The system's software automatically analyzes the recorded currents and calculates the percent inhibition for each compound concentration, facilitating high-throughput screening.

cluster_workflow hERG Assay Experimental Workflow start Start cell_culture Cell Culture (hERG-expressing cells) start->cell_culture cell_prep Cell Preparation (Suspension) cell_culture->cell_prep patch_clamp Patch-Clamp (Manual or Automated) cell_prep->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol compound_app Compound Application (Concentration Gradient) voltage_protocol->compound_app data_acq Data Acquisition (hERG Current Measurement) compound_app->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis end End data_analysis->end

Figure 2: Generalized experimental workflow for hERG assays.

Logical Comparison: this compound vs. Small Molecules

The choice between using this compound and small molecules as research tools or for therapeutic development depends on the specific application.

cluster_comparison Logical Comparison cluster_advantages_bekm1 Advantages of this compound cluster_disadvantages_bekm1 Disadvantages of this compound cluster_advantages_sm Advantages of Small Molecules cluster_disadvantages_sm Disadvantages of Small Molecules BeKm1 This compound High_Selectivity High Selectivity for hERG BeKm1->High_Selectivity Extracellular_Action Extracellular Site of Action BeKm1->Extracellular_Action Defined_Mechanism Well-Defined Mechanism BeKm1->Defined_Mechanism Peptide_Nature Peptide Nature (Poor oral bioavailability, potential immunogenicity) BeKm1->Peptide_Nature Cost Higher Cost of Synthesis BeKm1->Cost Small_Molecules Small Molecules Oral_Bioavailability Potential for Oral Bioavailability Small_Molecules->Oral_Bioavailability Lower_Cost Lower Cost of Synthesis Small_Molecules->Lower_Cost Established_Libraries Vast Chemical Libraries Small_Molecules->Established_Libraries Off_Target Off-Target Effects Small_Molecules->Off_Target Variable_Selectivity Variable Selectivity Small_Molecules->Variable_Selectivity Complex_Pharmacology Complex State-Dependent Block Small_Molecules->Complex_Pharmacology

Figure 3: Logical comparison of this compound and small molecules.

This compound, with its high selectivity and well-defined extracellular mechanism of action, serves as an invaluable research tool for specifically probing the function and structure of the hERG channel. Its peptide nature, however, presents challenges for its development as a conventional oral therapeutic. Small molecules, on the other hand, form the backbone of the pharmaceutical industry and offer the potential for oral administration. The primary challenge with small molecule hERG inhibitors lies in their often-lower selectivity, leading to off-target effects and the need for extensive safety profiling.

Conclusion

Both this compound and small molecule inhibitors are crucial for understanding and mitigating the risks associated with hERG channel blockade. This compound provides a highly specific tool for dissecting the molecular pharmacology of the hERG channel, while the study of small molecule inhibitors is essential for the development of safer medicines. A thorough understanding of their distinct characteristics, as outlined in this guide, is paramount for researchers and drug development professionals working to ensure cardiovascular safety.

References

validation of BeKm-1 in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BeKm-1's performance against other hERG channel blockers in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The information is supported by experimental data to aid in the selection of appropriate tools for cardiac safety assessment and arrhythmia research.

This compound, a toxin isolated from scorpion venom, is a potent and highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] Blockade of the hERG channel, which is responsible for the rapid delayed rectifier potassium current (IKr), is a primary cause of drug-induced long QT syndrome (LQTS), a condition that can lead to life-threatening cardiac arrhythmias.[3] Consequently, hiPSC-CMs have emerged as a critical in vitro model for assessing the proarrhythmic risk of new chemical entities, and specific hERG blockers like this compound serve as important reference compounds.[3][4]

Performance Comparison: this compound vs. Alternative hERG Blockers

This compound distinguishes itself from many conventional small-molecule hERG blockers, such as dofetilide (B1670870) and E-4031, in its mechanism of action. While most small molecules block the channel from the intracellular side, this compound interacts with the extracellular face of the hERG channel.[2][3] This makes it a valuable tool for studying the channel's outer vestibule and for investigating compounds that may act via an extracellular mechanism.

Quantitative Analysis of hERG Blockade

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and two commonly used hERG blockers, dofetilide and E-4031, as determined by automated patch-clamp experiments in HEK293 cells stably expressing the hERG channel.

CompoundIC50 (nM)Hill SlopeMaximum Blockade
This compound 1.91.9~90%
Dofetilide 7.21.6~99%
E-4031 30.61.3~90%

Data sourced from automated patch-clamp experiments on HEK293 cells overexpressing hERG channels.[4][5]

Electrophysiological Effects of this compound on hiPSC-CMs

Studies on spontaneously beating hiPSC-CMs demonstrate that this compound recapitulates the key features of drug-induced LQTS.[3][4] Application of this compound leads to a significant prolongation of the action potential duration (APD), a hallmark of hERG channel blockade. This delay in repolarization can induce early afterdepolarizations (EADs), which are cellular triggers for arrhythmias.[4][6]

Impact of 5 nM this compound on Action Potential Parameters in hiPSC-CMs
ParameterEffect
Action Potential FrequencyDecrease
Maximum Diastolic Potential (MDP)No significant change
Maximal Upstroke Velocity (dV/dtmax)No significant change
OvershootNo significant change
Action Potential Duration (APD30, APD50, APD90)Significant prolongation
Arrhythmic EventsInduction of Early Afterdepolarizations (EADs)

Data from manual patch-clamp recordings on spontaneously beating hiPSC-CMs.[4]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the data and replicating the findings.

hiPSC-CM Culture and Differentiation

Human induced pluripotent stem cells are cultured and differentiated into cardiomyocytes using established protocols. Typically, hiPSCs are maintained in a feeder-free culture system on Matrigel-coated plates. Cardiac differentiation is induced by modulating signaling pathways, often involving the use of specific growth factors and small molecules over a period of several days. The resulting hiPSC-CMs are then matured for several weeks before being used in experiments.[4]

Electrophysiology Recordings

Automated Patch-Clamp: High-throughput screening of hERG channel blockers is often performed using automated patch-clamp systems. HEK293 cells stably expressing the hERG channel are cultured and prepared for recording. The system automatically performs cell capture, sealing, whole-cell configuration, and drug application. A specific voltage protocol is applied to elicit hERG currents, and the effect of different concentrations of the test compound is measured to determine the IC50 value.[4]

Manual Patch-Clamp: To study the detailed effects on the action potential of hiPSC-CMs, the manual patch-clamp technique in the whole-cell configuration is used. Spontaneously beating or electrically paced hiPSC-CMs are patched with a glass micropipette. Action potentials are recorded in current-clamp mode before and after the application of the compound of interest. Various parameters, such as APD, resting membrane potential, and the presence of arrhythmias, are analyzed.[4]

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of this compound action and the experimental workflow for its validation in hiPSC-CMs.

cluster_membrane Cell Membrane HERG hERG Channel (Extracellular) Pore Pore HERG->Pore HERG_intra hERG Channel (Intracellular) Pore->HERG_intra K_ion_in Pore->K_ion_in BeKm1 This compound BeKm1->HERG Blocks Extracellularly Dofetilide Dofetilide / E-4031 Dofetilide->HERG_intra Blocks Intracellularly K_ion_out K_ion_out->Pore Efflux

Caption: Mechanism of hERG channel blockade by this compound and other compounds.

hiPSC hiPSCs Differentiation Cardiac Differentiation hiPSC->Differentiation Induction hiPSC_CMs hiPSC-CMs Differentiation->hiPSC_CMs Maturation PatchClamp Patch-Clamp Electrophysiology hiPSC_CMs->PatchClamp Application of this compound DataAnalysis Data Analysis PatchClamp->DataAnalysis Recording of Action Potentials Conclusion Validation of this compound Effect DataAnalysis->Conclusion Comparison of AP Parameters

Caption: Experimental workflow for validating this compound in hiPSC-CMs.

BeKm1 This compound Application hERG_Block hERG Channel Blockade BeKm1->hERG_Block IKr_Reduction Reduced IKr Current hERG_Block->IKr_Reduction APD_Prolongation Action Potential Duration Prolongation IKr_Reduction->APD_Prolongation EAD_Induction Early Afterdepolarization (EAD) Induction APD_Prolongation->EAD_Induction Arrhythmia Increased Arrhythmia Risk EAD_Induction->Arrhythmia

Caption: Signaling pathway of this compound induced proarrhythmic effects.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling BeKm-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the potent peptide toxin BeKm-1, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to minimize risk and ensure the integrity of your research.

This compound, a 36-amino acid peptide isolated from the venom of the Central Asian scorpion Buthus eupeus, is a highly selective blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channels.[1][2] Its potency and specific mode of action make it a valuable tool in cardiovascular research, but also necessitate stringent handling protocols.[1][3]

Hazard Identification and Toxicity

PropertyValueSource
Molecular Weight 4091.70 Da
Appearance White lyophilized solid
Solubility Water and saline buffer
IC50 (hERG channels) 3.3 nM[1][2][4]
LD50 (subcutaneous, mice) 1.45 mg/kg (for whole venom)[1]

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE.[5] For all handling of this compound, the following minimum PPE is mandatory.[5][6][7]

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Protects against skin contact. Nitrile offers good chemical resistance.[5][7]
Eye Protection Safety goggles with side shields or a face shieldProtects eyes from splashes of solutions or accidental aerosolization of powder.[5][6]
Body Protection Laboratory coatProtects skin and clothing from contamination.[5][7]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the lyophilized powder to prevent inhalation.[6][8]Lyophilized peptides can be easily aerosolized.

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is essential to prevent exposure and maintain the stability of this compound.

Storage:

  • Lyophilized Peptide: Store at -20°C for long-term stability.[6][7]

  • Reconstituted Peptide: For short-term use, store at 2°C to 8°C. For long-term storage, create aliquots to avoid repeated freeze-thaw cycles and store at -20°C or below.[4][7]

Reconstitution:

  • Before opening the vial, bring it to room temperature to prevent condensation.

  • When working with the lyophilized powder, perform all manipulations within a chemical fume hood to minimize inhalation risk.[9]

  • Use a sterile, appropriate solvent such as sterile bacteriostatic water to reconstitute the peptide.[7]

  • To dissolve, gently swirl or pipette the solution. Avoid vigorous shaking or vortexing, which can damage the peptide.[7][9]

General Handling:

  • Always handle this compound in a designated area, away from general laboratory traffic.

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the toxin.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]
Spill For small spills of a solution, absorb with an inert material and place in a sealed container for disposal. For spills of the powder, carefully sweep up, avoiding dust generation, and place in a sealed container for disposal.[6] The area should then be decontaminated.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous.

  • Decontamination: While specific chemical inactivation data for this compound is not available, a common procedure for peptide toxins is to use a solution of sodium hypochlorite (B82951) (bleach) followed by a neutralizing agent. However, this should be validated for this compound.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, pipette tips, vials) in a clearly labeled, sealed hazardous waste container.

  • Incineration: The recommended method for final disposal of peptide toxins is incineration by a licensed hazardous waste disposal company. Dissolving the material in a combustible solvent before incineration is a suggested practice.[6]

  • Regulatory Compliance: Always follow all federal, state, and local regulations for hazardous waste disposal.[6]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Workspace Prepare Designated Workspace (e.g., Fume Hood) Select_PPE->Prepare_Workspace Reconstitute Reconstitute Lyophilized Powder Prepare_Workspace->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Store Store Aliquots at -20°C Experiment->Store Decontaminate Decontaminate Workspace and Equipment Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Hazardous Waste Vendor Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_action Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs (Skin, Eye, Inhalation) Remove Remove from Contaminated Area Exposure->Remove Decontaminate_Person Decontaminate Affected Area (Wash skin, Flush eyes) Remove->Decontaminate_Person Administer_First_Aid Administer First Aid Decontaminate_Person->Administer_First_Aid Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Medical_Attention Report Report Incident to Safety Officer Medical_Attention->Report Document Document the Incident Report->Document

Caption: Emergency response workflow for an exposure event involving this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.